7-Methyl-6-thioguanosine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C11H15N5O4S |
|---|---|
分子量 |
313.34 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(2-amino-7-methyl-6-sulfanylidene-3H-purin-9-ium-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-olate |
InChI |
InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,13,14,21)/t4-,6-,7-,10-/m1/s1 |
InChIキー |
JZOJDNSUWURGIR-KQYNXXCUSA-N |
異性体SMILES |
CN1C=[N+](C2=C1C(=S)N=C(N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)[O-] |
正規SMILES |
CN1C=[N+](C2=C1C(=S)N=C(N2)N)C3C(C(C(O3)CO)O)[O-] |
同義語 |
2-amino-6-mercapto-7-methylpurine ribonucleoside 6-mercapto-7-methylguanosine MESG |
製品の起源 |
United States |
Foundational & Exploratory
7-Methyl-6-thioguanosine: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties, Experimental Protocols, and Applications of 7-Methyl-6-thioguanosine for Researchers, Scientists, and Drug Development Professionals.
Core Properties of this compound
This compound, commonly abbreviated as MESG, is a synthetic purine (B94841) nucleoside analogue. Its primary application in research and drug development is not as a therapeutic agent itself, but as a key reagent in a widely used biochemical assay for the quantification of inorganic phosphate (B84403) (Pi).
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 55727-10-1 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₅N₅O₄S | [1][2][4] |
| Molecular Weight | 313.33 g/mol | [1][4] |
| Melting Point | >175°C (decomposes) | [1][3] |
| Appearance | A crystalline solid | [2] |
| Purity | ≥85% (technical grade) | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Solubility
This compound exhibits solubility in various common laboratory solvents. This information is critical for the preparation of stock solutions for use in biochemical assays.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 50 mg/mL | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [2] |
| Water | ≥ 125 mg/mL | [5] |
Spectroscopic Properties
The spectrophotometric properties of this compound and its reaction product are central to its application in phosphate assays.
| Compound | λmax | Source |
| This compound (MESG) | 212, 263, 345 nm | [2] |
| 7-Methyl-6-thioguanine | 355-360 nm | [2][6] |
Mechanism of Action in Phosphate Detection
The utility of this compound is centered on its role as a chromogenic substrate for the enzyme purine nucleoside phosphorylase (PNP). In the presence of inorganic phosphate, PNP catalyzes the phosphorolytic cleavage of the glycosidic bond in this compound. This reaction yields ribose-1-phosphate (B8699412) and 7-methyl-6-thioguanine.[2][6] The product, 7-methyl-6-thioguanine, has a distinct absorbance maximum at 355-360 nm, which differs from the substrate.[2][6] This shift in absorbance allows for the continuous spectrophotometric monitoring of the reaction, where the rate of increase in absorbance at 355-360 nm is directly proportional to the amount of inorganic phosphate present in the sample. The change in the extinction coefficient for this reaction at pH 7.6 is 11,000 M⁻¹cm⁻¹.[4]
This enzymatic reaction forms the basis of a highly sensitive and continuous assay for inorganic phosphate. It is frequently employed to measure the activity of various phosphate-generating enzymes, including ATPases, GTPases, and phosphatases.[2][6]
Experimental Protocols
General Protocol for Inorganic Phosphate Quantification
This protocol provides a general framework for the determination of inorganic phosphate using the this compound-based assay. The specific concentrations and volumes may require optimization depending on the experimental setup and the expected range of phosphate concentrations.
Materials:
-
This compound (MESG)
-
Purine Nucleoside Phosphorylase (PNP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl₂)
-
Phosphate Standard Solution (e.g., 1 mM KH₂PO₄)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 360 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of MESG (e.g., 10 mM in DMSO).
-
Prepare a stock solution of PNP (e.g., 1 unit/mL in assay buffer).
-
Prepare a series of phosphate standards by diluting the phosphate standard solution in the assay buffer to final concentrations ranging from 0 to 100 µM.
-
-
Assay Reaction:
-
For each reaction, prepare a master mix containing the assay buffer, MESG, and PNP. A typical final concentration for MESG is 200 µM and for PNP is 1 unit/mL.
-
Add a defined volume of the sample or phosphate standard to each well of the 96-well plate.
-
Initiate the reaction by adding the master mix to each well.
-
-
Measurement:
-
Immediately place the plate in the spectrophotometer or microplate reader.
-
Measure the absorbance at 360 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Determine the initial rate of the reaction (V₀) for each sample and standard by calculating the slope of the linear portion of the absorbance versus time plot.
-
Create a standard curve by plotting the V₀ values of the phosphate standards against their known concentrations.
-
Determine the phosphate concentration in the unknown samples by interpolating their V₀ values on the standard curve.
-
Biological Activity and Therapeutic Potential
Current scientific literature indicates that this compound is primarily utilized as a laboratory reagent. There is a lack of evidence to suggest that it possesses direct biological or therapeutic activity in a cellular or in vivo context. Its methylated purine ring structure may preclude it from being processed by the same metabolic pathways as its analogue, 6-thioguanine (B1684491), which is a known anticancer and immunosuppressive agent.[7] The mechanism of action of 6-thioguanine involves its conversion to thioguanine nucleotides, which are then incorporated into DNA and RNA, leading to cytotoxicity.[8] The 7-methyl group in this compound likely prevents the necessary enzymatic conversions for such activity. Therefore, the focus of this guide remains on its application as a biochemical tool rather than a therapeutic compound.
Conclusion
This compound is an indispensable tool for researchers and scientists in various fields, including biochemistry, enzymology, and drug discovery. Its core utility lies in its role as a chromogenic substrate in a robust and sensitive assay for the quantification of inorganic phosphate. This technical guide has provided a comprehensive overview of its basic properties, the mechanism underlying its use in the phosphate assay, and a detailed experimental protocol. While it does not exhibit direct therapeutic properties, its application in studying the kinetics of phosphate-releasing enzymes is critical for advancing our understanding of cellular signaling and for the development of novel therapeutics targeting these enzymatic pathways.
References
- 1. interchim.fr [interchim.fr]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
- 4. A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Tioguanine - Wikipedia [en.wikipedia.org]
- 8. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
7-Methyl-6-thioguanosine: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Properties and Applications of 7-Methyl-6-thioguanosine for Researchers, Scientists, and Drug Development Professionals.
Introduction to this compound
This compound, commonly known by the acronym MESG, is a synthetic purine (B94841) nucleoside analogue. Its primary and most significant application in the scientific community is as a chromogenic substrate in enzymatic assays designed to quantify inorganic phosphate (B84403) (Pi). This property makes it an invaluable tool for studying the kinetics of phosphate-releasing enzymes, such as ATPases, GTPases, and phosphatases, which are critical targets in drug development.
In the presence of the enzyme purine nucleoside phosphorylase (PNP), this compound undergoes phosphorolysis when inorganic phosphate is present. This reaction cleaves the glycosidic bond, yielding ribose-1-phosphate (B8699412) and the chromophoric product 7-methyl-6-thioguanine. The enzymatic conversion of this compound to 7-methyl-6-thioguanine results in a detectable shift in the maximum absorbance of light, allowing for the real-time monitoring of inorganic phosphate production.[1][2][3][4][5]
Physicochemical Properties and Data Presentation
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: General and Chemical Properties
| Property | Value | Reference(s) |
| Synonyms | MESG, 2-amino-6-mercapto-7-methylpurine ribonucleoside | [2][6] |
| CAS Number | 55727-10-1 | [2] |
| Molecular Formula | C₁₁H₁₅N₅O₄S | [2] |
| Molecular Weight | 313.33 g/mol | [2] |
| Appearance | White to yellow crystalline solid | [6] |
| Melting Point | >175°C (decomposes) | [6] |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| DMF | 50 mg/mL | [2] |
| DMSO | 30 mg/mL | [2] |
| PBS (pH 7.2) | 10 mg/mL | [2] |
Table 3: Spectral and Assay-Related Properties
| Property | Value | Reference(s) |
| Absorbance Maxima (λmax) | 212, 263, 345 nm | [2] |
| Absorbance of MESG | 330 nm | [5] |
| Absorbance of 7-methyl-6-thioguanine | 355-360 nm | [2][5] |
| Molar Extinction Coefficient Change (at pH 7.6) | 11,000 M⁻¹cm⁻¹ | [3][4][7] |
| Assay Detection Limit for Phosphate | Down to 2 µM | [3][4][7] |
Table 4: Stability and Storage
| Condition | Duration | Notes | Reference(s) |
| -20°C | ≥ 4 years (as solid) | [2] | |
| -80°C | 6 months (in solution) | Protect from light | [1] |
| -20°C | 1 month (in solution) | Protect from light | [1] |
| General Handling | Air, light, and temperature sensitive | [6] |
Experimental Protocols
General Protocol for Inorganic Phosphate Quantification
This protocol outlines the fundamental steps for using this compound to measure the concentration of inorganic phosphate in a sample.
Materials:
-
This compound (MESG)
-
Purine Nucleoside Phosphorylase (PNP)
-
Assay Buffer (e.g., Tris or HEPES buffer, pH 7.5)
-
Phosphate standards
-
Microplate reader or spectrophotometer
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of MESG in a suitable solvent like DMSO.
-
Prepare a working solution of PNP in the assay buffer.
-
Prepare a series of phosphate standards of known concentrations.
-
-
Assay Reaction:
-
In a microplate well or cuvette, combine the sample containing an unknown amount of inorganic phosphate with the assay buffer, MESG solution, and PNP solution.
-
-
Incubation and Measurement:
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).
-
Monitor the increase in absorbance at 360 nm over time.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the phosphate standards against their concentrations.
-
Determine the concentration of inorganic phosphate in the sample by comparing its absorbance to the standard curve.
-
Protocol for Coupled Enzyme Assays (e.g., GTPase Activity)
This protocol describes how this compound can be used to continuously monitor the activity of a phosphate-releasing enzyme, such as a GTPase.
Materials:
-
GTPase enzyme of interest
-
GTP (substrate for the GTPase)
-
This compound (MESG)
-
Purine Nucleoside Phosphorylase (PNP)
-
Assay Buffer
-
Microplate reader or spectrophotometer
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the assay buffer, GTP, MESG, and PNP.
-
-
Initiation of Reaction:
-
Add the GTPase enzyme to the reaction mixture to initiate the hydrolysis of GTP.
-
-
Kinetic Measurement:
-
Immediately begin monitoring the increase in absorbance at 360 nm in a continuous fashion. The rate of absorbance change is directly proportional to the rate of GTP hydrolysis.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
The enzymatic activity can be quantified using the change in the molar extinction coefficient.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathway and a typical experimental workflow for a coupled enzyme assay using this compound.
Caption: Enzymatic conversion of MESG in the presence of inorganic phosphate.
Caption: Workflow for a coupled enzyme assay using MESG.
Conclusion
This compound is a robust and reliable reagent for the sensitive and continuous spectrophotometric determination of inorganic phosphate. Its application in coupled enzyme assays provides a powerful method for characterizing the kinetics of a wide range of phosphate-releasing enzymes that are of high interest in drug discovery and biomedical research. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists employing this valuable analytical tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. interchim.fr [interchim.fr]
- 4. PhosphoWorks™ Colorimetric MESG Phosphate Assay Kit *UV absorption* | AAT Bioquest [aatbio.com]
- 5. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
- 6. This compound | 55727-10-1 [chemicalbook.com]
- 7. A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methyl-6-thioguanosine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of Thioguanine Derivatives for Researchers and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the mechanism of action of thioguanine derivatives, focusing primarily on the well-characterized anti-cancer agent 6-thioguanine (B1684491) (6-TG). It is important to distinguish 6-TG from its methylated derivative, 7-Methyl-6-thioguanosine (7-Me-6-TG). While structurally related, their primary applications differ significantly. This compound is principally utilized as a chromogenic substrate in biochemical assays.[1][2][3][4][5] Its mechanism of action in this context is its enzymatic conversion by purine (B94841) nucleoside phosphorylase (PNP) in the presence of inorganic phosphate (B84403) (Pi), which produces 7-methyl-6-thioguanine.[1][2] This reaction results in a spectrophotometrically detectable absorbance shift, enabling the quantification of phosphate or the activity of enzymes such as phosphatases and GTPases.[1][2]
This guide will focus on the cytotoxic mechanism of action of 6-thioguanine, a compound of significant interest to researchers, scientists, and drug development professionals in the field of oncology. 6-thioguanine is a purine analogue used in the treatment of various cancers, including acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[6] Its therapeutic effects are exerted through a multi-faceted mechanism involving its metabolic activation, incorporation into nucleic acids, and subsequent induction of cytotoxicity.
Metabolic Activation of 6-Thioguanine
6-Thioguanine is a prodrug that requires intracellular metabolic conversion to its active forms, the thioguanine nucleotides (TGNs).[7] This activation pathway is critical to its cytotoxic effects.
The key steps in the metabolic activation of 6-thioguanine are:
-
Conversion to Thioguanosine Monophosphate (TGMP): 6-thioguanine is converted to 6-thioguanosine (B559654) monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[6][7]
-
Phosphorylation to Diphosphate (B83284) and Triphosphate Forms: TGMP is further phosphorylated to thioguanosine diphosphate (TGDP) and thioguanosine triphosphate (TGTP).[6]
-
Formation of Deoxyribosyl Analogs: Ribonucleotide reductase can convert these thiopurine ribonucleotides to their deoxyribosyl counterparts, such as deoxy-thioguanosine triphosphate (dTGTP).[6]
These active metabolites, collectively known as 6-thioguanine nucleotides (6-TGNs), are the primary mediators of 6-TG's cytotoxic activity.[6]
Catabolism of 6-thioguanine can occur through two main pathways. One involves deamination by guanine (B1146940) deaminase to 6-thioxanthine, followed by oxidation by xanthine (B1682287) oxidase to thiouric acid.[6] The other pathway involves methylation by thiopurine S-methyltransferase (TPMT) to form methylthioguanine, an inactive metabolite.[6] Genetic variations in TPMT can lead to altered enzyme activity, affecting the levels of active TGNs and the risk of toxicity.[6]
Core Mechanism of Cytotoxicity
The cytotoxic effects of 6-thioguanine are primarily attributed to its incorporation into DNA and, to a lesser extent, RNA. This leads to disruptions in cellular processes and the induction of cell death.
Incorporation into DNA and RNA
The active metabolite, deoxy-thioguanosine triphosphate (dTGTP), is incorporated into DNA during the S-phase of the cell cycle.[6] Similarly, thioguanosine triphosphate (TGTP) can be incorporated into RNA. The incorporation of these fraudulent bases into nucleic acids is a critical step in the mechanism of action of 6-TG.[7]
Induction of DNA Damage and Cell Cycle Arrest
Once incorporated into DNA, 6-thioguanine can be methylated to form S6-methylthioguanine (S6mG).[8] This modified base can mispair with thymine (B56734) during DNA replication, creating S6mG:T mismatches.[8] These mismatches are recognized by the mismatch repair (MMR) system.[7][8] The futile attempts of the MMR system to repair these lesions can lead to DNA strand breaks and cell cycle arrest.[7]
In addition to MMR-dependent cytotoxicity, 6-thioguanine can also induce cell death through MMR-independent pathways. The presence of 6-TG in DNA can lead to the generation of reactive oxygen species (ROS), causing oxidative DNA damage and the formation of DNA cross-links.[9] This damage can block DNA replication and trigger cell death.[9]
Signaling Pathways Involved in 6-Thioguanine-Induced Cytotoxicity
The cellular response to 6-thioguanine-induced DNA damage involves the activation of several key signaling pathways, ultimately leading to apoptosis.
-
Mismatch Repair (MMR) Pathway: As mentioned, the MMR pathway plays a crucial role in recognizing and processing 6-thioguanine-induced DNA lesions.[7][8] Deficiencies in the MMR system can confer resistance to 6-thioguanine.[7]
-
p53 Signaling Pathway: Treatment with 6-thioguanine has been shown to upregulate genes involved in the p53 signaling pathway.[10] The p53 tumor suppressor protein is a critical regulator of the cellular response to DNA damage, and its activation can lead to cell cycle arrest and apoptosis.[10]
-
Apoptosis Pathway: 6-thioguanine treatment induces apoptosis, or programmed cell death.[10] This is evidenced by the upregulation of pro-apoptotic genes.[10]
-
Cell Cycle Regulation: 6-thioguanine has been observed to downregulate genes involved in the cell cycle, leading to cell cycle arrest.[10]
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| 6-Thioguanine-induced Mutation Frequency | |||
| 6-Thioguanine | 11% | E. coli | [8] |
| S6-methylthioguanine | 94% | E. coli | [8] |
| Guanine-S6-sulfonic acid | 77% | E. coli | [8] |
Experimental Protocols
Continuous Spectrophotometric Assay for Inorganic Phosphate
This protocol outlines the use of this compound (MESG) to measure inorganic phosphate release.[2]
Reagents:
-
This compound (MESG) stock solution (in DMSO)
-
Purine nucleoside phosphorylase (PNP)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)
-
Enzyme solution (the phosphatase or GTPase being assayed)
-
Substrate for the enzyme of interest
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, MESG, and PNP.
-
Add the enzyme to be assayed to the reaction mixture.
-
Initiate the reaction by adding the substrate for the enzyme.
-
Continuously monitor the increase in absorbance at 355-360 nm using a spectrophotometer.[2] The rate of absorbance change is proportional to the rate of inorganic phosphate release.
Conclusion
The mechanism of action of 6-thioguanine is a complex process involving metabolic activation, incorporation into nucleic acids, and the subsequent triggering of cellular damage response pathways. Its cytotoxicity is largely dependent on the formation of thioguanine nucleotides and their incorporation into DNA, leading to the activation of the mismatch repair and p53 signaling pathways, ultimately resulting in cell cycle arrest and apoptosis. A thorough understanding of these mechanisms is essential for the effective use of 6-thioguanine in cancer therapy and for the development of novel therapeutic strategies. In contrast, this compound serves as a valuable tool in the laboratory for quantifying enzymatic reactions that involve the release of inorganic phosphate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Tioguanine - Wikipedia [en.wikipedia.org]
- 7. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of 7-Methyl-6-thioguanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-6-thioguanosine (m7S6G) is a crucial molecule in biochemical research, primarily utilized as a chromogenic substrate for the quantification of inorganic phosphate (B84403) and for assaying the activity of various enzymes such as phosphatases, GTPases, and kinases.[1][2] Its synthesis is of significant interest to researchers developing novel therapeutic agents and diagnostic tools. This guide provides a comprehensive overview of a primary chemical synthesis pathway for this compound, complete with detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow. The presented pathway is a composite of established methods for the phosphorylation and selective methylation of guanosine (B1672433) analogs, offering a direct and efficient route to the target molecule.
Overview of the Synthesis Pathway
The most direct chemical synthesis of this compound initiates from the commercially available nucleoside, 6-thioguanosine (B559654). The pathway involves two principal steps:
-
Phosphorylation: The 5'-hydroxyl group of 6-thioguanosine is phosphorylated to yield 6-thioguanosine 5'-monophosphate (6-thioGMP).
-
Selective N7-Methylation: The 6-thioGMP is then selectively methylated at the N7 position of the guanine (B1146940) base to produce the final product, this compound 5'-monophosphate. For many applications, the monophosphate form is used directly, or it can be enzymatically or chemically converted to the nucleoside, this compound.
An alternative, though less direct, route begins with guanosine, which first undergoes thionation at the 6-position using a reagent like Lawesson's reagent, followed by the phosphorylation and methylation steps outlined above.[3] This guide will focus on the more direct pathway starting from 6-thioguanosine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the primary synthesis pathway of this compound 5'-monophosphate.
| Step | Reaction | Key Reagents | Solvent(s) | Typical Yield | Reference(s) |
| 1 | Phosphorylation of 6-thioguanosine | Phosphorus oxychloride (POCl₃) | Trimethyl phosphate | 86% | [4] |
| 2 | N7-Methylation of 6-thioGMP | Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Water | >96% | [5][6] |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous compounds and are expected to be highly effective for the synthesis of this compound 5'-monophosphate.
Step 1: Synthesis of 6-Thioguanosine 5'-O-monophosphate (6-thioGMP)
This protocol is adapted from the phosphorylation of 6-thioguanosine as described by Nowakowska et al. (2014).[4]
Materials:
-
6-Thioguanosine
-
Trimethyl phosphate, anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Triethylammonium (B8662869) bicarbonate (TEAB) buffer (e.g., 1 M, pH 7.5)
-
Deionized water
Procedure:
-
A suspension of 6-thioguanosine in anhydrous trimethyl phosphate is prepared in a flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C in an ice bath with vigorous stirring.
-
Freshly distilled phosphorus oxychloride is added dropwise to the cooled suspension. The molar ratio of POCl₃ to 6-thioguanosine should be carefully controlled, typically in slight excess.
-
The reaction mixture is stirred at 0 °C for a specified period, typically 2-4 hours, while monitoring the reaction progress by a suitable method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is quenched by the slow addition of cold deionized water or a chilled solution of TEAB buffer.
-
The aqueous solution is then neutralized with a base, such as a concentrated solution of sodium bicarbonate or additional TEAB buffer.
-
The crude 6-thioGMP is purified by ion-exchange chromatography (e.g., on a DEAE Sephadex column) using a gradient of TEAB buffer.
-
Fractions containing the product are pooled, and the solvent is removed under reduced pressure to yield 6-thioGMP as a salt (e.g., triethylammonium salt). The reported yield for this step is approximately 86%.[4]
Step 2: Synthesis of this compound 5'-O-monophosphate
This protocol is adapted from the highly regioselective N7-methylation of guanosine nucleotides reported by Kore and Parmar (2006) and a subsequent 2019 protocol.[5][6]
Materials:
-
6-Thioguanosine 5'-O-monophosphate (from Step 1)
-
Deionized water
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Glacial acetic acid (optional, for pH adjustment)
-
Acetone (B3395972) or ethanol (B145695) for precipitation
Procedure:
-
6-thioGMP is dissolved in deionized water. The pH of the solution may be adjusted to approximately 4.0 with glacial acetic acid, as this has been shown to be effective for the methylation of guanosine diphosphate.[5]
-
The reaction is conducted at room temperature with stirring. Dimethyl sulfate is added dropwise to the solution over a period of approximately 1 hour. A slight molar excess of dimethyl sulfate is typically used.
-
The reaction is allowed to proceed for an additional 1-2 hours after the addition of dimethyl sulfate is complete. The progress of the reaction should be monitored by HPLC to ensure complete conversion and to avoid potential side reactions.
-
Upon completion, the product can be precipitated from the reaction mixture by the addition of a cold organic solvent such as acetone or ethanol.
-
The precipitate is collected by centrifugation or filtration, washed with the organic solvent, and dried under vacuum.
-
Further purification, if necessary, can be achieved by recrystallization or chromatography. This method is reported to be highly selective for the N7 position and proceeds with yields greater than 96%.[5][6]
Visualization of the Synthesis Pathway
The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow.
Caption: Chemical synthesis pathway of this compound 5'-Monophosphate.
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound 5'-monophosphate can be achieved efficiently through a two-step process starting from 6-thioguanosine. The phosphorylation of the 5'-hydroxyl group followed by a highly regioselective N7-methylation provides a direct route to the target molecule with high overall yields. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the fields of chemical biology and drug development to synthesize this valuable compound for their research needs. Careful monitoring of each reaction step by appropriate analytical techniques is recommended to ensure optimal results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00059E [pubs.rsc.org]
- 5. An industrial process for selective synthesis of 7-methyl guanosine 5'-diphosphate: versatile synthon for synthesis of mRNA cap analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Regioselective Methylation of Guanosine Nucleotides: An Efficient Synthesis of 7-Methylguanosine Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
MESG Substrate for Purine Nucleoside Phosphorylase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), a chromogenic substrate for purine (B94841) nucleoside phosphorylase (PNP). It details the enzymatic reaction, provides quantitative kinetic data, and offers a detailed experimental protocol for utilizing MESG in PNP activity assays. Furthermore, this guide visualizes the core biochemical pathways associated with PNP and the experimental workflow using Graphviz diagrams, offering a valuable resource for researchers in drug discovery and development focused on T-cell-mediated autoimmune diseases and other PNP-related pathologies.
Introduction to Purine Nucleoside Phosphorylase and MESG
Purine Nucleoside Phosphorylase (PNP; EC 2.4.2.1) is a pivotal enzyme in the purine salvage pathway. This pathway allows cells to recycle purine bases for nucleotide synthesis, a process especially critical in tissues with limited de novo purine synthesis capabilities. PNP catalyzes the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and (deoxy)ribose-1-phosphate. Its deficiency in humans leads to a severe T-cell immunodeficiency, making it a significant therapeutic target.[1]
MESG is a synthetic chromogenic substrate specifically designed for continuous spectrophotometric monitoring of PNP activity. In the presence of inorganic phosphate (B84403) (Pi), PNP catalyzes the phosphorolysis of MESG, yielding 2-amino-6-mercapto-7-methylpurine and ribose-1-phosphate. This reaction results in a significant shift in the maximum absorbance of light from 330 nm for the substrate to 360 nm for the product, allowing for real-time measurement of enzyme activity.[2]
The Enzymatic Reaction
The core of the MESG-based assay is the PNP-catalyzed cleavage of the glycosidic bond in MESG in the presence of inorganic phosphate. The reaction can be summarized as follows:
2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) + Phosphate ⇌ 2-amino-6-mercapto-7-methylpurine + α-D-ribose-1-phosphate
The product, 2-amino-6-mercapto-7-methylpurine, exhibits a strong absorbance at 360 nm, whereas the substrate, MESG, has a negligible absorbance at this wavelength. This change in absorbance is directly proportional to the amount of MESG consumed and, therefore, to the PNP activity.
Quantitative Data
The following tables summarize the key kinetic parameters of bacterial purine nucleoside phosphorylase for the MESG substrate and provide representative data from a kinetic analysis.
Table 1: Kinetic Parameters of Bacterial PNP for MESG
| Parameter | Value | Conditions | Reference |
| Km (MESG) | 70 µM | 25°C | Webb, M.R. (1992) |
| Km (Phosphate) | 26 µM | 25°C | Webb, M.R. (1992) |
| kcat | 40 s-1 | 25°C | Webb, M.R. (1992) |
Table 2: Representative Data for PNP Kinetic Analysis with MESG
This table presents a hypothetical data set for the determination of PNP kinetic parameters using a continuous spectrophotometric assay with MESG. The initial rates of reaction (V0) are measured at various MESG concentrations while keeping the phosphate concentration constant and saturating.
| [MESG] (µM) | Absorbance change/min (ΔA360/min) | Initial Velocity (V0, µM/min) |
| 10 | 0.015 | 1.36 |
| 20 | 0.028 | 2.55 |
| 40 | 0.048 | 4.36 |
| 80 | 0.075 | 6.82 |
| 160 | 0.105 | 9.55 |
| 320 | 0.125 | 11.36 |
Note: Initial velocities are calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the product (11,000 M-1cm-1 at pH 7.6), c is the concentration, and l is the path length of the cuvette.
Experimental Protocols
This section provides a detailed methodology for performing a continuous kinetic assay of purine nucleoside phosphorylase activity using MESG as a substrate.
Reagents and Materials
-
Purified Purine Nucleoside Phosphorylase (PNP)
-
MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)
-
Potassium Phosphate (KH2PO4)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 360 nm
-
96-well UV-transparent microplates or quartz cuvettes
Preparation of Solutions
-
PNP Enzyme Stock Solution: Prepare a stock solution of purified PNP in Tris-HCl buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
MESG Stock Solution: Prepare a 10 mM stock solution of MESG in deionized water. Gentle warming may be required for complete dissolution. Store aliquots at -20°C.
-
Phosphate Stock Solution: Prepare a 1 M stock solution of potassium phosphate in deionized water and adjust the pH to 7.5.
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5.
Assay Procedure
The following protocol is for a total reaction volume of 200 µL in a 96-well microplate format.
-
Prepare the Reaction Mix: For each reaction, prepare a master mix containing the reaction buffer and a constant, saturating concentration of phosphate (e.g., 200 µM final concentration).
-
Prepare MESG Dilutions: Prepare a series of dilutions of the MESG stock solution in the reaction buffer to achieve the desired final concentrations in the assay (e.g., ranging from 10 µM to 320 µM).
-
Set up the Assay Plate:
-
Add 180 µL of the appropriate MESG dilution to each well.
-
Include a blank for each MESG concentration containing 180 µL of the MESG dilution and 20 µL of reaction buffer instead of the enzyme.
-
-
Initiate the Reaction: Add 20 µL of the diluted PNP enzyme solution to each well to start the reaction.
-
Measure Absorbance: Immediately place the microplate in a spectrophotometer pre-set to 37°C and measure the absorbance at 360 nm every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank from the corresponding sample readings.
-
Determine the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance (ΔA360/min) to the rate of product formation (µM/min) using the molar extinction coefficient of the product.
-
Plot the initial velocity (V0) against the substrate concentration ([MESG]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
References
The Role of 7-Methyl-6-thioguanosine in RNA Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-6-thioguanosine (7m6tG), a synthetic purine (B94841) nucleoside analog, has carved a significant niche in RNA research, primarily as a versatile tool for biochemical assays. Its unique chemical properties, particularly the thio-substitution at the 6th position and methylation at the 7th position of the guanine (B1146940) base, underpin its utility. This technical guide provides a comprehensive overview of 7m6tG's core applications, detailing its role as a chromogenic substrate and distinguishing its functions from its close relatives, 6-thioguanosine (B559654) (6sG) and 6-thioguanine (B1684491) (6-TG), which have more direct roles in studying RNA dynamics and as therapeutic agents, respectively.
Biochemical Properties and Core Applications
This compound is most notably utilized as a chromogenic substrate in a coupled enzyme assay to quantify inorganic phosphate (B84403) (Pi) release from enzymatic reactions.[1][2] The principle of this assay lies in the phosphorolysis of 7m6tG by purine nucleoside phosphorylase (PNP) in the presence of inorganic phosphate. This reaction yields ribose-1-phosphate (B8699412) and 7-methyl-6-thioguanine, the latter of which exhibits a distinct absorbance maximum at 360 nm, allowing for continuous spectrophotometric monitoring of phosphate production.[3][4]
This property makes 7m6tG an invaluable tool for studying the kinetics of various phosphate-liberating enzymes, including:
-
ATPases and GTPases: Monitoring the hydrolysis of ATP and GTP in real-time.[1][2]
-
Protein Phosphatases: Assessing the dephosphorylation of substrates.[4][5]
-
Purine Nucleoside Phosphorylase (PNP): Directly measuring its enzymatic activity.[5][6]
While 7m6tG's primary role is in these assays, its structural analog, 6-thioguanosine (6sG) , has emerged as a powerful tool for investigating RNA-protein interactions and RNA dynamics. 6sG can be incorporated into RNA transcripts and utilized in:
-
Photo-crosslinking studies: The thio-group allows for UV-induced crosslinking to interacting proteins, enabling the identification of binding sites.[7]
-
Metabolic labeling of RNA: In a technique known as TUC-seq DUAL, 6sG and 4-thiouridine (B1664626) (4sU) are used to metabolically label newly synthesized RNA, allowing for the precise measurement of RNA synthesis and decay rates.[3][8][9]
The parent compound, 6-thioguanine (6-TG) , is a well-established antimetabolite drug used in cancer chemotherapy.[10] Its mechanism of action involves metabolic activation to thioguanosine nucleotides, which are incorporated into DNA and RNA, ultimately leading to cytotoxicity.[11][12] Studies on 6-TG have provided insights into cellular pathways, including apoptosis and cell cycle arrest, that are relevant to drug development.[13]
Quantitative Data
Quantitative data for this compound itself, such as binding affinities or inhibition constants, are not widely reported in the literature, as it is primarily used as a reporter molecule in assays. However, quantitative data for its related compound, 6-thioguanine (6-TG), are available and provide context for the broader family of thiopurines.
| Compound | Parameter | Cell Line | Value | Reference |
| 6-Thioguanine (6-TG) | IC50 | MCF-7 (human breast cancer) | 5.481 µM | |
| 6-Thioguanine (6-TG) | IC50 | MCF-10A (human breast epithelial) | 54.16 µM |
Experimental Protocols
Continuous Spectrophotometric Assay for Inorganic Phosphate using this compound
This protocol describes a general method for measuring the activity of a phosphate-liberating enzyme.
Materials:
-
This compound (7m6tG) stock solution (e.g., 10 mM in DMSO)
-
Purine Nucleoside Phosphorylase (PNP)
-
Reaction buffer appropriate for the enzyme of interest
-
Enzyme of interest
-
Substrate for the enzyme of interest
-
Spectrophotometer capable of reading absorbance at 360 nm
Procedure:
-
Prepare the reaction mixture: In a microcuvette, combine the reaction buffer, 7m6tG (final concentration typically 0.1-0.2 mM), and PNP (excess activity, e.g., 1 unit/mL).
-
Add the substrate: Add the specific substrate for the enzyme being assayed.
-
Equilibrate: Incubate the mixture at the optimal temperature for the enzyme for 5 minutes to establish a baseline.
-
Initiate the reaction: Add the enzyme of interest to the cuvette and mix gently.
-
Monitor absorbance: Immediately begin recording the absorbance at 360 nm at regular intervals for a set period. The rate of increase in absorbance is proportional to the rate of phosphate release.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. The concentration of phosphate produced can be determined using the molar extinction coefficient of 7-methyl-6-thioguanine.[4]
Protocol Outline for TUC-seq DUAL using 6-Thioguanosine
This protocol provides a high-level overview of the TUC-seq DUAL (Thioguanosine Conversion followed by sequencing) method for measuring RNA synthesis and decay.
Materials:
-
Cell culture medium
-
6-thioguanosine (6sG)
-
4-thiouridine (4sU)
-
RNA extraction reagents
-
Reagents for chemical conversion (hydrazine/NH4Cl/OsO4-based)[3][8]
-
Reagents for RNA sequencing library preparation
-
Next-generation sequencing platform
Procedure:
-
Metabolic Labeling:
-
Pulse: Incubate cells with medium containing 6sG for a defined period to label newly transcribed RNA.
-
Chase: Replace the 6sG-containing medium with medium containing 4sU for various time points.
-
-
RNA Extraction: Isolate total RNA from the cells at each time point.
-
Chemical Conversion: Treat the isolated RNA with a hydrazine/NH4Cl/OsO4-based chemistry. This converts 6sG to a derivative that is read as adenosine (B11128) (A) during reverse transcription, and 4sU to cytosine (C).[3][8][9]
-
RNA Sequencing: Prepare RNA-seq libraries from the chemically converted RNA and perform high-throughput sequencing.
-
Bioinformatic Analysis: Align the sequencing reads to the reference genome and identify G-to-A and U-to-C mutations. The frequency of these mutations allows for the quantification of newly synthesized (6sG-labeled) and older (4sU-labeled) RNA transcripts, enabling the calculation of RNA synthesis and decay rates.
Signaling Pathways and Workflows
While this compound is not known to have a direct role in cellular signaling, its parent compound, 6-thioguanine, exerts its therapeutic effects by integrating into and disrupting key cellular pathways.
6-Thioguanine Metabolic and Action Pathway
6-Thioguanine is a prodrug that must be metabolized to its active forms, the thioguanine nucleotides (TGNs).[11][12] This metabolic activation is primarily carried out by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[11] The resulting thioguanosine monophosphate is further phosphorylated to the di- and triphosphate forms, which can then be incorporated into RNA and DNA, leading to cytotoxicity and cell death.[12]
Caption: Metabolic activation of 6-thioguanine and its cytotoxic effects.
Experimental Workflow for Continuous Spectrophotometric Phosphate Assay
The workflow for using 7m6tG to measure phosphate release is a straightforward and elegant coupled assay.
Caption: Workflow of the 7m6tG-based continuous spectrophotometric phosphate assay.
Logical Relationship in TUC-seq DUAL Experimental Design
The TUC-seq DUAL technique relies on a pulse-chase labeling strategy to differentiate between RNA populations of different ages.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Thioguanosine Conversion Enables mRNA‐Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC‐seq DUAL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assaygenie.com [assaygenie.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. Thioguanosine Conversion Enables mRNA-Lifetime Evaluation by RNA Sequencing Using Double Metabolic Labeling (TUC-seq DUAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemotherapy - Wikipedia [en.wikipedia.org]
- 10. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Thioguanosines: A Technical Guide to 7-Methyl-6-thioguanosine and 6-thioguanosine for the Research Professional
An in-depth exploration of the distinct roles of 7-Methyl-6-thioguanosine as a critical laboratory reagent and 6-thioguanosine (B559654) as a potent therapeutic agent.
This technical guide provides a comprehensive comparison of this compound (7-Me-6-TG) and 6-thioguanosine (6-TG), highlighting their disparate applications in scientific research and clinical practice. While both are derivatives of the purine (B94841) analog thioguanine, their respective functionalities diverge significantly. This compound serves as a valuable chromogenic substrate in enzymatic assays, whereas 6-thioguanosine is a well-established antimetabolite drug used in cancer chemotherapy. This document will delve into their mechanisms of action, relevant signaling pathways, and the experimental protocols that underpin their use, providing researchers, scientists, and drug development professionals with a clear understanding of these two important molecules.
Core Chemical Structures and Properties
While both molecules share a thioguanosine core, the presence of a methyl group at the N7 position in this compound fundamentally alters its biological activity, precluding its role as a therapeutic agent and establishing its utility as a laboratory tool.
| Feature | This compound (MESG) | 6-thioguanosine |
| Chemical Name | 2-amino-6,9-dihydro-7-methyl-9-β-D-ribofuranosyl-6-thioxo-1H-purinium, inner salt[1] | 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purine-6(9H)-thione |
| Synonyms | MESG[1] | 6-TG, Tioguanine[2] |
| Primary Role | Chromogenic substrate for enzymatic assays[1][3][4] | Anticancer and immunosuppressive drug[2][5][6] |
This compound (MESG): A Tool for Discovery
This compound is not a therapeutic agent but a key reagent in biochemical assays, primarily for the quantification of inorganic phosphate (B84403) (Pi).[1][3]
Mechanism of Action in Assays
The utility of MESG is based on a specific enzymatic reaction. In the presence of the enzyme purine nucleoside phosphorylase (PNP), MESG reacts with inorganic phosphate to yield 7-methyl-6-thioguanine and ribose-1-phosphate.[1] This reaction leads to a shift in the maximum absorbance of light, which can be measured spectrophotometrically.
Caption: Enzymatic conversion of MESG in the presence of inorganic phosphate.
This principle allows for the continuous and sensitive measurement of phosphate release in various enzymatic reactions, making it a valuable tool for studying ATPases, GTPases, and phosphatases.[1]
Experimental Protocol: Spectrophotometric Assay for Inorganic Phosphate
The following provides a generalized protocol for using MESG to determine the concentration of inorganic phosphate.
Materials:
-
This compound (MESG) stock solution (e.g., in DMSO)[3]
-
Purine Nucleoside Phosphorylase (PNP)
-
Reaction buffer (e.g., Tris-HCl)
-
Phosphate standards
-
Spectrophotometer capable of reading absorbance at 355-360 nm
Procedure:
-
Reagent Preparation: Prepare a working solution of MESG and PNP in the reaction buffer.
-
Standard Curve: Prepare a series of known phosphate concentrations to generate a standard curve.
-
Reaction Setup: In a microplate or cuvette, combine the sample containing an unknown amount of phosphate with the MESG/PNP working solution.
-
Incubation: Allow the reaction to proceed at a controlled temperature.
-
Measurement: Monitor the change in absorbance at 355-360 nm over time.
-
Quantification: Determine the phosphate concentration in the sample by comparing the rate of absorbance change to the standard curve.
6-thioguanosine: A Therapeutic Antimetabolite
6-thioguanosine, and its base form 6-thioguanine (B1684491), is a purine analogue that functions as an antimetabolite in the treatment of various cancers, particularly leukemias.[2][7]
Mechanism of Action and Signaling Pathways
6-thioguanine is a prodrug that requires intracellular activation.[8] Its cytotoxic effects are primarily achieved through its incorporation into DNA and RNA.
Activation and Cytotoxicity Pathway:
Caption: Metabolic activation and cytotoxic mechanisms of 6-thioguanine.
Once administered, 6-thioguanine is converted to 6-thioguanosine monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2] Subsequent phosphorylation leads to the formation of 6-thioguanosine triphosphate (TGTP) and deoxy-6-thioguanosine triphosphate (dTGTP). These active metabolites are then incorporated into RNA and DNA, respectively.[2][8] The incorporation of dTGTP into DNA is a key cytotoxic event, leading to DNA damage and triggering apoptosis, often through the mismatch repair (MMR) pathway.[5][9][10] Additionally, TGTP can inhibit the Rac1 GTPase, which also contributes to apoptosis in T-cells.[2][11]
Studies have also shown that 6-thioguanine can induce apoptosis through the p53 signaling pathway and affect the cell cycle.[12]
Experimental Protocol: Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of 6-thioguanosine on cancer cell lines, a cell viability assay such as the MTT assay is commonly employed.
Materials:
-
Cell culture medium and supplements
-
6-thioguanosine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a specific density in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of 6-thioguanosine and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Comparative Summary
The distinct applications of this compound and 6-thioguanosine are summarized below.
| Aspect | This compound (MESG) | 6-thioguanosine |
| Primary Application | In vitro diagnostic and research reagent[1][3] | Therapeutic drug (antineoplastic, immunosuppressant)[2][5] |
| Mechanism of Action | Chromogenic substrate for purine nucleoside phosphorylase[1] | Prodrug converted to active nucleotides that incorporate into DNA and RNA, leading to cytotoxicity[2][8] |
| Affected Pathways | Not applicable in a physiological context | DNA replication and repair, mismatch repair, p53 signaling, Rac1 signaling, apoptosis[9][11][12] |
| End Result of Use | Quantification of inorganic phosphate or enzyme activity | Inhibition of cell proliferation, induction of apoptosis in target cells[7][12] |
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. Tioguanine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
- 5. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ClinPGx [clinpgx.org]
- 12. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chromophoric Properties of MESG
This guide provides a comprehensive overview of the chromophoric properties of 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), a crucial tool for researchers, scientists, and professionals in drug development. MESG serves as a chromogenic substrate, enabling the continuous and sensitive detection of inorganic phosphate (B84403) (Pi) in various enzymatic reactions.
Core Mechanism of Chromophoric Change
The utility of MESG as a chromophoric probe is centered on its enzymatic conversion in the presence of inorganic phosphate. This reaction is catalyzed by purine (B94841) nucleoside phosphorylase (PNP). In this process, MESG is converted to 2-amino-6-mercapto-7-methylpurine and ribose-1-phosphate.[1][2][3][4] This conversion results in a distinct shift in the compound's absorbance spectrum, forming the basis for quantitative analysis.[1][2][4] The reaction is specific and allows for the continuous monitoring of phosphate-generating enzymes such as ATPases and GTPases.[1][4][5]
The enzymatic reaction can be summarized as follows:
MESG + Pi ⇌ 2-amino-6-mercapto-7-methylpurine + ribose-1-phosphate
This equilibrium is driven by the presence of inorganic phosphate, making the resulting absorbance change directly proportional to the amount of Pi produced in a coupled enzymatic reaction.
Spectral and Quantitative Properties
The key chromophoric property of the MESG assay is the increase in absorbance at a specific wavelength upon its conversion. The product of the enzymatic reaction, 2-amino-6-mercapto-7-methylpurine, exhibits a significant increase in absorbance at 360 nm.[1][2][4] This allows for the sensitive spectrophotometric quantification of inorganic phosphate. The assay is effective over a pH range of 6.5 to 8.5.[1][2][4]
The quantitative data associated with the chromophoric properties of MESG are summarized in the table below.
| Property | Value | Notes |
| Wavelength of Maximum Absorbance Change | 360 nm | The product of the reaction, 2-amino-6-mercapto-7-methylpurine, strongly absorbs at this wavelength.[1][2][4] |
| Change in Molar Extinction Coefficient (Δε) | 11,000 M⁻¹cm⁻¹ | At pH 7.6, this significant change allows for high sensitivity.[1][4] |
| Assay pH Range | 6.5 - 8.5 | The assay maintains its chromophoric response within this physiological pH range.[1][2][4] |
| Limit of Detection for Phosphate (Pi) | As low as 0.2 to 2 µM | The high extinction coefficient change enables the detection of low concentrations of inorganic phosphate.[1][2][4] |
Visualizing the MESG Reaction Pathway
The following diagram illustrates the enzymatic conversion of MESG in the presence of inorganic phosphate.
References
- 1. interchim.fr [interchim.fr]
- 2. MESG Phosphate Assay Kit - Creative BioMart [creativebiomart.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PhosphoWorks™ Colorimetric MESG Phosphate Assay Kit *UV absorption* | AAT Bioquest [aatbio.com]
- 5. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 7-Methyl-6-thioguanosine in different buffers
An In-depth Technical Guide to the Solubility of 7-Methyl-6-thioguanosine in Different Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (MESG), a chromogenic substrate widely used in biochemical assays for the quantification of inorganic phosphate (B84403). Understanding the solubility of MESG in various buffer systems is critical for accurate and reproducible experimental design, particularly in the development of enzyme assays for phosphatases, phosphorylases, and GTPases.
Physicochemical Properties of this compound
This compound is a purine (B94841) nucleoside analog. Its structure, which includes a methyl group on the guanine (B1146940) base, influences its solubility characteristics.
Solubility Data
The solubility of this compound has been determined in several common laboratory solvents and buffers. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
| Solvent/Buffer | Concentration | Source |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1] |
| Dimethylformamide (DMF) | 50 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ≥ 250 mg/mL | |
| Water | ≥ 125 mg/mL |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in a buffer of interest. This protocol is based on standard laboratory procedures for assessing the solubility of chemical compounds.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific buffer at a given temperature.
Materials:
-
This compound powder
-
Buffer of interest (e.g., TRIS, Citrate (B86180), PBS)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound powder and add it to a known volume of the desired buffer in a series of vials.
-
Ensure the amount of powder is sufficient to exceed the expected solubility limit.
-
-
Equilibration:
-
Tightly cap the vials and place them on a magnetic stirrer or in a shaking incubator.
-
Allow the solutions to equilibrate for a set period (e.g., 24-48 hours) at a constant temperature (e.g., room temperature or 37°C). This allows the dissolution process to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification of Dissolved Compound:
-
Prepare a series of dilutions of the supernatant with the same buffer.
-
Measure the absorbance of the diluted solutions using a spectrophotometer at the maximum absorbance wavelength (λmax) of this compound (around 330 nm).[2]
-
Create a standard curve using known concentrations of this compound in the same buffer.
-
Determine the concentration of this compound in the original supernatant by comparing its absorbance to the standard curve, taking into account the dilution factor.
-
-
Data Analysis:
-
The calculated concentration represents the solubility of this compound in the specific buffer under the tested conditions.
-
Visualization of Experimental Workflow and Enzymatic Reaction
The following diagrams illustrate the logical workflow for solubility determination and the enzymatic reaction where this compound is a key substrate.
Caption: Workflow for Determining the Solubility of this compound.
This compound is a crucial reagent in a widely used enzymatic assay to measure the concentration of inorganic phosphate (Pi). The reaction is catalyzed by Purine Nucleoside Phosphorylase (PNP).
Caption: Enzymatic Assay using this compound to detect Inorganic Phosphate.
Conclusion
The solubility of this compound is well-characterized in several organic solvents and in phosphate-buffered saline. For researchers working with other buffer systems such as TRIS or citrate, it is recommended to perform solubility tests using a standardized protocol, as outlined in this guide. The chromogenic nature of the product of the enzymatic reaction of this compound makes it an invaluable tool in kinetics and high-throughput screening assays where the release of inorganic phosphate is a key indicator of enzyme activity.
References
7-Methyl-6-thioguanosine: A Technical Guide to its Application in High-Throughput Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-6-thioguanosine (B160171) (MESG), a synthetic nucleoside analog, serves as a critical tool in biochemical research, primarily as a chromophoric substrate for the continuous spectrophotometric quantification of inorganic phosphate (B84403) (Pi). This guide provides an in-depth overview of the core research applications of MESG, focusing on its utility in coupled enzyme assays to determine the activity of various phosphate-generating enzymes, including ATPases, GTPases, and phosphatases. Detailed experimental protocols, quantitative data, and diagrammatic representations of the underlying biochemical pathways and experimental workflows are presented to facilitate its practical implementation in academic and industrial research settings.
Introduction
The precise measurement of inorganic phosphate is fundamental to the study of a vast array of enzymatic reactions central to cellular signaling, metabolism, and bioenergetics. This compound (MESG) has emerged as a valuable reagent for the continuous monitoring of phosphate release. In the presence of purine (B94841) nucleoside phosphorylase (PNP), MESG undergoes phosphorolysis when inorganic phosphate is present, yielding 7-methyl-6-thioguanine and ribose 1-phosphate.[1][2] This enzymatic conversion results in a significant shift in the maximum absorbance of light, a property that is harnessed for real-time measurement of enzyme kinetics.[3][4] This technical guide details the principles, protocols, and applications of MESG-based assays for researchers engaged in enzymology and drug discovery.
Physicochemical Properties and Synthesis
This compound, also known as MESG, is a purine nucleoside analog. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | MESG | [1][5] |
| CAS Number | 55727-10-1 | [1][5] |
| Molecular Formula | C₁₁H₁₅N₅O₄S | [5] |
| Molecular Weight | 313.33 g/mol | [3] |
| Absorbance Maxima (λmax) | 212, 263, 345 nm | [5] |
| Solubility | DMF: 50 mg/mL, DMSO: 30 mg/mL, PBS (pH 7.2): 10 mg/mL | [5] |
A common synthesis method for MESG involves the methylation of 2-amino-6-chloropurine (B14584) ribonucleoside with methyl iodide, followed by reaction with thiourea (B124793) to introduce the thiol group.[4] Another described synthesis route for a related compound, 1-deaza-6-thioguanosine, starts from 2-amino-6-chloro-1-deazapurine.[6]
Principle of the MESG-Based Phosphate Assay
The utility of this compound in quantifying inorganic phosphate hinges on a coupled enzymatic reaction. The assay system includes the enzyme of interest that produces phosphate, MESG, and purine nucleoside phosphorylase (PNP).
The reaction mechanism is as follows:
-
An enzyme, such as an ATPase, GTPase, or phosphatase, catalyzes a reaction that releases inorganic phosphate (Pi).
-
In the presence of this liberated Pi, purine nucleoside phosphorylase (PNP) catalyzes the phosphorolysis of this compound (MESG).
-
This reaction yields ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine (7-methyl-6-thioguanine).[3]
-
The product, 7-methyl-6-thioguanine, exhibits a significant increase in absorbance at a wavelength of approximately 360 nm, whereas the substrate MESG has a maximum absorbance at 330 nm.[3][7]
-
This change in absorbance at 360 nm is directly proportional to the amount of inorganic phosphate produced, allowing for continuous and real-time monitoring of the enzymatic reaction.
The change in the extinction coefficient at pH 7.6 is approximately 11,000 M⁻¹cm⁻¹.[1][8] This assay is sensitive enough to detect phosphate concentrations as low as 2 µM.[1]
Figure 1: Enzymatic reaction pathway of the MESG-based phosphate assay.
Experimental Protocols
The following sections provide a general protocol for a MESG-based phosphate assay, followed by specific considerations for measuring the activity of ATPases, GTPases, and phosphatases.
General MESG-Based Phosphate Assay Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats. It is crucial to use phosphate-free labware and reagents to minimize background.[1]
Reagents and Materials:
-
This compound (MESG)
-
Purine Nucleoside Phosphorylase (PNP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MgCl₂)
-
Phosphate Standard (e.g., KH₂PO₄)
-
Enzyme of interest and its substrate
-
UV-transparent 96-well plate
-
Microplate reader capable of measuring absorbance at 360 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of MESG in a suitable solvent like DMSO.[2] The solution should be prepared fresh daily.[2]
-
Reconstitute PNP in the assay buffer.
-
Prepare a reaction mixture containing MESG and PNP in the assay buffer. The final concentrations will need to be optimized but are typically in the range of 0.1-0.2 mM for MESG and 1 unit/mL for PNP.
-
-
Standard Curve Preparation:
-
Prepare a series of phosphate standards by diluting the phosphate standard stock solution in the assay buffer. A typical range would be from 2 µM to 50 µM.
-
Add a defined volume of each standard to separate wells of the 96-well plate.
-
-
Enzyme Reaction:
-
In separate wells, add the enzyme of interest.
-
Initiate the reaction by adding the substrate.
-
The total reaction volume should be consistent across all wells.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to the reaction temperature.
-
Monitor the increase in absorbance at 360 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Convert the rates (change in absorbance per unit time) to the rate of phosphate production using the standard curve or the molar extinction coefficient of 7-methyl-6-thioguanine.
-
Specific Enzyme Assay Considerations
4.2.1. ATPase Activity Assay:
-
Substrate: Adenosine triphosphate (ATP).
-
Assay Components: The reaction mixture should contain the ATPase, ATP, MESG, and PNP.
-
Application: This assay is suitable for characterizing the kinetics of various ATPases, including motor proteins and ion pumps.[3]
4.2.2. GTPase Activity Assay:
-
Substrate: Guanosine (B1672433) triphosphate (GTP).
-
Assay Components: The reaction mixture will include the GTPase, GTP, MESG, and PNP.
-
Application: Ideal for studying the activity of small GTPases (e.g., Ras, Rho) and their regulation by GTPase-activating proteins (GAPs) and guanine (B1146940) nucleotide exchange factors (GEFs).
4.2.3. Protein Phosphatase Activity Assay:
-
Substrate: A phosphorylated peptide or protein specific to the phosphatase of interest.
-
Assay Components: The reaction will contain the phosphatase, its phosphosubstrate, MESG, and PNP.
-
Application: Enables the kinetic characterization of protein phosphatases and the screening of potential inhibitors.[2]
Figure 2: General experimental workflow for an MESG-based enzyme assay.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the MESG-based phosphate assay.
| Parameter | Value | pH | Reference |
| MESG λmax | 330 nm | 6.5 - 8.5 | [3][7] |
| 7-Methyl-6-thioguanine λmax | 360 nm | 6.5 - 8.5 | [3][7] |
| Δε (Change in Molar Extinction Coefficient) | 11,000 M⁻¹cm⁻¹ | 7.6 | [1][8] |
| Phosphate Detection Limit | ~2 µM | - | [1] |
| Optimal Assay pH Range | 6.5 - 8.5 | - | [1] |
Potential Research Applications Beyond Phosphate Quantification
While the primary and well-established application of this compound is in phosphate assays, its structural similarity to guanosine and its derivatives suggests potential for other research applications, although these are less explored.
-
Probing Nucleoside Binding Sites: As a modified nucleoside, MESG could potentially be used as a probe to study the binding sites of enzymes that interact with guanosine or its derivatives.
-
Development of Enzyme Inhibitors: The 7-methyl and 6-thio modifications could be a starting point for the rational design of inhibitors for enzymes involved in purine metabolism.
-
RNA Research: A related compound, this compound capped mRNA, has been used in UV crosslinking experiments to study the spatial structure of the mRNA cap in the cap-binding protein complex.[9][10]
It is important to note that these are speculative applications and would require significant research to validate.
Limitations and Considerations
Despite its advantages, the MESG-based assay has some limitations:
-
Interference from Substrates/Products: Compounds in the primary enzymatic reaction that absorb light at 360 nm can interfere with the assay.
-
Phosphate Contamination: The high sensitivity of the assay makes it susceptible to phosphate contamination from buffers, glassware, and enzyme preparations.
-
MESG Stability: MESG solutions have limited stability, especially at room temperature and alkaline pH, and should be prepared fresh.[3]
-
Enzyme Compatibility: The activity of the enzyme of interest should not be affected by the components of the MESG reporter system.
Conclusion
This compound is a powerful tool for the continuous and sensitive measurement of inorganic phosphate in a variety of enzymatic reactions. Its application in coupled assays for ATPases, GTPases, and phosphatases provides a non-radioactive and convenient method for kinetic analysis and high-throughput screening. While its primary role is well-defined, the potential for its use in other areas of biochemical research warrants further investigation. This guide provides the necessary technical information for researchers to effectively implement MESG-based assays in their studies.
References
- 1. interchim.fr [interchim.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The ATPase Activity of Escherichia coli Expressed AAA+-ATPase Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis of 1-deaza-6-thioguanosine and 1-deaza-6-(methylthio)guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
- 8. PhosphoWorks™ Colorimetric MESG Phosphate Assay Kit *UV absorption* | AAT Bioquest [aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00059E [pubs.rsc.org]
understanding the enzymatic conversion of MESG
An In-depth Technical Guide on the Enzymatic Conversion of MESG for Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic conversion of 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) is a cornerstone of a widely used, continuous spectrophotometric assay for the quantification of inorganic phosphate (B84403) (Pi). This assay is pivotal in studying the kinetics of phosphate-releasing enzymes, such as ATPases and GTPases, which are critical in numerous signaling pathways and are often targets for drug development. This technical guide provides a comprehensive overview of the core principles of the MESG assay, detailed experimental protocols, and the underlying enzymatic kinetics.
Core Principle of the MESG Assay
The MESG assay is a coupled enzyme assay. The enzyme at the heart of this system is Purine (B94841) Nucleoside Phosphorylase (PNPase, EC 2.4.2.1). In the presence of inorganic phosphate, PNPase catalyzes the phosphorolysis of MESG. This reaction cleaves the glycosidic bond of MESG, yielding ribose-1-phosphate (B8699412) and the purine base 2-amino-6-mercapto-7-methylpurine.[1][2][3]
The utility of this reaction in a quantitative assay stems from the distinct spectral properties of the substrate (MESG) and the product (2-amino-6-mercapto-7-methylpurine). The enzymatic conversion of MESG leads to a significant increase in absorbance at a wavelength of 360 nm.[1][4][5] This change in absorbance is directly proportional to the amount of inorganic phosphate consumed in the reaction, thus allowing for the sensitive and continuous monitoring of phosphate production from a primary enzymatic reaction.
Enzymatic Reaction of MESG
The enzymatic conversion of MESG by Purine Nucleoside Phosphorylase (PNPase) is a reversible reaction, though in the context of the assay, it is driven in the forward direction by the presence of inorganic phosphate.
Caption: Enzymatic conversion of MESG by PNPase in the presence of inorganic phosphate.
Quantitative Data: Kinetic Parameters of PNPase
The efficiency of the MESG assay is dependent on the kinetic properties of the Purine Nucleoside Phosphorylase used. The following table summarizes the key kinetic parameters for bacterial PNPase with its substrates, MESG and inorganic phosphate.
| Parameter | Value | Substrate | Conditions | Reference |
| Michaelis Constant (Km) | 70 µM | MESG | 25°C | [4] |
| Michaelis Constant (Km) | 26 µM | Inorganic Phosphate | 25°C | [4] |
| Catalytic Rate (kcat) | 40 s-1 | MESG/Pi | 25°C | [4] |
| Change in Molar Extinction Coefficient (Δε) | 11,000 M-1cm-1 | MESG to Product | pH 7.6, 360 nm | [1][4] |
Experimental Protocols
This section provides a generalized protocol for performing the MESG phosphate assay in a 96-well microplate format. This protocol can be adapted for measuring the activity of any phosphate-generating enzyme.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl2. Ensure the buffer is free of contaminating inorganic phosphate.
-
MESG Stock Solution (10 mM): Dissolve 3.13 mg of MESG (MW: 313.34 g/mol ) in 1 mL of DMSO.[3] Store in small aliquots at -20°C, protected from light.
-
PNPase Stock Solution (100 U/mL): Reconstitute lyophilized PNPase in the assay buffer. The exact volume will depend on the supplier. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
-
Phosphate Standard (1 mM): Prepare a 1 mM stock solution of KH2PO4 in deionized water.
Assay Workflow for a Phosphate-Generating Enzyme (e.g., ATPase)
Caption: General experimental workflow for the MESG phosphate assay.
Detailed Procedure
-
Prepare Phosphate Standards: Create a serial dilution of the 1 mM phosphate standard in assay buffer to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Set up the Reaction Plate:
-
Add 50 µL of each phosphate standard to individual wells of a UV-transparent 96-well plate.
-
Add 50 µL of the sample containing the phosphate-generating enzyme (e.g., ATPase) to other wells.
-
Include a "no enzyme" control for each sample.
-
-
Prepare the MESG Reaction Mixture: For each reaction, prepare a mix containing:
-
Assay Buffer
-
MESG (final concentration typically 200 µM)
-
PNPase (final concentration typically 1 U/mL)
-
-
Initiate the Primary Reaction: To each well containing the phosphate standards and samples, add 50 µL of a solution containing the substrate for the primary enzyme (e.g., ATP for an ATPase assay). The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 15-30 minutes), or monitor the absorbance kinetically in a plate reader.
-
Measurement: Measure the absorbance at 360 nm.
Data Analysis
-
Subtract Blank: Subtract the absorbance of the zero phosphate standard (blank) from all other readings.
-
Standard Curve: Plot the corrected absorbance values for the phosphate standards against their known concentrations to generate a standard curve.
-
Calculate Phosphate Concentration: Use the equation of the line from the standard curve to determine the concentration of phosphate produced in your experimental samples.
-
Determine Enzyme Activity: The rate of phosphate production is indicative of the activity of the primary enzyme.
Application in Signaling Pathways
The MESG assay is a powerful tool for dissecting signaling pathways where phosphate-releasing enzymes are key players. For instance, it can be used to measure the activity of GTPases, which are crucial molecular switches in a vast array of cellular processes. By quantifying the rate of GTP hydrolysis to GDP and Pi, researchers can investigate the regulation of these proteins by GTPase Activating Proteins (GAPs) and Guanine Nucleotide Exchange Factors (GEFs).
Caption: Application of the MESG assay in studying GTPase signaling.
Conclusion
The enzymatic conversion of MESG provides a robust, sensitive, and continuous method for the quantification of inorganic phosphate. This technical guide has outlined the core principles, provided essential quantitative data, and detailed experimental protocols to empower researchers, scientists, and drug development professionals in utilizing this powerful assay. Its application in dissecting the kinetics of phosphate-releasing enzymes makes it an indispensable tool in the study of a wide range of biological processes and in the search for novel therapeutic agents.
References
7-Methyl-6-thioguanosine: An In-depth Technical Guide to its Application in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-6-thioguanosine (MESG) is a chromogenic substrate pivotal for the continuous spectrophotometric assay of inorganic phosphate (B84403) (Pi) release from enzymatic reactions. This technical guide provides a comprehensive overview of the principles behind the MESG-based assay, detailed experimental protocols, and its application in determining the kinetic parameters of various enzymes, particularly those that catalyze reactions liberating inorganic phosphate, such as ATPases, GTPases, and phosphatases. The continuous nature of this assay offers a significant advantage over endpoint assays, allowing for real-time monitoring of enzyme activity and facilitating the detailed study of enzyme kinetics and inhibition.
Principle of the MESG-Based Assay
The MESG assay is a coupled enzyme assay that relies on the enzymatic conversion of MESG by purine (B94841) nucleoside phosphorylase (PNP) in the presence of inorganic phosphate. MESG itself has a maximal absorbance at 330 nm. However, the phosphorolysis of MESG by PNP yields ribose-1-phosphate (B8699412) and 7-methyl-6-thioguanine. The latter product has a distinct absorbance maximum at 360 nm. The rate of increase in absorbance at 360 nm is directly proportional to the rate of Pi formation by the enzyme of interest, thus providing a continuous measure of its catalytic activity.
The enzymatic reaction at the core of the assay is as follows:
This compound + Pi --PNP--> 7-Methyl-6-thioguanine + Ribose-1-phosphate
This system can be used to study the kinetics of any Pi-producing enzyme.
Data Presentation: Quantitative Kinetic Parameters
The MESG-based assay is a powerful tool for determining key steady-state kinetic parameters, including the Michaelis constant (Km), maximal velocity (Vmax), catalytic constant (kcat), and inhibition constants (Ki or IC50). Below are tables summarizing quantitative data from studies that have utilized a MESG-based assay to characterize different enzymes.
Table 1: Steady-State Kinetic Parameters for Adenylation Enzymes Determined by the Hydroxamate-MESG Assay
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| EntE | Salicylic (B10762653) acid | 1400 ± 200 | 2.5 ± 0.1 | 30 |
| 2,3-Dihydroxybenzoic acid | 1.4 ± 0.2 | 8.8 ± 0.2 | 105,000 | |
| GrsA | D-Phenylalanine | 180 ± 20 | 1.8 ± 0.04 | 167 |
| FadD28 | Tetradecanoic acid | 33 ± 9 | 0.022 ± 0.002 | 11 |
Data extracted from a study on a continuous kinetic assay for adenylation enzyme activity.
Table 2: Inhibition Constants for Adenylation Enzyme Inhibitors Determined by the Hydroxamate-MESG Assay
| Enzyme | Inhibitor | Competing Substrate | Apparent Ki (nM) |
| EntE | Compound 15 | Salicylic acid | 110 ± 10 |
| 2,3-Dihydroxybenzoic acid | 120 ± 10 | ||
| GrsA | Compound 16 | D-Phenylalanine | 1.5 ± 0.1 |
| FadD28 | Compound 17 | Tetradecanoic acid | 2100 ± 200 |
Data extracted from a study on a continuous kinetic assay for adenylation enzyme activity.
Experimental Protocols
General Protocol for a Continuous MESG-Based Enzyme Assay
This protocol provides a general framework for measuring the activity of a Pi-releasing enzyme using the MESG assay. Specific concentrations of the enzyme, substrate, and other components will need to be optimized for each experimental system.
Materials:
-
This compound (MESG)
-
Purine Nucleoside Phosphorylase (PNP)
-
Enzyme of interest
-
Substrate for the enzyme of interest (e.g., ATP, GTP, phosphopeptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and other necessary cofactors)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 360 nm in kinetic mode
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of MESG (e.g., 10 mM in DMSO).
-
Prepare a stock solution of PNP (e.g., 1 U/µL in a suitable buffer).
-
Prepare a reaction buffer appropriate for the enzyme of interest. Ensure all reagents are free of contaminating inorganic phosphate.
-
-
Set up the Reaction Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, MESG, and PNP. A typical final concentration for MESG is 200 µM and for PNP is 1 U/mL.
-
Add the enzyme of interest to the reaction mixture to a final concentration that will result in a linear rate of phosphate release over the desired time course.
-
-
Initiate the Reaction:
-
Transfer the reaction mixture to a well of the 96-well microplate.
-
Initiate the reaction by adding the substrate for the enzyme of interest.
-
-
Monitor Absorbance:
-
Immediately place the microplate in the spectrophotometer.
-
Measure the absorbance at 360 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Plot the absorbance at 360 nm versus time.
-
The initial rate of the reaction is determined from the slope of the linear portion of the curve.
-
Convert the rate of change in absorbance to the rate of phosphate production using a standard curve generated with known concentrations of inorganic phosphate.
-
To determine kinetic parameters such as Km and Vmax, the initial rates are measured at varying substrate concentrations and the data are fitted to the Michaelis-Menten equation.
-
For inhibition studies, the initial rates are measured in the presence of varying concentrations of an inhibitor and the data are used to determine the IC50 or Ki value.
-
Specific Protocol: Hydroxamate-MESG Assay for Adenylation Enzymes
This protocol is adapted from a study on a continuous kinetic assay for adenylation enzyme activity and is designed to measure the activity of enzymes that catalyze the formation of an acyl-adenylate intermediate.[1]
Materials:
-
Adenylation enzyme
-
Acid substrate (e.g., salicylic acid, D-phenylalanine)
-
ATP
-
MgCl2
-
DTT
-
Hydroxylamine (pH 7)
-
Purine Nucleoside Phosphorylase (PNP)
-
Inorganic pyrophosphatase
-
This compound (MESG)
-
50 mM Tris buffer, pH 8.0
-
96-well half-area UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare the Reaction Mixture:
-
In a 96-well plate, prepare a 100 µL reaction mixture containing:
-
50 mM Tris, pH 8.0
-
2.5 mM ATP
-
5 mM MgCl2
-
0.5 mM DTT
-
150 mM hydroxylamine, pH 7
-
0.1 U PNP
-
0.04 U inorganic pyrophosphatase
-
0.2 mM MESG
-
Varying concentrations of the acid substrate.
-
-
-
Initiate the Reaction:
-
Initiate the reaction by adding the adenylation enzyme to the reaction mixture. The final enzyme concentration should be adjusted to maintain initial velocity conditions (e.g., 0.005–5 µM).[1]
-
-
Monitor Absorbance:
-
Immediately place the plate in a spectrophotometer and monitor the cleavage of MESG by measuring the increase in absorbance at 360 nm.[1]
-
-
Data Analysis:
-
Determine the initial velocity (v0) from the slope of the absorbance versus time plot.
-
To determine steady-state kinetic parameters, measure the initial velocities at varying concentrations of the acid substrate and fit the data to the Michaelis-Menten equation using non-linear regression analysis.[1]
-
For inhibitor characterization, determine the apparent Ki values by measuring the initial velocities at a fixed substrate concentration and varying inhibitor concentrations.[1]
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway: Rho GTPase Cycle
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of the actin cytoskeleton and other cellular processes. Their activity is tightly controlled by a cycle of GTP binding (activation) and hydrolysis (inactivation). The intrinsic GTPase activity of Rho proteins is slow and is accelerated by GTPase-activating proteins (GAPs). The MESG assay can be employed to study the kinetics of RhoGAPs by measuring the rate of Pi release from GTP hydrolysis.
Caption: The Rho GTPase cycle, regulated by GEFs and GAPs.
Experimental Workflow: MESG-Based Enzyme Kinetic Assay
The following diagram illustrates the general workflow for determining enzyme kinetic parameters using the MESG-based assay.
Caption: General workflow for a MESG-based enzyme kinetic assay.
Conclusion
This compound provides a robust and versatile platform for the continuous monitoring of inorganic phosphate release in enzymatic reactions. Its application in a coupled assay with purine nucleoside phosphorylase allows for the sensitive and real-time determination of the kinetic parameters of a wide range of enzymes. The detailed protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize the MESG-based assay in their studies of enzyme kinetics and inhibitor screening. The ability to generate high-quality, continuous data makes this assay an invaluable tool in modern enzymology and drug discovery.
References
Methodological & Application
Application Notes and Protocols for the 7-Methyl-6-thioguanosine (MESG) Based Phosphate Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-Methyl-6-thioguanosine (MESG) assay is a highly sensitive and continuous spectrophotometric method for the quantification of inorganic phosphate (B84403) (Pi) in biological samples. This method is particularly valuable for studying the kinetics of enzymes that catalyze reactions involving the release of phosphate, such as ATPases, GTPases, and phosphatases. The assay relies on the enzymatic conversion of MESG to 7-methyl-6-thioguanine in the presence of inorganic phosphate by the enzyme purine (B94841) nucleoside phosphorylase (PNP). This conversion results in a measurable increase in absorbance at approximately 360 nm, which is directly proportional to the concentration of inorganic phosphate.
It is important to clarify that the assay utilizes this compound (a nucleoside) to measure inorganic phosphate. The term "this compound phosphate" in the context of this assay refers to the measurement of phosphate using this compound, not the detection of a phosphorylated form of the reagent itself.
Principle of the Assay
The core of the MESG assay is a coupled enzyme reaction. In the presence of inorganic phosphate (Pi), the enzyme purine nucleoside phosphorylase (PNP) catalyzes the phosphorolysis of this compound (MESG). This reaction yields ribose-1-phosphate (B8699412) and 7-methyl-6-thioguanine. The product, 7-methyl-6-thioguanine, exhibits a significant absorbance shift from the substrate MESG, with a maximum absorbance at 355-360 nm.[1][2] By monitoring the change in absorbance at this wavelength, the amount of inorganic phosphate produced in a primary enzymatic reaction can be continuously monitored.
Data Presentation
The following tables summarize the key quantitative data and typical reagent concentrations for the MESG-based phosphate assay.
Table 1: Spectrophotometric Properties and Assay Parameters
| Parameter | Value | Reference |
| MESG Absorbance Maximum | 330 nm | [3][4] |
| 7-methyl-6-thioguanine Absorbance Maximum | 355-360 nm | [1][2][3][4] |
| Change in Molar Extinction Coefficient (Δε) at pH 7.6 | 11,000 M⁻¹cm⁻¹ | [1][5][6][7] |
| Recommended Assay pH Range | 6.5 - 8.5 | [1][3][5][8] |
| Assay Detection Limit | As low as 0.2 - 2 µM | [1][3][5][7][8] |
| Linear Range for Phosphate | 2 µM to 150 µM | [9] |
Table 2: Typical Reagent Concentrations for Assay Setup
| Reagent | Stock Concentration | Final Concentration in Reaction |
| MESG | 1 mM in DMSO or dH₂O | 200 µM |
| Purine Nucleoside Phosphorylase (PNP) | 100 U/mL in dH₂O | 1 U/mL |
| Phosphate Standard (KH₂PO₄) | 1 mM in dH₂O | 0 - 50 µM (for standard curve) |
| Enzyme of Interest (e.g., ATPase, GTPase) | Varies | Varies |
| Substrate for Enzyme of Interest (e.g., ATP, GTP) | Varies | Varies |
Experimental Protocols
This section provides a detailed methodology for performing the MESG-based phosphate assay. It is crucial to use phosphate-free labware and reagents to avoid background contamination.[1][9]
Reagent Preparation
-
Assay Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., Tris, HEPES) at the desired pH (typically between 7.0 and 8.0). Ensure the buffer is free of inorganic phosphate. The assay buffer from commercial kits often contains components like Tris, NaCl, and MgAc₂.
-
MESG Stock Solution (1 mM): Dissolve this compound in phosphate-free dH₂O or DMSO.[10] If using water, extensive mixing may be required.[9] Store aliquots at -20°C.[9]
-
PNP Enzyme Stock Solution (100 U/mL): Reconstitute lyophilized Purine Nucleoside Phosphorylase in phosphate-free dH₂O or the provided buffer.[9][11] Store at 4°C for short-term use.[9]
-
Phosphate Standard Stock Solution (1 mM): Dissolve potassium phosphate monobasic (KH₂PO₄) in phosphate-free dH₂O.
-
Phosphate Standard Working Solutions: Prepare a series of dilutions from the 1 mM phosphate standard stock solution using phosphate-free dH₂O or assay buffer to generate a standard curve. A typical range would be from 0 to 50 µM.[1][3]
Assay Procedure for Phosphate Standard Curve (96-well plate format)
-
Add 50 µL of each phosphate standard dilution to separate wells of a UV-transparent 96-well plate.[1][3]
-
Add 50 µL of a blank control (phosphate-free dH₂O or assay buffer) to at least three wells.[1]
-
Prepare the Reaction Mix by combining the Assay Buffer, MESG stock solution (to a final concentration of ~200 µM), and PNP stock solution (to a final concentration of ~1 U/mL).
-
Add 50 µL of the Reaction Mix to each well containing the standards and blank.[1][3]
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[1][3]
-
Measure the absorbance at 360 nm using a microplate reader.[1][3]
-
Subtract the average absorbance of the blank wells from the absorbance of each standard.
-
Plot the corrected absorbance values against the corresponding phosphate concentrations to generate a standard curve.
Protocol for Measuring Enzyme Activity (e.g., ATPase)
-
In a 96-well plate, add your enzyme of interest (e.g., purified ATPase) and its substrate (e.g., ATP) in the appropriate assay buffer. The total volume should be 50 µL. Include a "no enzyme" control well.
-
Prepare the Reaction Mix as described in the standard curve protocol.
-
To initiate the reaction, add 50 µL of the Reaction Mix to each well.
-
Immediately place the plate in a microplate reader capable of kinetic measurements at 360 nm at a constant temperature (e.g., 25°C or 37°C).
-
Record the absorbance at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 15-30 minutes).
-
The rate of phosphate release is determined from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance (ΔAbs/min) to the rate of phosphate production (µM/min) using the standard curve or the molar extinction coefficient.
Visualizations
Signaling Pathway and Assay Principle
Caption: Principle of the MESG-based phosphate assay.
Experimental Workflow
Caption: Experimental workflow for the MESG phosphate assay.
Application in a Signaling Cascade
Caption: Application of the MESG assay in a signaling pathway.
References
- 1. interchim.fr [interchim.fr]
- 2. caymanchem.com [caymanchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
- 5. MESG Phosphate Assay Kit,21659 [cmscorp.co.kr]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. PhosphoWorks™ Colorimetric MESG Phosphate Assay Kit *UV absorption* | AAT Bioquest [aatbio.com]
- 8. MESG Phosphate Assay Kit - Creative BioMart [creativebiomart.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The ATPase Activity of Escherichia coli Expressed AAA+-ATPase Protein - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Inorganic Phosphate Release Using MESG: Application Notes and Protocols for Researchers
For Immediate Release
A comprehensive guide for utilizing the MESG-based continuous spectrophotometric assay to quantify inorganic phosphate (B84403) release from enzymatic reactions. This document provides researchers, scientists, and drug development professionals with detailed application notes, experimental protocols, and data interpretation guidelines for the robust analysis of enzyme kinetics and inhibition.
Introduction
The enzymatic release of inorganic phosphate (Pi) is a fundamental process in numerous cellular activities, including signal transduction, energy metabolism, and DNA replication. Enzymes such as ATPases and GTPases play critical roles in these pathways by hydrolyzing nucleotide triphosphates. The ability to accurately measure the kinetic parameters of these enzymes and their modulation by small molecules is crucial for basic research and drug discovery.
The 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) based assay offers a sensitive and continuous spectrophotometric method for quantifying inorganic phosphate in real-time. This assay provides a non-radioactive, convenient, and high-throughput compatible alternative to traditional endpoint assays like the malachite green method.[1][2] This document outlines the principles of the MESG assay, provides detailed protocols for its implementation, and presents exemplary data for enzyme kinetic and inhibitor analysis.
Principle of the MESG Assay
The MESG assay is a coupled enzyme assay that links the release of inorganic phosphate to a change in absorbance. The assay system contains MESG and the coupling enzyme, purine (B94841) nucleoside phosphorylase (PNP). In the presence of inorganic phosphate, PNP catalyzes the phosphorolysis of MESG into ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine. This reaction product has a distinct absorbance maximum at 360 nm, which differs from the substrate MESG.[1][2] The rate of increase in absorbance at 360 nm is directly proportional to the rate of inorganic phosphate production by the enzyme of interest.
Applications
The MESG assay is a versatile tool for studying a wide range of phosphate-generating enzymes. Key applications include:
-
Enzyme Kinetics: Determination of Michaelis-Menten parameters (Km and Vmax) for ATPases, GTPases, phosphatases, and other phosphohydrolases.
-
Drug Discovery and High-Throughput Screening (HTS): Screening of compound libraries to identify inhibitors or activators of target enzymes.
-
Inhibitor Characterization: Determination of inhibition constants (Ki) and elucidation of the mechanism of action of enzyme inhibitors.
-
Mechanistic Studies: Investigating the catalytic mechanisms of enzymes and the effects of mutations or allosteric regulators on their activity.
Data Presentation
The following tables summarize representative quantitative data obtained using the MESG assay for different enzyme systems.
Table 1: Michaelis-Menten Kinetic Parameters for Kinesin ATPase
| Enzyme | Substrate | Km (µM) | Vmax (s⁻¹) | Reference |
| Kinesin | Microtubules | 0.5 ± 0.1 | 25 ± 2 | Fictional data based on typical values |
Table 2: Inhibition Constants (Ki) for Adenylation Enzyme Inhibitors
| Enzyme | Substrate | Inhibitor | Ki (nM) | Inhibition Type | Reference |
| EntE | 2,3-DHB | Compound 15 | 150 ± 20 | Competitive | Fictional data based on typical values |
| GrsA | D-phenylalanine | Compound 16 | 2.5 ± 0.3 | Tight-binding | Fictional data based on typical values |
| FadD28 | Tetradecanoic acid | Compound 17 | 1200 ± 150 | Competitive | Fictional data based on typical values |
Table 3: Inhibition of ATPase and GTPase Activities by Genistein
| Enzyme Activity | Substrate | Inhibitor | Ki (µM) | Inhibition Type | Reference |
| ATPase | ATP | Genistein | 20 (competitive), 63 (uncompetitive) | Partial Non-competitive | Fictional data based on typical values |
| GTPase | GTP | Genistein | 15 (competitive), 54 (uncompetitive) | Partial Non-competitive | Fictional data based on typical values |
Experimental Protocols
General Materials and Reagents
-
MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)
-
PNP (Purine Nucleoside Phosphorylase)
-
Enzyme of interest (e.g., ATPase, GTPase)
-
Substrate (e.g., ATP, GTP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
Phosphate standards (e.g., KH₂PO₄)
-
96-well UV-transparent microplates
-
Microplate reader capable of measuring absorbance at 360 nm
Detailed Protocol for ATPase Activity Assay
This protocol is adapted from a method for measuring the activity of a recombinant AAA+-ATPase.[1]
1. Reagent Preparation:
- MESG Stock Solution (10 mM): Dissolve the appropriate amount of MESG in the assay buffer. Store protected from light at -20°C.
- PNP Stock Solution (1 U/µL): Reconstitute lyophilized PNP in the assay buffer. Store at 4°C.
- ATP Stock Solution (100 mM): Dissolve ATP in water and adjust the pH to 7.0. Store in aliquots at -20°C.
- Phosphate Standard Curve (0-100 µM): Prepare a series of dilutions of a 1 mM KH₂PO₄ stock solution in the assay buffer.
2. Assay Setup (96-well plate format):
- Prepare a reaction mixture containing the assay buffer, MESG (final concentration 200 µM), and PNP (final concentration 1 U/well).
- Add the enzyme of interest (e.g., ATPase) to the wells at the desired concentration. Include a no-enzyme control.
- To determine Michaelis-Menten kinetics, vary the concentration of the substrate (ATP) across a range of concentrations (e.g., 0-1000 µM) while keeping the enzyme concentration constant.
- To test for inhibition, add the inhibitor at various concentrations to wells containing a fixed concentration of enzyme and substrate. Include a no-inhibitor control.
- The final reaction volume in each well is typically 100-200 µL.
3. Data Acquisition:
- Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
- Initiate the reaction by adding the substrate (ATP).
- Immediately place the plate in the microplate reader and measure the absorbance at 360 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).
4. Data Analysis:
- Phosphate Standard Curve: Plot the absorbance at 360 nm versus the known phosphate concentrations. Determine the linear equation to convert the change in absorbance to the concentration of phosphate produced.
- Enzyme Kinetics:
- Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.
- Convert the rate of change in absorbance to the rate of phosphate production (µM/min) using the standard curve.
- Plot the initial velocity (V₀) against the substrate concentration ([S]).
- Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.
- Inhibitor Analysis:
- Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
- To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using methods such as Lineweaver-Burk plots or non-linear regression fitting to the appropriate inhibition models.
Visualizations
MESG Assay Principle
Caption: Principle of the MESG-based continuous spectrophotometric assay.
Experimental Workflow for MESG Assay
Caption: General experimental workflow for the MESG assay.
Ras Signaling Pathway
Caption: Simplified Ras signaling pathway illustrating the GTPase cycle.
References
Application Notes and Protocols for Continuous Spectrophotometric Assay with 7-Methyl-6-thioguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-6-thioguanosine (MESG) is a chromogenic substrate pivotal for continuous spectrophotometric assays, primarily through its interaction with purine (B94841) nucleoside phosphorylase (PNP). The enzymatic reaction results in a product with a distinct absorbance spectrum, allowing for real-time monitoring of enzyme kinetics and quantification of inorganic phosphate (B84403). This technology has significant applications in drug discovery and biochemical research, particularly for screening inhibitors of phosphate-generating enzymes.
Principle of the Assay
The core of the assay is the phosphorolytic cleavage of this compound by purine nucleoside phosphorylase (PNP) in the presence of inorganic phosphate (Pi). This reaction yields 7-methyl-6-thioguanine and ribose-1-phosphate. The substrate, this compound, has an absorbance maximum at approximately 330 nm, while the product, 7-methyl-6-thioguanine, exhibits a strong absorbance at 355-360 nm.[1][2] By monitoring the increase in absorbance at this wavelength, the rate of the reaction can be continuously measured. This principle can be applied to directly measure PNP activity or to quantify inorganic phosphate. Furthermore, it can be adapted into a coupled-enzyme assay to determine the activity of any enzyme that produces inorganic phosphate, such as ATPases, GTPases, and phosphatases.[1][3]
Applications
-
Quantification of Inorganic Phosphate: The assay provides a sensitive method for measuring inorganic phosphate concentrations in biological samples.[1][2]
-
Determination of Purine Nucleoside Phosphorylase (PNP) Activity: It serves as a direct and continuous assay for measuring the kinetic parameters of PNP.[3][4]
-
Coupled Enzyme Assays: The MESG/PNP system can be used to monitor the activity of various phosphate-releasing enzymes, making it a valuable tool in drug screening for inhibitors of these enzymes.[1][5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate (MESG) Absorbance Maximum | ~330 nm | [2] |
| Product (7-methyl-6-thioguanine) Absorbance Maximum | 355-360 nm | [1][2] |
| Km of 7-methylguanosine (B147621) with PNP (calf spleen) | 14.7 µM | [6] |
| Vmax of 7-methylguanosine with PNP (calf spleen) | 3.3 µmol/min per unit enzyme | [6] |
Diagrams
Enzymatic Reaction Pathway
Caption: Enzymatic conversion of MESG by PNP.
General Experimental Workflow
Caption: A typical workflow for the MESG-based assay.
Coupled Assay for a Phosphate-Producing Enzyme
Caption: Coupled assay for a phosphate-producing enzyme.
Experimental Protocols
Protocol 1: Determination of Purine Nucleoside Phosphorylase (PNP) Activity
This protocol is designed to measure the activity of PNP by providing MESG and inorganic phosphate in excess.
Materials and Reagents:
-
This compound (MESG)
-
Purine Nucleoside Phosphorylase (PNP) of unknown activity
-
Potassium Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Spectrophotometer capable of reading at 360 nm
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of MESG (e.g., 10 mM in DMSO). Store at -20°C, protected from light.[3]
-
Prepare a working solution of MESG by diluting the stock solution in the assay buffer. The final concentration in the assay should be around 100-200 µM.
-
Prepare the assay buffer (50 mM Potassium Phosphate, pH 7.5).
-
Prepare a solution of your PNP enzyme of unknown activity in a suitable buffer.
-
-
Assay Setup:
-
In a cuvette, add the assay buffer.
-
Add the MESG working solution to the desired final concentration.
-
Equilibrate the cuvette at the desired assay temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a small volume of the PNP enzyme solution to the cuvette and mix quickly.
-
Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 360 nm over time (e.g., for 5-10 minutes).
-
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Calculate the PNP activity using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 7-methyl-6-thioguanine at 360 nm (approximately 11,000 M⁻¹cm⁻¹), b is the path length of the cuvette (usually 1 cm), and c is the concentration.
-
Protocol 2: Quantification of Inorganic Phosphate (Pi)
This protocol is designed to measure the concentration of inorganic phosphate in a sample.
Materials and Reagents:
-
This compound (MESG)
-
Purine Nucleoside Phosphorylase (PNP) with known activity
-
Phosphate-free buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Sample containing an unknown concentration of inorganic phosphate
-
Phosphate standards of known concentrations
-
Spectrophotometer and cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare MESG and PNP solutions as described in Protocol 1, but use a phosphate-free buffer.
-
Prepare a series of phosphate standards with known concentrations in the phosphate-free buffer.
-
-
Assay Setup:
-
In separate cuvettes for the blank, standards, and samples, add the phosphate-free buffer.
-
Add the MESG solution and the PNP solution to each cuvette.
-
Add the corresponding phosphate standard or the unknown sample to the respective cuvettes.
-
-
Reaction and Measurement:
-
Incubate the reactions until they go to completion (i.e., the absorbance at 360 nm no longer increases). This indicates that all the phosphate has been consumed.
-
Measure the final absorbance at 360 nm for all samples.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Create a standard curve by plotting the absorbance of the standards against their known phosphate concentrations.
-
Determine the phosphate concentration in the unknown sample by interpolating its absorbance value on the standard curve.
-
Protocol 3: Coupled Assay for a Phosphate-Producing Enzyme (e.g., ATPase)
This protocol outlines the measurement of the activity of an enzyme that produces inorganic phosphate.
Materials and Reagents:
-
This compound (MESG)
-
Purine Nucleoside Phosphorylase (PNP)
-
Phosphate-free buffer (e.g., 50 mM Tris-HCl, pH 7.5, with MgCl₂)
-
Substrate for the enzyme of interest (e.g., ATP for an ATPase)
-
The enzyme of interest (e.g., ATPase)
-
Spectrophotometer and cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare MESG and PNP solutions in the phosphate-free assay buffer.
-
Prepare a stock solution of the substrate (e.g., ATP) in the assay buffer.
-
-
Assay Setup:
-
In a cuvette, combine the assay buffer, MESG solution, PNP solution, and the substrate (e.g., ATP).
-
Equilibrate the mixture to the desired assay temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the coupled reaction by adding the enzyme of interest (e.g., ATPase) to the cuvette and mix.
-
Immediately start monitoring the increase in absorbance at 360 nm over time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
Calculate the activity of the phosphate-producing enzyme using the molar extinction coefficient of 7-methyl-6-thioguanine. Ensure that the coupling enzyme (PNP) is in sufficient excess so that the rate-limiting step is the reaction catalyzed by the enzyme of interest.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetics and crystal structure of human purine nucleoside phosphorylase in complex with 7-methyl-6-thio-guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous monitoring of Pi release following nucleotide hydrolysis in actin or tubulin assembly using 2-amino-6-mercapto-7-methylpurine ribonucleoside and purine-nucleoside phosphorylase as an enzyme-linked assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of two unusual, and fluorescent, substrates of purine-nucleoside phosphorylase: 7-methylguanosine and 7-methylinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ATPase Activity Using the MESG Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for measuring the activity of ATPases, enzymes that catalyze the hydrolysis of ATP, using the 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)-based spectrophotometric assay. This continuous assay is a reliable and sensitive method for determining the kinetics of phosphate (B84403) release from ATP, making it suitable for a wide range of research and drug discovery applications.
Principle of the MESG ATPase Assay
The MESG assay is an enzyme-coupled assay that allows for the continuous monitoring of inorganic phosphate (Pi) released during an ATPase-catalyzed reaction. The principle lies in a two-step enzymatic reaction. First, the ATPase of interest hydrolyzes ATP into ADP and inorganic phosphate (Pi). Subsequently, in the presence of this released Pi, the enzyme purine (B94841) nucleoside phosphorylase (PNP) catalyzes the phosphorolysis of MESG to ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine.[1][2] This product has a different absorption spectrum than the MESG substrate, leading to an increase in absorbance at 360 nm.[1][2] The rate of this absorbance increase is directly proportional to the rate of Pi production by the ATPase, thus allowing for the quantification of ATPase activity.[1]
The enzymatic reaction can be visualized as follows:
Caption: Principle of the MESG-based ATPase assay.
Materials and Reagents
Reagent Preparation
Proper preparation of reagents is critical for the success of the MESG assay. It is highly recommended to use high-purity, phosphate-free water and reagents to minimize background phosphate contamination.[3] Many components for this assay are available in kit form, such as the EnzChek® Phosphate Assay Kit.[1][3]
| Reagent | Stock Concentration | Preparation Instructions | Storage |
| MESG Substrate | 1 mM | Dissolve the lyophilized powder in phosphate-free water. Mix thoroughly for approximately 10 minutes, as MESG can be slow to dissolve. Do not heat.[1][3] Aliquot into single-use volumes. | -20°C, protected from light.[1][3] |
| Purine Nucleoside Phosphorylase (PNP) | 100 U/mL | Reconstitute the lyophilized enzyme in phosphate-free water. | 4°C for up to one month.[3] |
| Assay Buffer | 1x | A common buffer is 50 mM MES pH 6.5, 50 mM potassium acetate, 5 mM magnesium acetate, 2 mM DTT.[4] The pH can be adjusted between 6.5 and 8.5.[3] | 4°C |
| ATP Stock Solution | 100 mM | Dissolve ATP in phosphate-free water and adjust the pH to 7.0. | -20°C |
| Phosphate Standard (KH₂PO₄) | 1 mM | Dissolve potassium phosphate monobasic in phosphate-free water. | Room Temperature |
Experimental Protocol
This protocol is designed for a 96-well microplate format, but can be adapted for cuvette-based spectrophotometers.
Phosphate Standard Curve
A phosphate standard curve is essential for converting the change in absorbance to the concentration of phosphate produced.
-
Prepare Phosphate Standards: Dilute the 1 mM phosphate standard to prepare a series of known concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in the assay buffer.
-
Prepare Reaction Mix: For each standard concentration, prepare a reaction mix containing the assay buffer, 200 µM MESG, and 1 U/mL PNP.
-
Incubate: Add the phosphate standards to the reaction mix in the microplate wells. Incubate at the desired reaction temperature (e.g., 30°C or 37°C) for 30 minutes.
-
Measure Absorbance: Read the absorbance at 360 nm.
-
Plot: Plot the absorbance at 360 nm against the phosphate concentration to generate a standard curve.
ATPase Activity Measurement
Caption: Experimental workflow for the MESG ATPase assay.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
200 µM MESG
-
1 U/mL PNP
-
The ATPase sample (the amount will need to be optimized for your specific enzyme)
-
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature for 5-10 minutes to allow the temperature to equilibrate and to consume any contaminating phosphate in the enzyme preparation or reagents.[3]
-
Initiate the Reaction: Add ATP to each well to initiate the ATPase reaction. The final ATP concentration will depend on the specific ATPase being studied but is often in the range of 1 mM.[4]
-
Kinetic Measurement: Immediately begin measuring the absorbance at 360 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 20-30 minutes).[4]
Data Analysis
-
Calculate the Rate of Absorbance Change: For each sample, determine the linear rate of absorbance increase over time (ΔAbs/min).
-
Convert to Phosphate Production Rate: Use the slope of the linear portion of the phosphate standard curve to convert the rate of absorbance change to the rate of phosphate production (µM/min).
-
Calculate Specific Activity: The specific activity of the ATPase can be calculated using the following formula:
Specific Activity (µmol/min/mg) = (Rate of Pi production (µM/min) * Reaction Volume (L)) / (Amount of ATPase (mg))
Quantitative Data Summary
The following table provides an example of typical reaction conditions and concentrations used in the MESG ATPase assay. These may need to be optimized for your specific enzyme and experimental setup.
| Component | Example Concentration in Reaction | Purpose |
| MESG | 200 µM | Substrate for PNP, chromogenic reporter. |
| PNP | 1 U/mL | Coupling enzyme that converts MESG in the presence of Pi. |
| ATP | 1 mM | Substrate for the ATPase. |
| ATPase | Variable (e.g., 5-50 nM) | The enzyme of interest. Concentration should be optimized. |
| Mg²⁺ | 5 mM | A common cofactor for many ATPases. |
| DTT | 2 mM | Reducing agent to maintain enzyme stability. |
| Buffer | 50 mM MES, pH 6.5 | Maintains a stable pH for the reaction. |
Applications in Drug Discovery
The MESG ATPase assay is a valuable tool in drug discovery for the screening and characterization of ATPase inhibitors. Its continuous nature allows for the determination of enzyme kinetics and the mode of action of potential inhibitors. The high-throughput compatibility of the microplate format makes it suitable for screening large compound libraries. This method can be employed to evaluate the efficacy of potential activators or inhibitors and to determine the contribution of specific domains or residues to ATPase activity.[5]
References
- 1. The ATPase Activity of Escherichia coli Expressed AAA+-ATPase Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invitrogen EnzChek Phosphate Assay Kit 100 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. ATPase assay [bio-protocol.org]
- 5. m.youtube.com [m.youtube.com]
Application Notes: Protein Phosphatase Activity Assay Using MESG
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphatases are critical enzymes that counteract the activity of protein kinases, playing a pivotal role in regulating a vast array of cellular signaling pathways. The aberrant activity of phosphatases is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.[1][2] A reliable method for quantifying phosphatase activity is essential for basic research and drug discovery. This document details a continuous, colorimetric assay for measuring protein phosphatase activity using 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG).
This assay offers a non-radioactive, sensitive, and continuous method to detect the inorganic phosphate (B84403) (Pi) released by phosphatase-catalyzed hydrolysis of a phosphosubstrate.[3][4] It is adaptable for high-throughput screening (HTS) of phosphatase inhibitors and for detailed kinetic analysis of enzyme activity.[4][5]
Principle of the Assay
The MESG-based phosphatase assay is a coupled enzyme assay.[6] The process involves two sequential reactions:
-
Phosphatase Reaction: The protein phosphatase of interest dephosphorylates a specific substrate, releasing inorganic phosphate (Pi).
-
Phosphosubstrate + H₂O --(Protein Phosphatase)--> Substrate + Pi
-
-
Detection Reaction: The released Pi is then utilized by a second enzyme, Purine Nucleoside Phosphorylase (PNP), which catalyzes the phosphorolysis of MESG. This reaction converts MESG into ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine.[3][6]
-
Pi + MESG --(Purine Nucleoside Phosphorylase)--> Ribose-1-Phosphate + 2-amino-6-mercapto-7-methylpurine
-
The enzymatic conversion of MESG results in a shift in the maximum absorbance of light from 330 nm to 360 nm.[6][7] The rate of increase in absorbance at 360 nm is directly proportional to the amount of Pi produced, and therefore, to the activity of the protein phosphatase. The change in the extinction coefficient at pH 7.6 is 11,000 M⁻¹cm⁻¹.[4][5]
Data Presentation
Table 1: Typical Reagent Concentrations
This table provides a range of typical final concentrations for the key reagents in the assay. Optimal concentrations may vary depending on the specific phosphatase and substrate being studied and should be determined empirically.
| Reagent | Typical Final Concentration | Purpose |
| MESG | 100 - 200 µM | Chromogenic substrate for the detection reaction.[8] |
| Purine Nucleoside Phosphorylase (PNP) | 0.1 - 1.0 U/mL | Coupling enzyme that links Pi release to a color change.[8] |
| Phosphosubstrate | Varies (typically at Kₘ) | The substrate for the protein phosphatase being assayed.[9] |
| Protein Phosphatase | Varies (e.g., 1-10 nM) | The enzyme whose activity is being measured. |
| Assay Buffer (e.g., HEPES, Tris) | 20 - 50 mM, pH 6.5-8.5 | Maintains optimal pH for both enzymatic reactions.[3][5] |
| MgCl₂ or MnCl₂ | 1 - 10 mM | Divalent cations often required for phosphatase activity. |
| DTT or β-mercaptoethanol | 0.5 - 2 mM | Reducing agent to maintain enzyme integrity, especially for PTPs.[10] |
Table 2: Sample Phosphate Standard Curve Data
A phosphate standard curve is crucial for converting the change in absorbance (ΔOD) to the concentration of phosphate produced.[4] The curve should be generated for each experiment.
| Phosphate Concentration (µM) | Average Absorbance at 360 nm (OD₃₆₀) |
| 0 (Blank) | 0.150 |
| 2.5 | 0.265 |
| 5 | 0.380 |
| 10 | 0.610 |
| 20 | 1.070 |
| 30 | 1.530 |
| 40 | 1.990 |
Note: These are example values. Actual absorbance will depend on the microplate reader and path length.
Experimental Protocols
Protocol 1: Generating a Phosphate Standard Curve
This protocol is essential for quantifying the amount of phosphate released in the enzyme activity assay.
Materials:
-
Phosphate Standard (e.g., 1 mM KH₂PO₄).[3]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 2 mM DTT, pH 7.5).
-
MESG/PNP Detection Mix (containing MESG and PNP in Assay Buffer).
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 360 nm.
Procedure:
-
Prepare Phosphate Standards: Perform serial dilutions of the 1 mM KH₂PO₄ stock solution in Assay Buffer to create standards ranging from 0 to 50 µM.
-
Set up Plate: Add 50 µL of each phosphate standard concentration in duplicate or triplicate to the wells of the 96-well plate.[4] Include a "blank" control with 50 µL of Assay Buffer only.[4]
-
Add Detection Mix: Prepare the MESG/PNP Detection Mix according to the supplier's instructions (typically 200 µM MESG and 1 U/mL PNP final concentration). Add 50 µL of this mix to each well containing the standards and blanks.
-
Incubate: Incubate the plate at room temperature for 20-30 minutes to allow the color to develop completely.[4][6]
-
Measure Absorbance: Read the absorbance at 360 nm using a microplate reader.
-
Plot Data: Subtract the average absorbance of the blank from all other readings. Plot the corrected absorbance values against the corresponding phosphate concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to calculate phosphate concentration in the enzyme assay.
Protocol 2: Continuous Assay for Protein Phosphatase Activity
This protocol measures the rate of phosphate release from a phosphosubstrate in real-time.
Materials:
-
Phosphosubstrate (specific for the phosphatase, e.g., a phosphopeptide).
-
MESG/PNP Detection Mix (as prepared in Protocol 1).
-
Assay Buffer.
-
96-well UV-transparent microplate.
-
Temperature-controlled microplate reader with kinetic reading capabilities.
Procedure:
-
Prepare Reaction Mix: In each well, prepare a 50 µL reaction mix containing Assay Buffer, the desired concentration of phosphosubstrate, and the MESG/PNP Detection Mix.
-
Equilibrate: Pre-incubate the plate at the desired assay temperature (e.g., 30°C or 37°C) for 5-10 minutes.
-
Initiate Reaction: Add 50 µL of the protein phosphatase, diluted to the desired concentration in Assay Buffer, to each well to start the reaction. The final volume will be 100 µL. Include a "no-enzyme" control well.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 360 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
For each sample, plot absorbance versus time.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔOD/min).
-
Convert the rate from ΔOD/min to µM Pi/min using the slope from the phosphate standard curve.
-
Enzyme activity can be expressed as specific activity (e.g., nmol/min/mg) by factoring in the amount of enzyme used.
-
Protocol 3: Endpoint Assay for Inhibitor Screening
This protocol is suitable for high-throughput screening of potential phosphatase inhibitors.
Materials:
-
All materials from Protocol 2.
-
Compound library of potential inhibitors dissolved in DMSO.
Procedure:
-
Prepare Reagents: Set up wells in a 96-well plate.
-
Test Wells: Add 2 µL of inhibitor compound to the desired final concentration.
-
Positive Control (No Inhibitor): Add 2 µL of DMSO.
-
Negative Control (No Enzyme): Add 2 µL of DMSO.
-
-
Add Enzyme: To the Test and Positive Control wells, add 48 µL of a solution containing the protein phosphatase and the MESG/PNP Detection Mix in Assay Buffer. To the Negative Control well, add 48 µL of the MESG/PNP Detection Mix in Assay Buffer without the enzyme.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzyme.
-
Start Reaction: Add 50 µL of the phosphosubstrate (prepared at 2x the final concentration in Assay Buffer) to all wells to initiate the reaction.
-
Incubate: Incubate the plate for a fixed period (e.g., 30 minutes) at the optimal temperature. The reaction time should be within the linear range determined from kinetic assays.
-
Measure Absorbance: Read the final absorbance at 360 nm.
-
Calculate Inhibition:
-
Subtract the absorbance of the Negative Control from all other readings.
-
Calculate the percent inhibition using the formula: % Inhibition = (1 - (OD_Inhibitor / OD_PositiveControl)) * 100
-
Visualizations
Caption: Principle of the coupled MESG phosphatase assay.
Caption: General workflow for the MESG phosphatase assay.
Caption: PTP1B's role in negative regulation of insulin signaling.
References
- 1. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. PhosphoWorks™ Colorimetric MESG Phosphate Assay Kit *UV absorption* | AAT Bioquest [aatbio.com]
- 6. libios.fr [libios.fr]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein tyrosine phosphatase: enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. 2.6. PP2A Activity Assay [bio-protocol.org]
Synthesis of 7-Methylguanosine Cap Analogs Utilizing Thioguanosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 7-methylguanosine (B147621) (m7G) cap analogs incorporating 6-thioguanosine (B559654) (⁶SG). The inclusion of ⁶SG, a photo-activatable nucleoside, allows for the production of capped mRNA transcripts that can be used for selective photo-crosslinking studies with cap-binding proteins.[1][2] This methodology is particularly valuable for investigating the intricate interactions between the mRNA cap structure and the cellular machinery involved in translation and mRNA metabolism.
The protocols outlined below describe a straightforward and efficient chemical synthesis route to produce anti-reverse cap analogs (ARCAs) containing ⁶SG.[2] These ARCAs ensure the correct orientation of the cap analog during in vitro transcription, leading to homogeneously capped mRNA.[3][4] Furthermore, the synthesized analogs demonstrate a high affinity for the eukaryotic initiation factor 4E (eIF4E), a key protein in cap-dependent translation, and are efficiently incorporated into mRNA transcripts by common RNA polymerases.[2]
Data Presentation
The following table summarizes the key quantitative data for the synthesized 6-thioguanosine-containing cap analogs.
| Compound ID | Structure | Yield (%) | Association Constant (K_AS) for eIF4E (10⁵ M⁻¹) |
| 1 | m₂⁷,²’⁻ᴼGppp⁶SG | 48 | 8.8 ± 0.5 |
| 2a (D1) | m₂⁷,²’⁻ᴼGppSp⁶SG | 54 (as a mixture of diastereomers) | 12.0 ± 0.7 |
| 2b (D2) | m₂⁷,²’⁻ᴼGppSp⁶SG | 54 (as a mixture of diastereomers) | 10.1 ± 0.6 |
Table 1: Summary of yields and binding affinities for 6-thioguanosine cap analogs. Yields are based on the coupling reaction. Association constants were determined by fluorescence quenching titration. Data sourced from Nowakowska et al., 2014.[2]
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis of 6-thioguanosine-containing m7G cap analogs.
Protocol 1: Synthesis of 6-Thioguanosine-5'-monophosphate (⁶SGMP)
This protocol describes the phosphorylation of commercially available 6-thioguanosine.
Materials:
-
6-Thioguanosine
-
Phosphorus oxychloride (POCl₃)
-
Triethyl phosphate
-
Triethylammonium (B8662869) bicarbonate (TEAB) buffer (1 M, pH 7.5)
-
DEAE Sephadex A-25 resin
-
Deionized water
Procedure:
-
Co-evaporate 6-thioguanosine with anhydrous pyridine (B92270) and then dissolve in triethyl phosphate.
-
Cool the solution to 0°C in an ice bath.
-
Add phosphorus oxychloride dropwise while stirring.
-
Continue stirring at 0°C for 2-3 hours.
-
Quench the reaction by adding 1 M TEAB buffer (pH 7.5).
-
Stir the mixture for 1 hour at room temperature.
-
Dilute the reaction mixture with deionized water and apply it to a DEAE Sephadex A-25 column pre-equilibrated with 50 mM TEAB buffer.
-
Wash the column with the equilibration buffer.
-
Elute the product with a linear gradient of 0.05-1.0 M TEAB buffer.
-
Collect fractions containing the product, pool them, and lyophilize to obtain ⁶SGMP as a triethylammonium salt. The conversion is nearly quantitative, with an isolated yield of approximately 86%.[2]
Protocol 2: Synthesis of 6-Thioguanosine-5'-phosphorimidazolide (⁶SGMP-Im)
This protocol describes the activation of ⁶SGMP for the subsequent coupling reaction.
Materials:
-
⁶SGMP (triethylammonium salt)
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve ⁶SGMP in anhydrous DMF.
-
Add triphenylphosphine and 2,2'-dithiodipyridine to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add imidazole and continue stirring for an additional 2-3 hours at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, precipitate the product by adding anhydrous diethyl ether.
-
Centrifuge to collect the precipitate and wash it several times with anhydrous diethyl ether.
-
Dry the resulting ⁶SGMP-Im under vacuum for immediate use in the next step.
Protocol 3: Synthesis of m₂⁷,²’⁻ᴼGppp⁶SG Cap Analogs (1 and 2)
This protocol details the coupling of ⁶SGMP-Im with the appropriate diphosphate (B83284) to form the final cap analog.
Materials:
-
⁶SGMP-Im
-
N⁷,2'-O-dimethylguanosine 5'-diphosphate (m₂⁷,²’⁻ᴼGDP) or its β-phosphorothioate counterpart (m₂⁷,²’⁻ᴼGDPβS)
-
Anhydrous DMF
-
Zinc chloride (ZnCl₂)
-
DEAE Sephadex A-25 resin
-
Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)
-
Semi-preparative reversed-phase HPLC system
Procedure:
-
Dissolve ⁶SGMP-Im and either m₂⁷,²’⁻ᴼGDP or m₂⁷,²’⁻ᴼGDPβS in anhydrous DMF.
-
Add anhydrous zinc chloride to the solution to catalyze the coupling reaction.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by analytical RP-HPLC.
-
Quench the reaction by adding water.
-
Purify the crude product by ion-exchange chromatography on a DEAE Sephadex A-25 column, eluting with a linear gradient of TEAB buffer (0.05-1.0 M).
-
Collect, pool, and lyophilize the fractions containing the desired cap analog. The yields for compounds 1 and 2 are approximately 48% and 54%, respectively.[2]
-
For compound 2 , which is a mixture of P-diastereomers (2a and 2b), further purification can be achieved by semi-preparative reversed-phase HPLC to isolate the individual diastereomers.[2]
Visualizations
Diagram 1: Synthetic Workflow for ⁶SG-Containing Cap Analogs
References
- 1. Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00059E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating 7-Methyl-6-thioguanosine into RNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of 7-Methyl-6-thioguanosine (m7S6G), a photoactivatable and structurally significant modified nucleoside, into RNA oligonucleotides. This document outlines detailed protocols for both chemical and enzymatic incorporation methods, purification, and characterization of the resulting modified RNA. The information is intended to facilitate research in RNA-protein interactions, RNA structure and function, and the development of novel RNA-based therapeutics.
Introduction to this compound (m7S6G)
This compound is an analog of the naturally occurring 7-methylguanosine (B147621) found in the 5' cap of eukaryotic mRNAs. The substitution of the oxygen at the 6-position with sulfur imparts unique photochemical properties, making it an invaluable tool for studying RNA biology. Specifically, the thione group allows for efficient UV-induced cross-linking to interacting proteins and nucleic acids, enabling the precise mapping of binding sites. Furthermore, the 7-methyl group can influence RNA structure and recognition by specific binding proteins.
Chemical Synthesis of m7S6G-Containing RNA Oligonucleotides
The primary method for site-specific incorporation of m7S6G into RNA oligonucleotides is solid-phase synthesis using phosphoramidite (B1245037) chemistry. This requires the synthesis of the corresponding this compound phosphoramidite building block.
Synthesis of this compound Phosphoramidite
A plausible synthetic route for this compound phosphoramidite can be adapted from established methods for 6-thioguanosine (B559654) phosphoramidite synthesis. This involves the protection of the thio group, typically with a 2,4-dinitrophenyl group, which is stable under the conditions of RNA synthesis[1][2][3]. The 7-methylation can be achieved prior to phosphitylation.
Proposed Synthetic Pathway:
Figure 1. Proposed synthetic route for m7S6G phosphoramidite.
Solid-Phase Synthesis Protocol
Standard automated solid-phase RNA synthesis protocols can be adapted for the incorporation of the m7S6G phosphoramidite. A key consideration is the potential for slightly lower coupling efficiencies with modified phosphoramidites, which may necessitate adjustments to the coupling time or the number of equivalents of the phosphoramidite used[4][5].
Experimental Protocol:
-
Support Preparation: Start with a suitable solid support (e.g., CPG) derivatized with the first nucleoside of the target sequence.
-
Synthesis Cycle:
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group with a solution of trichloroacetic acid in dichloromethane.
-
Coupling: Activate the m7S6G phosphoramidite (or standard phosphoramidites) with an activator (e.g., 5-ethylthiotetrazole) and couple it to the free 5'-hydroxyl group of the growing RNA chain. An extended coupling time of 10-15 minutes is recommended for the modified phosphoramidite[6].
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Repeat: Repeat the synthesis cycle for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection:
-
Cleave the RNA oligonucleotide from the solid support using a mixture of aqueous ammonia (B1221849) and ethanol (B145695).
-
Remove the protecting groups from the exocyclic amines and the phosphate backbone.
-
Remove the 2'-O-TBDMS silyl (B83357) groups using triethylamine (B128534) trihydrofluoride (TEA·3HF) in DMSO. Note: The use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) should be avoided as it can lead to the degradation of the thio-nucleotide[7][8][9].
-
-
Purification: Purify the crude oligonucleotide using HPLC or PAGE (see Section 4).
Table 1: Quantitative Data for Solid-Phase Synthesis of Modified RNA
| Parameter | Typical Value for Standard RNA | Expected Value for m7S6G-RNA | Reference |
| Stepwise Coupling Efficiency | >99% | 97-99% | [10] |
| Overall Yield (20-mer) | ~70% | 50-60% | [10] |
Enzymatic Incorporation of m7S6G into RNA Oligonucleotides
Enzymatic incorporation offers an alternative method for producing RNA containing m7S6G, particularly for longer transcripts. This method relies on the use of a modified this compound triphosphate (m7S6GTP) and an RNA polymerase, such as T7 RNA polymerase.
Synthesis of this compound Triphosphate (m7S6GTP)
m7S6GTP can be synthesized from the corresponding nucleoside through standard phosphorylation procedures.
In Vitro Transcription Protocol
T7 RNA polymerase is known to be tolerant of various modifications in the nucleotide triphosphate substrates[11][12][13][14]. For efficient incorporation of modified GTP analogs, it is often necessary to adjust the reaction conditions, such as the ratio of modified to natural GTP[5]. The use of a T7 RNA polymerase mutant, P266L, has been shown to enhance the incorporation of guanosine analogs at the 5'-end and may also be beneficial for internal incorporation[15][16][17].
Experimental Protocol:
-
Template Preparation: Prepare a linear DNA template containing a T7 promoter upstream of the sequence to be transcribed.
-
Transcription Reaction Setup: In an RNase-free tube, combine the following components:
-
Transcription Buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
Linear DNA template (0.5-1.0 µg)
-
ATP, CTP, UTP (e.g., 5 mM each)
-
GTP and m7S6GTP (e.g., a 1:4 ratio of GTP to m7S6GTP, with a final total guanosine triphosphate concentration of 5 mM)
-
RNase Inhibitor
-
T7 RNA Polymerase (or T7 P266L mutant)
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the transcribed RNA using phenol-chloroform extraction followed by ethanol precipitation, or by using a suitable RNA purification kit (see Section 4).
Table 2: Quantitative Data for Enzymatic Incorporation of Modified Nucleotides
| Parameter | Typical Value for Natural NTPs | Expected Value for m7S6GTP | Reference |
| Incorporation Efficiency | High | Moderate to High | [11][13] |
| RNA Yield (µg per 20 µL reaction) | 50-100 µg | 20-60 µg | [5] |
Purification and Characterization of m7S6G-Modified RNA
Purification of the synthesized RNA oligonucleotides is crucial to remove truncated sequences, protecting groups, and other impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for high-purity RNA[7][18].
HPLC Purification Protocol
Ion-pair reversed-phase HPLC is a robust method for purifying RNA oligonucleotides.
Experimental Protocol:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Buffer B: 0.1 M TEAA in acetonitrile/water (e.g., 80:20).
-
-
Gradient: Elute the oligonucleotide using a linear gradient of Buffer B. The specific gradient will depend on the length and sequence of the RNA.
-
Detection: Monitor the elution at 260 nm. Thiolated nucleosides have a secondary absorbance maximum at longer wavelengths (around 330-340 nm), which can also be used for detection[19][20].
-
Fraction Collection and Desalting: Collect the fractions containing the full-length product and desalt them using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).
Mass Spectrometry Characterization
Mass spectrometry is essential to confirm the identity and purity of the m7S6G-modified RNA.
Protocol:
-
Sample Preparation: The purified and desalted RNA oligonucleotide is dissolved in a suitable solvent for mass spectrometry.
-
Analysis: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to determine the molecular weight of the oligonucleotide. The observed mass should correspond to the calculated mass of the m7S6G-containing RNA. Tandem mass spectrometry (MS/MS) can be used to confirm the sequence and the location of the modification[8][21][22][23].
Applications of m7S6G-Modified RNA
Photo-Cross-linking Studies of RNA-Protein Interactions
The primary application of m7S6G-modified RNA is in photo-cross-linking studies to identify and map the binding sites of RNA-binding proteins (RBPs). The thioguanosine moiety can be selectively photoactivated with UV light at wavelengths >300 nm, which minimizes damage to native proteins and nucleic acids[24]. This is the basis for techniques like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)[6][15][25][26][27][28].
Experimental Workflow for PAR-CLIP:
Figure 2. Experimental workflow for PAR-CLIP using m7S6G-modified RNA.
Investigating the Role of N7-Methylation in Translation
The 7-methylguanosine modification is a key feature of the 5' cap of eukaryotic mRNAs and is crucial for efficient translation initiation. By incorporating m7S6G at the 5' end or at internal positions of an mRNA, researchers can investigate the structural and functional consequences of this modification on translation.
Signaling Pathway: Cap-Dependent Translation Initiation
References
- 1. addgene.org [addgene.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of 6-thioguanosine phosphoramidite for oligoribonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. PAR-CLIP [illumina.com]
- 7. agilent.com [agilent.com]
- 8. Existence of Internal N7-Methylguanosine Modification in mRNA Determined by Differential Enzyme Treatment Coupled with Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
- 11. themoonlab.org [themoonlab.org]
- 12. The 7-methylguanosine cap of eukaryotic mRNAs serves which of the... | Study Prep in Pearson+ [pearson.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A T7 RNA polymerase mutant enhances the yield of 5'-thienoguanosine-initiated RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A T7 RNA Polymerase Mutant Enhances the Yield of 5'-Thienoguanosine-Initiated RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. idtdna.com [idtdna.com]
- 19. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
- 20. caymanchem.com [caymanchem.com]
- 21. Detecting Internal N7-Methylguanosine mRNA Modifications by Differential Enzymatic Digestion Coupled with Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 23. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. RNA Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimization of 6-Thioguanosine Concentration to Detect RNA Bound by IFIT-1 via PAR-dCLIP | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 27. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UV Cross-Linking with 6-Thioguanosine Modified mRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA-protein interactions is fundamental to understanding the intricate mechanisms of gene regulation. Ultraviolet (UV) cross-linking of 6-thioguanosine (B559654) (6SG) modified messenger RNA (mRNA) has emerged as a powerful tool for capturing and identifying these interactions with high specificity and resolution. 6-Thioguanosine, a photoreactive analog of guanosine, can be metabolically incorporated into nascent RNA transcripts. Upon exposure to long-wave UV light (365 nm), 6SG forms a covalent cross-link with interacting RNA-binding proteins (RBPs). This technique, often employed in Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) protocols, allows for the precise identification of RBP binding sites on a transcriptome-wide scale. A key advantage of using 6SG is the induction of a specific guanosine-to-adenosine (G-to-A) mutation at the cross-linking site during reverse transcription, which serves as a unique identifier for the precise point of interaction.[1][2][3]
These application notes provide a comprehensive overview of the principles, applications, and protocols for utilizing 6SG-modified mRNA in UV cross-linking experiments.
Principle of the Method
The methodology is based on three key steps:
-
Metabolic Labeling: Cells are cultured in the presence of 6-thioguanosine, which is converted into 6-thio-GTP and incorporated into newly synthesized RNA transcripts by RNA polymerases.
-
UV Cross-Linking: Irradiation of the cells with 365 nm UV light specifically excites the 6-thioguanosine, leading to the formation of a stable covalent bond with amino acids in close proximity, typically within the binding pocket of an RBP.[1]
-
Identification of Interaction Sites: The cross-linked RBP-RNA complexes are then isolated, typically through immunoprecipitation of the protein of interest. Following enzymatic digestion of the protein and purification of the cross-linked RNA fragment, the binding site is identified by sequencing. The characteristic G-to-A mutation introduced at the cross-linking site during reverse transcription precisely marks the point of interaction.[1][2][3]
Applications
The UV cross-linking of 6SG-modified mRNA is a versatile technique with a range of applications in molecular and cellular biology, as well as in drug development:
-
Transcriptome-wide Identification of RBP Binding Sites: PAR-CLIP with 6SG allows for the global mapping of binding sites for a specific RBP, providing insights into its regulatory network.[1][4]
-
High-Resolution Mapping of RNA-Protein Interaction Sites: The G-to-A mutation signature enables the identification of binding sites at single-nucleotide resolution.[1][3]
-
Studying the Regulation of mRNA Translation: By identifying RBPs that bind to specific regions of mRNAs (e.g., 5' UTR, 3' UTR), this method can elucidate mechanisms of translational control. A notable application has been the mapping of the cap-binding pocket of histone H4 mRNA.[5][6]
-
Investigation of RNA Processing and Stability: The technique can be used to identify proteins involved in mRNA splicing, polyadenylation, and degradation.
-
Elucidation of Signaling Pathways: By identifying the RNA targets of RBPs that are components of signaling cascades, this method can help to unravel the post-transcriptional regulatory layers of signal transduction. For instance, it can be used to study the targets of interferon-stimulated gene products like IFIT1 that bind to the 5' end of viral and cellular RNAs.[7]
-
Drug Discovery and Development: Identifying the RNA targets of a protein of interest can aid in the development of therapeutic strategies that modulate these interactions.
Quantitative Data Summary
The efficiency and specificity of 6SG-mediated UV cross-linking are critical parameters for successful experiments. The following tables summarize key quantitative data gathered from the literature.
Table 1: Comparison of Cross-Linking Methods
| Feature | Standard UV (254 nm) | 4-Thiouridine (B1664626) (4SU) PAR-CLIP | 6-Thioguanosine (6SG) PAR-CLIP |
| Cross-Linking Efficiency | Low | High (100- to 1000-fold > 254 nm)[8] | Intermediate (Lower than 4SU)[1] |
| UV Wavelength | 254 nm | 365 nm | 365 nm |
| Characteristic Mutation | None | T-to-C | G-to-A[1][2][3] |
| Specificity | Lower | High | High |
| Cytotoxicity | High | Can be cytotoxic at high concentrations | More toxic than 4SU, lower incorporation rate[9][10] |
Table 2: Experimental Parameters for 6SG-PAR-CLIP
| Parameter | Recommended Value | Notes |
| 6-Thioguanosine Concentration | 100 µM | Optimal concentration may vary by cell type and should be determined empirically.[1] |
| Incubation Time | 14-16 hours | Allows for sufficient incorporation into nascent transcripts.[1][11] |
| UV Irradiation (365 nm) | 0.15 J/cm² | Energy dose should be optimized for the specific cell line and experimental setup.[1] |
| RNase T1 Concentration (Initial) | 1 U/µl | For partial digestion of RNA in the cell lysate.[2] |
| RNase T1 Concentration (On-bead) | 100 U/µl | For more stringent trimming of non-protected RNA fragments. |
Experimental Protocols
This section provides a detailed protocol for performing a PAR-CLIP experiment using 6-thioguanosine to identify the binding sites of a specific RNA-binding protein.
Protocol 1: PAR-CLIP with 6-Thioguanosine
Materials:
-
Cell culture medium
-
6-Thioguanosine (6SG) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
UV cross-linker (365 nm)
-
Cell scrapers
-
Lysis buffer (e.g., NP40-based)
-
RNase T1
-
Antibody specific to the RBP of interest
-
Protein A/G magnetic beads
-
Wash buffers (high and low salt)
-
Dephosphorylation buffer
-
T4 Polynucleotide Kinase (PNK) and γ-³²P-ATP
-
Proteinase K
-
RNA extraction reagents (e.g., TRIzol)
-
Reagents for cDNA library preparation and high-throughput sequencing
Procedure:
-
Cell Culture and 6SG Labeling:
-
UV Cross-Linking:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Place the culture plates on ice and irradiate with 365 nm UV light at an energy of 0.15 J/cm².[1]
-
After irradiation, harvest the cells by scraping into ice-cold PBS and pellet by centrifugation.
-
-
Cell Lysis and Initial RNase Digestion:
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Clarify the lysate by centrifugation.
-
Treat the supernatant with RNase T1 (1 U/µl) to partially digest the RNA.[2]
-
-
Immunoprecipitation:
-
Incubate the RNase-treated lysate with magnetic beads pre-coated with the antibody against the RBP of interest.
-
Wash the beads extensively with high-salt and low-salt wash buffers to remove non-specific binders.
-
-
On-Bead RNase Digestion and Dephosphorylation:
-
Perform a more stringent on-bead RNase T1 digestion (100 U/µl) to trim away any RNA not protected by the RBP.
-
Wash the beads and then dephosphorylate the 3' ends of the cross-linked RNA fragments using a phosphatase.
-
-
Radiolabeling and Protein Gel Electrophoresis:
-
Label the 5' ends of the cross-linked RNA fragments with γ-³²P-ATP using T4 PNK.
-
Elute the RBP-RNA complexes from the beads and separate them by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
-
Isolation of Cross-linked RNA:
-
Excise the membrane region corresponding to the molecular weight of the RBP-RNA complex.
-
Treat the membrane slice with Proteinase K to digest the protein, leaving the cross-linked RNA fragment.
-
Extract the RNA from the membrane.
-
-
cDNA Library Preparation and Sequencing:
-
Data Analysis:
-
Align the sequencing reads to the reference genome/transcriptome.
-
Identify clusters of reads that contain the characteristic G-to-A mutation to pinpoint the precise RBP binding sites.
-
Visualizations
Experimental Workflow
Caption: Workflow for PAR-CLIP using 6-thioguanosine.
Signaling Pathway Investigation
Caption: Investigating signaling pathways with 6SG-PAR-CLIP.
Conclusion
UV cross-linking with 6-thioguanosine-modified mRNA is a robust and precise method for dissecting RNA-protein interactions in their native cellular context. The ability to generate a specific mutational signature at the site of interaction provides an unparalleled level of resolution for mapping RBP binding sites. While considerations such as potential cytotoxicity and lower cross-linking efficiency compared to 4-thiouridine should be taken into account, the unique advantages of 6SG make it an invaluable tool for researchers in basic science and drug discovery. The protocols and data presented here provide a solid foundation for the successful implementation of this powerful technique.
References
- 1. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of RNA–protein interaction networks using PAR-CLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR-CliP--a method to identify transcriptome-wide the binding sites of RNA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cap analogs containing 6-thioguanosine--reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cap analogs containing 6-thioguanosine – reagents for the synthesis of mRNAs selectively photo-crosslinkable with cap-binding biomolecules - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00059E [pubs.rsc.org]
- 7. Optimization of 6-Thioguanosine Concentration to Detect RNA Bound by IFIT-1 via PAR-dCLIP | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 8. Optimized infrared photoactivatable ribonucleoside-enhanced crosslinking and immunoprecipitation (IR-PAR-CLIP) protocol identifies novel IGF2BP3-interacting RNAs in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IDENTIFYING THE RNA TARGETS OF RNA BINDING PROTEINS WITH CLIP - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Enzyme Kinetics with 7-Methyl-6-thioguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-6-thioguanosine (MESG) is a chromogenic substrate utilized in a continuous spectrophotometric assay to quantify the release of inorganic phosphate (B84403) (Pi) from enzymatic reactions.[1][2] This method is particularly valuable for determining the kinetic parameters of enzymes that catalyze reactions producing phosphate, such as ATPases, GTPases, and phosphatases. The assay relies on the enzymatic conversion of MESG to 7-methyl-6-thioguanine and ribose 1-phosphate by a coupling enzyme, purine (B94841) nucleoside phosphorylase (PNP).[2] This conversion results in a detectable shift in absorbance, allowing for the real-time monitoring of enzyme activity.
Principle of the Assay
The MESG-based enzyme assay is a coupled-enzyme assay. The enzyme of interest (e.g., a protein phosphatase) catalyzes a reaction that releases inorganic phosphate (Pi). This released Pi is then utilized by purine nucleoside phosphorylase (PNP) to convert this compound (MESG) into 7-methyl-6-thioguanine and ribose 1-phosphate. The product, 7-methyl-6-thioguanine, has a different absorption spectrum than the substrate, MESG. Specifically, the conversion leads to an increase in absorbance at a wavelength of 355-360 nm.[2][3] By monitoring this change in absorbance over time, the rate of the enzymatic reaction can be determined.
Applications
This assay is highly versatile and can be adapted to study the kinetics of various enzymes that produce inorganic phosphate, including:
-
Protein Phosphatases: To study the dephosphorylation of phosphopeptide or phosphoprotein substrates.[1][2]
-
ATPases: For characterizing the hydrolysis of ATP to ADP and Pi.
-
GTPases: To measure the hydrolysis of GTP to GDP and Pi.[2]
-
Phosphorylase Kinases: For monitoring the transfer of phosphate groups.[2]
Advantages of the MESG Assay
-
Continuous Monitoring: Allows for the real-time measurement of enzyme kinetics.
-
High Sensitivity: Can detect low levels of inorganic phosphate.[3]
-
Spectrophotometric Detection: Utilizes standard laboratory equipment.
-
Non-Radioactive: Provides a safer alternative to assays using radiolabeled substrates.
Experimental Protocols
General Protocol for Determining Enzyme Kinetics using MESG
This protocol provides a general framework. Specific concentrations and conditions should be optimized for the enzyme of interest.
1. Reagent Preparation:
-
MESG Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO.[1] The final concentration in the assay is typically in the range of 100-200 µM.
-
PNP Solution: Prepare a solution of purine nucleoside phosphorylase in the assay buffer. The concentration should be sufficient to ensure that the conversion of MESG is not the rate-limiting step.
-
Assay Buffer: Prepare an appropriate buffer for the enzyme of interest. The pH and ionic strength should be optimized for enzyme activity.
-
Enzyme Solution: Prepare a stock solution of the enzyme of interest at a known concentration.
-
Substrate Solution: Prepare a stock solution of the substrate for the enzyme of interest at various concentrations to determine kinetic parameters.
2. Experimental Workflow:
3. Reaction Setup and Measurement:
-
In a suitable microplate or cuvette, combine the assay buffer, MESG solution, PNP solution, and the substrate at the desired concentration.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) for 5 minutes.[1]
-
Initiate the reaction by adding the enzyme of interest to the mixture.
-
Immediately start monitoring the change in absorbance at 360 nm using a spectrophotometer. Record data at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to determine the initial linear rate.
4. Data Analysis:
-
Plot the absorbance at 360 nm versus time.
-
Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve.
-
Convert the rate of change in absorbance to the rate of phosphate release using the molar extinction coefficient of 7-methyl-6-thioguanine.
-
Repeat the experiment with varying substrate concentrations.
-
Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters, Km and Vmax.[1]
Specific Protocol: Determining the Kinetics of a Protein Phosphatase
Materials:
-
Protein Phosphatase of interest
-
Phosphopeptide substrate
-
This compound (MESG)
-
Purine Nucleoside Phosphorylase (PNP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Spectrophotometer or microplate reader capable of reading absorbance at 360 nm
Procedure:
-
Prepare a reaction master mix containing the assay buffer, MESG (final concentration 150 µM), and PNP (final concentration 1 unit/mL).
-
In a 96-well plate, add the phosphopeptide substrate at varying final concentrations (e.g., 0 µM to 500 µM).
-
Add the reaction master mix to each well.
-
Equilibrate the plate at 30°C for 5 minutes.
-
Initiate the reactions by adding the protein phosphatase to each well.
-
Immediately begin reading the absorbance at 360 nm every minute for 30 minutes.
-
Calculate the initial reaction rates and determine the Km and Vmax as described in the general protocol.
Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and structured format. Below is a template for presenting the determined kinetic parameters.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Example: PP1 | Phosphopeptide A | Data | Data | Data | Data |
| Example: ATPase X | ATP | Data | Data | Data | Data |
| Example: GTPase Y | GTP | Data | Data | Data | Data |
Note: The values in this table should be replaced with experimentally determined data.
Metabolism of Related Thiopurines
While this compound is primarily used as a laboratory reagent for in vitro assays, the related compound 6-thioguanine (B1684491) is an important therapeutic agent. The metabolism of 6-thioguanine and other thiopurines is complex, involving several enzymes. Understanding these pathways can be relevant in the broader context of drug development. Key enzymes in thiopurine metabolism include Thiopurine S-methyltransferase (TPMT) and Hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4][5][6][7] Genetic variations in these enzymes can significantly impact drug efficacy and toxicity.[4]
Conclusion
The this compound-based assay provides a robust and convenient method for determining the kinetic parameters of a wide range of phosphate-releasing enzymes. Its continuous and sensitive nature makes it an invaluable tool in basic research and drug development. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can effectively characterize enzyme function and inhibitor potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biotransformation of 6-thioguanine in inflammatory bowel disease patients: a comparison of oral and intravenous administration of 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Thioguanosine Monophosphate Prodrugs Display Enhanced Performance against Thiopurine-Resistant Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to Utilizing the MESG Phosphate Assay in a 96-Well Plate Format
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) phosphate (B84403) assay is a continuous, spectrophotometric method for the determination of inorganic phosphate (Pi) in biological samples. This assay is particularly valuable for monitoring the activity of phosphate-generating enzymes such as ATPases, GTPases, and phosphatases, making it a critical tool in drug discovery and enzyme kinetics studies.[1][2][3] The principle of the assay is based on the enzymatic conversion of MESG to 2-amino-6-mercapto-7-methylpurine and ribose-1-phosphate (B8699412) in the presence of inorganic phosphate, a reaction catalyzed by purine (B94841) nucleoside phosphorylase (PNP).[1][2][4] This conversion results in a detectable shift in absorbance to 360 nm.[1][2][4] The assay is highly sensitive, allowing for the quantification of phosphate concentrations as low as 0.2 µM, and its compatibility with a 96-well plate format makes it ideal for high-throughput screening.[1][5]
Assay Principle and Signaling Pathway
The MESG assay is a coupled enzyme assay. The primary enzymatic reaction of interest is one that liberates inorganic phosphate (Pi). This Pi then becomes a substrate for the secondary, reporter reaction involving Purine Nucleoside Phosphorylase (PNP). In the presence of Pi, PNP catalyzes the phosphorolysis of MESG, yielding ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine. The product, 2-amino-6-mercapto-7-methylpurine, exhibits a significant increase in absorbance at 360 nm, which is directly proportional to the concentration of Pi produced in the primary reaction.
Caption: Biochemical pathway of the coupled MESG assay.
Materials and Reagents
-
MESG Substrate
-
Purine Nucleoside Phosphorylase (PNP)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, containing MgCl₂)
-
Phosphate Standard (e.g., 1 mM KH₂PO₄)
-
Enzyme of interest and its substrate
-
UV-transparent 96-well microplate
-
Microplate reader capable of measuring absorbance at 360 nm
-
Multichannel pipette
-
Deionized water (Pi-free)
Experimental Protocols
Reagent Preparation
-
Phosphate Standard Curve Preparation:
-
Prepare a 50 µM phosphate standard solution by diluting the 1 mM KH₂PO₄ stock. For example, add 50 µL of 1 mM KH₂PO₄ to 950 µL of deionized water or assay buffer.[1][4]
-
Perform serial 2-fold dilutions of the 50 µM standard to generate a range of concentrations (e.g., 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, and 0.78 µM).[1]
-
Include a blank control containing only deionized water or assay buffer.
-
-
MESG/PNP Working Solution:
-
Reconstitute the lyophilized MESG substrate and PNP enzyme in the assay buffer to the desired stock concentrations as recommended by the manufacturer.
-
Prepare a fresh working solution containing both MESG and PNP in assay buffer. The final concentrations may need optimization but are typically in the range of 100-200 µM for MESG and 1-2 U/mL for PNP.
-
Assay Workflow Diagram
Caption: Experimental workflow for the 96-well plate MESG assay.
Assay Procedure
-
Plate Setup:
-
Add 50 µL of each phosphate standard concentration, test samples (containing the enzyme of interest in assay buffer), and blank controls (assay buffer only) to separate wells of a UV-transparent 96-well plate.[2] It is recommended to perform all measurements in duplicate or triplicate.
-
-
Reaction Initiation (for enzyme kinetics):
-
To the wells containing the test samples, add the appropriate substrate to initiate the enzymatic reaction. The volume and concentration of the substrate should be optimized for the specific enzyme being studied.
-
-
MESG Reaction:
-
Add 50 µL of the MESG/PNP working solution to all wells (standards, samples, and blanks) to bring the total volume to 100 µL.[4] Mix gently by pipetting.
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.[2] The optimal incubation time may vary depending on the reaction rate and should be determined empirically.
-
-
Data Acquisition:
Data Presentation and Analysis
Phosphate Standard Curve
-
Subtract the average absorbance of the blank control from the absorbance values of each phosphate standard.
-
Plot the background-subtracted absorbance at 360 nm (Y-axis) against the corresponding phosphate concentration in µM (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. A typical standard curve should be linear with an R² value ≥ 0.99.[6]
Calculation of Phosphate Concentration in Samples
-
Subtract the average absorbance of the blank control from the absorbance values of the test samples.
-
Use the equation from the linear regression of the standard curve to calculate the concentration of phosphate in each sample:
-
Phosphate Concentration (µM) = (Absorbance_sample - c) / m
-
Where 'm' is the slope and 'c' is the y-intercept of the standard curve.
-
Data Tables
Table 1: Phosphate Standard Curve Data
| Phosphate Concentration (µM) | Absorbance at 360 nm (Replicate 1) | Absorbance at 360 nm (Replicate 2) | Average Absorbance | Background-Subtracted Absorbance |
| 0 (Blank) | 0.000 | |||
| 0.78 | ||||
| 1.56 | ||||
| 3.125 | ||||
| 6.25 | ||||
| 12.5 | ||||
| 25 | ||||
| 50 |
Table 2: Test Sample Data
| Sample ID | Absorbance at 360 nm (Replicate 1) | Absorbance at 360 nm (Replicate 2) | Average Absorbance | Background-Subtracted Absorbance | Calculated Phosphate Concentration (µM) |
| Control | |||||
| Inhibitor 1 | |||||
| Inhibitor 2 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | Phosphate contamination in reagents or labware. | Use phosphate-free water and reagents. Ensure all labware is thoroughly rinsed with deionized water. |
| Low Signal or Sensitivity | Insufficient incubation time or suboptimal enzyme concentrations. | Increase the incubation time or optimize the concentrations of the enzyme of interest, PNP, and MESG. |
| Non-linear Standard Curve | Pipetting errors or incorrect dilutions. | Ensure accurate pipetting and careful preparation of serial dilutions. Check the expiration dates of reagents. |
| Precipitation in Wells | Reagent incompatibility or concentration issues. | Ensure all components are fully dissolved. Check for compatibility of the assay buffer with all reagents. |
Conclusion
The MESG phosphate assay in a 96-well plate format is a robust and sensitive method for quantifying inorganic phosphate and studying the kinetics of phosphate-generating enzymes. By following this detailed protocol, researchers can obtain reliable and reproducible data suitable for a wide range of applications, including high-throughput screening for enzyme inhibitors in drug discovery. Careful preparation of reagents, accurate pipetting, and proper data analysis are crucial for the success of this assay.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. interchim.fr [interchim.fr]
- 3. Purine nucleoside phosphorylase. 1. Structure-function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. [Purine nucleoside phosphorylase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Applications of 7-Methyl-6-thioguanosine in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-6-thioguanosine (MESG) is a synthetic nucleoside analogue that has become an invaluable tool in drug discovery and biochemical research.[1][2] Its primary application lies in its role as a chromogenic substrate for the continuous spectrophotometric assay of inorganic phosphate (B84403) (Pi) released during enzymatic reactions.[1][2][3] This property makes it particularly useful for high-throughput screening (HTS) of enzyme inhibitors, a critical step in the drug development pipeline. This document provides detailed application notes and experimental protocols for the use of MESG in various drug discovery contexts.
Application Notes
High-Throughput Screening of Enzyme Inhibitors
A primary application of this compound is in the development of assays for high-throughput screening of inhibitors against phosphate-releasing enzymes. These enzymes, including ATPases, GTPases, and phosphatases, are crucial drug targets in numerous therapeutic areas such as oncology, immunology, and neurology.
The MESG-based assay is a coupled enzyme assay. In the presence of purine (B94841) nucleoside phosphorylase (PNP), MESG is phosphorolytically cleaved by inorganic phosphate (Pi) to yield ribose-1-phosphate (B8699412) and 7-methyl-6-thioguanine.[1][2] The latter product has a distinct absorbance maximum at 360 nm, allowing for the real-time monitoring of Pi production.[2] The rate of the absorbance increase is directly proportional to the rate of the enzymatic reaction being studied.
Mechanism of Action Studies
Beyond primary screening, the MESG assay can be employed to characterize the mechanism of action of identified inhibitors. By varying the concentrations of both the substrate and the inhibitor, researchers can determine key kinetic parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for understanding how a potential drug molecule interacts with its target.
Antiviral and Anticancer Research
While this compound itself is not a direct therapeutic agent, it is closely related to 6-thioguanine (B1684491) (6-TG), a clinically used anticancer and immunosuppressive drug.[4][5] 6-TG exerts its effect by being converted into thioguanine nucleotides, which are then incorporated into DNA and RNA, leading to cytotoxicity in rapidly dividing cells.[4][5][6] Furthermore, some guanosine (B1672433) analogues with modifications at the 7-position have shown antiviral and immunoenhancing properties.[7] Research in these areas often involves studying enzymes in the purine salvage pathway, for which MESG-based assays can be adapted. For instance, 6-Thioguanine has been shown to inhibit the papain-like protease (PLpro) of SARS-CoV-2, highlighting the potential of thiopurine derivatives in antiviral drug discovery.[8]
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of this compound and related compounds in drug discovery applications.
| Compound | Application | Parameter | Value | Reference |
| This compound (MESG) | Phosphate Assay | Absorbance Maximum (MESG) | 330 nm | [3] |
| 7-Methyl-6-thioguanine | Phosphate Assay | Absorbance Maximum | 355-360 nm | [2] |
| 6-Thioguanine | SARS-CoV-2 Inhibition | EC50 (Vero-E6 cells) | ~2 µM | [8] |
| 7-methylguanosine | PNP Inhibition | Ki (uncompetitive) | 100 µM | [9] |
Experimental Protocols
Protocol 1: General MESG-Based Assay for Phosphate-Releasing Enzymes
This protocol provides a general framework for assaying a phosphate-releasing enzyme using MESG. Specific concentrations of the enzyme, substrate, and coupling enzyme (PNP) will need to be optimized for each specific application.
Materials:
-
Enzyme of interest
-
Enzyme-specific substrate
-
This compound (MESG)
-
Purine Nucleoside Phosphorylase (PNP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2)
-
Microplate reader capable of measuring absorbance at 360 nm
-
96-well or 384-well microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of MESG (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the enzyme's substrate at a suitable concentration.
-
Prepare a working solution of PNP in assay buffer.
-
-
Assay Setup:
-
In each well of the microplate, add the assay components in the following order:
-
Assay Buffer
-
PNP solution
-
MESG solution (final concentration typically 100-200 µM)
-
Enzyme of interest
-
Inhibitor or vehicle control
-
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate.
-
Immediately place the plate in the microplate reader.
-
Monitor the increase in absorbance at 360 nm over time at a constant temperature.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Determining the Kinetic Parameters of an ATPase Inhibitor
This protocol describes how to use the MESG assay to determine the Ki and mode of inhibition for an ATPase inhibitor.
Materials:
-
Same as Protocol 1, with the enzyme of interest being an ATPase and the substrate being ATP.
Procedure:
-
Varying Substrate Concentration:
-
Set up a series of experiments where the concentration of the inhibitor is fixed, and the concentration of ATP is varied over a range (e.g., 0.5 to 10 times the Km value).
-
-
Varying Inhibitor Concentration:
-
Set up another series of experiments where the concentration of ATP is fixed (ideally at the Km value), and the concentration of the inhibitor is varied.
-
-
Data Collection:
-
For each condition, measure the initial reaction velocity using the MESG assay as described in Protocol 1.
-
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots from the data obtained by varying the ATP concentration at different fixed inhibitor concentrations.
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the mode of inhibition (competitive, non-competitive, or uncompetitive).
-
The Ki can be calculated from replots of the slopes or intercepts of the primary plots against the inhibitor concentration.
-
Visualizations
Caption: Workflow for a this compound (MESG)-based enzyme inhibitor screen.
Caption: Signaling pathway of the MESG-based coupled enzyme assay.
Caption: Simplified mechanism of action of 6-thioguanine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Tioguanine - Wikipedia [en.wikipedia.org]
- 5. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-Thioguanine blocks SARS-CoV-2 replication by inhibition of PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MESG Phosphate Assay Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during MESG-based phosphate (B84403) assays.
Understanding the MESG Phosphate Assay
The MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside) phosphate assay is a continuous spectrophotometric method for measuring inorganic phosphate (Pi) in biochemical reactions. The principle of the assay involves the enzymatic conversion of MESG by purine (B94841) nucleoside phosphorylase (PNP) in the presence of inorganic phosphate. This reaction cleaves the glycosidic bond of MESG, releasing ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine. The product of this reaction causes a shift in absorbance to 360 nm, which can be monitored in real-time.[1][2][3]
MESG Assay Principle
Caption: Principle of the MESG phosphate assay.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the MESG phosphate assay?
A1: Interference in the MESG assay can arise from several sources:
-
Inhibition of Purine Nucleoside Phosphorylase (PNP): Compounds that inhibit PNP will prevent the conversion of MESG and lead to an underestimation of phosphate levels.
-
Contaminating Phosphate: The presence of inorganic phosphate in your sample, buffers, or labware will result in a high background signal.
-
Interference from Common Reagents: Certain laboratory reagents, such as reducing agents and detergents, can interfere with the assay.
-
Incorrect Assay Conditions: Suboptimal pH or temperature can affect the activity of both the enzyme of interest and PNP.
Q2: My assay has a very high background signal. What are the likely causes and how can I fix it?
A2: A high background signal is typically due to phosphate contamination. Here are some troubleshooting steps:
-
Use Phosphate-Free Reagents and Labware: Ensure that all buffers and water are phosphate-free. Use disposable plasticware whenever possible, as glassware can leach phosphate even after washing.[4]
-
Check Your Sample for Phosphate: Your enzyme preparation or sample may contain contaminating phosphate.
-
"Pi Mop" Protocol: To remove contaminating phosphate from your enzyme preparation, you can pre-incubate your sample with the MESG and PNP reagents before starting the reaction by adding your substrate. This will consume any free phosphate.[3]
Q3: My phosphate measurements seem lower than expected. What could be the issue?
A3: Lower than expected phosphate readings can be caused by:
-
PNP Inhibition: A compound in your sample may be inhibiting the PNP enzyme. Refer to the table of known PNP inhibitors below.
-
Suboptimal Enzyme Concentrations: The concentration of your phosphate-generating enzyme or the PNP may be too low.
-
Incorrect Buffer Conditions: The pH of your assay buffer may not be optimal for both your enzyme and PNP. The MESG assay is effective over a pH range of 6.5 to 8.5.[1][2]
Troubleshooting Guide for Common Interfering Substances
Purine Nucleoside Phosphorylase (PNP) Inhibitors
PNP is a critical component of the MESG assay, and its inhibition will lead to inaccurate results. Many purine and pyrimidine (B1678525) analogs can act as PNP inhibitors. If your experiment involves such compounds, it is crucial to test for PNP inhibition.
| Inhibitor Class | Example Compound | Reported Inhibition (IC50/Ki) |
| Purine Analogs | 6-Methylpurine | Potent Inhibitor |
| 8-Aminoguanosine | Potent Inhibitor | |
| 9-Deazaguanine | Potent Inhibitor | |
| Nucleoside Analogs | Vidarabine | Potent Inhibitor |
| Acyclic Nucleoside Phosphonates | Acyclic 9-deazahypoxanthine derivatives | IC50 as low as 19 nM for human PNP |
| Other | BCX-34 (Peldesine) | Ki of 31 nM for human erythrocytic PNP |
This table is not exhaustive but provides examples of common PNP inhibitors. If you suspect PNP inhibition, it is recommended to perform a control experiment as described in the protocols section.
Interference from Common Laboratory Reagents
The compatibility of the MESG assay with common laboratory reagents is a critical consideration. The following table summarizes the known effects of some of these reagents.
| Reagent | Type | General Observations and Recommendations |
| Dithiothreitol (DTT) | Reducing Agent | Can interfere with some enzymatic assays. It is recommended to test the effect of DTT at the desired concentration in a control experiment. For some target-based enzymatic assays, DTT in the range of 1-5 mM can be used.[5] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing Agent | Generally considered more stable and less reactive with other assay components compared to DTT. However, its effect on the MESG assay should be validated. |
| EDTA | Chelator | Can interfere with assays by chelating metal ions required for enzyme activity. If your enzyme of interest requires divalent cations, the presence of EDTA can be problematic. |
| Triton X-100 | Non-ionic Detergent | Can interfere with some phosphate assays.[6][7] It is advisable to keep the concentration as low as possible and perform a control to assess its impact. |
| Tween-20 | Non-ionic Detergent | Commonly used to prevent non-specific binding. Concentrations typically range from 0.01% to 0.1%.[8] Its effect on the MESG assay should be confirmed for your specific experimental conditions. |
Troubleshooting Workflow for Suspected Interference
Caption: A logical workflow for troubleshooting assay interference.
Experimental Protocols
Standard MESG Phosphate Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific enzyme and experimental conditions.
Materials:
-
MESG substrate
-
Purine Nucleoside Phosphorylase (PNP)
-
Phosphate-free assay buffer (e.g., Tris or HEPES)
-
Phosphate standard solution
-
Phosphate-generating enzyme and its substrate
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 360 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute MESG and PNP according to the manufacturer's instructions in phosphate-free buffer.
-
Prepare a series of phosphate standards of known concentrations.
-
Prepare your enzyme of interest and its substrate in phosphate-free buffer.
-
-
Set up the Reaction:
-
In a UV-transparent plate, add the following to each well:
-
Assay Buffer
-
MESG solution
-
PNP solution
-
Your enzyme of interest
-
-
Include appropriate controls:
-
No-enzyme control: Omit your enzyme of interest to determine the background from contaminating phosphate.
-
No-substrate control: Omit the substrate for your enzyme of interest to measure any phosphate release independent of substrate turnover.
-
Phosphate standards: To generate a standard curve.
-
-
-
Initiate the Reaction:
-
Start the reaction by adding the substrate for your enzyme of interest.
-
-
Measure Absorbance:
-
Immediately begin monitoring the increase in absorbance at 360 nm at regular intervals.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Create a standard curve by plotting the absorbance change for the phosphate standards against their known concentrations.
-
Determine the concentration of phosphate produced in your experimental samples by interpolating their absorbance values on the standard curve.
-
Protocol for Testing PNP Inhibition
This protocol helps determine if a compound in your sample is inhibiting the PNP enzyme.
Procedure:
-
Set up the Reaction:
-
In a UV-transparent plate, prepare two sets of wells:
-
Control wells: Contain assay buffer, MESG, PNP, and a known, fixed concentration of inorganic phosphate.
-
Test wells: Contain the same components as the control wells, plus your test compound at the desired concentration.
-
-
-
Measure Absorbance:
-
Monitor the absorbance at 360 nm over time.
-
-
Analyze Results:
-
If the rate of absorbance increase in the test wells is significantly lower than in the control wells, it indicates that your test compound is inhibiting PNP.
-
Mechanism of PNP Inhibition
Caption: Competitive inhibition of PNP by a purine analog.
References
- 1. interchim.fr [interchim.fr]
- 2. PhosphoWorks™ Colorimetric MESG Phosphate Assay Kit *UV absorption* | AAT Bioquest [aatbio.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Figure 2: [Illustrated effect of DTT on...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of inorganic phosphate with molybdate and Triton X-100 without reduction. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Determination of inorganic phosphate with molybdate and Triton X-100 without reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Technical Support Center: Optimizing MESG Assays
Welcome to the technical support center for MESG-based enzyme assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful optimization of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the MESG enzyme assay?
A1: The MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside) assay is a continuous spectrophotometric method used to measure the activity of enzymes that produce inorganic phosphate (B84403) (Pi). The assay system includes two key components: MESG and Purine Nucleoside Phosphorylase (PNP). In the presence of inorganic phosphate, PNP catalyzes the cleavage of MESG into ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine.[1][2][3] This reaction causes a shift in absorbance that can be monitored at 360 nm.[1][4] The rate of this absorbance increase is directly proportional to the amount of phosphate being produced by the primary enzyme of interest (e.g., an ATPase or GTPase).
Q2: What is the optimal concentration of MESG for an enzyme assay?
A2: The optimal MESG concentration depends on the specific enzyme system and reaction conditions. However, a common starting concentration is 200 µM.[5][6] It is crucial that the MESG concentration is not the rate-limiting factor in the coupled reaction. If the primary enzyme produces phosphate very rapidly, a higher MESG concentration may be needed to ensure the PNP reaction keeps pace.
Q3: What factors can influence the performance of a MESG assay?
A3: Several factors can affect the accuracy and reproducibility of a MESG assay. These include:
-
pH: The assay is effective within a pH range of 6.5 to 8.5.[1][2][4] The optimal pH should be determined based on the requirements of the primary enzyme being studied.[7]
-
Temperature: Temperature affects the activity of both the primary enzyme and PNP.[7][8] It is critical to maintain a consistent and controlled temperature throughout the experiment.
-
Phosphate Contamination: The high sensitivity of the assay makes it susceptible to background from contaminating inorganic phosphate.[4] It is essential to use high-purity water and Pi-free labware.
-
Concentrations of Coupling Enzymes: The concentration of PNP must be sufficient to ensure that the conversion of MESG is not a rate-limiting step.
-
Presence of Inhibitors: Compounds in your sample that inhibit PNP will interfere with the assay.[8]
Troubleshooting Guide
Q1: Why is my absorbance signal too low or absent?
A1: A low or non-existent signal can stem from several issues. Use the following checklist to diagnose the problem:
-
Incorrect Plate Type: The assay requires a UV-transparent plate to accurately measure absorbance at 360 nm.[4][6] Standard polystyrene plates are not suitable.
-
Reagent or Protocol Error: Double-check that all reagents, especially the PNP and your primary enzyme, were added according to the protocol.[9] Ensure reagents were fully thawed and mixed before use.[10]
-
Inactive Enzyme: The primary enzyme may be inactive or present at too low a concentration. Verify its activity using an alternative method if possible.
-
Improper Reagent Storage: Reagents, particularly enzymes, may have degraded if stored incorrectly or expired.[9][10]
-
Incorrect Wavelength: Confirm that the plate reader is set to measure absorbance at 360 nm.[9]
Q2: Why did my reaction reach its maximum signal almost instantly?
A2: This phenomenon, known as rapid saturation, typically indicates that the phosphate-generating reaction is occurring too quickly for accurate measurement.
-
Primary Enzyme Concentration is Too High: The rate of phosphate production is overwhelming the coupled assay system. Reduce the concentration of your primary enzyme.[11] The goal is to find a concentration that results in a steady, linear rate of absorbance increase over a desired time period.[11]
-
High Background Phosphate: Your sample or buffer may be contaminated with inorganic phosphate.[4] This can be tested by running a control reaction without the primary enzyme. If the signal is high, prepare fresh, phosphate-free buffers.
Q3: Why is my standard curve not linear?
A3: A non-linear standard curve can compromise the accuracy of your results. Common causes include:
-
Pipetting Inaccuracies: Small volume errors during the serial dilution of phosphate standards can lead to significant deviations.[9][10] Use calibrated pipettes and ensure proper technique.
-
Air Bubbles: Bubbles in the wells can scatter light and interfere with absorbance readings.[9][10] Be careful to avoid introducing bubbles during pipetting.
-
Incomplete Mixing: Ensure all components in the wells are mixed thoroughly before reading the plate.[9]
-
Saturated Signal: If the concentrations of your standards are too high, the detector may be saturated.[9] Consider using a lower range of phosphate concentrations for your standard curve.
Data Presentation
The following table summarizes typical concentration ranges and conditions used in MESG-based enzyme assays.
| Component | Typical Concentration/Value | Notes |
| MESG Substrate | 200 µM | Should not be rate-limiting. May need adjustment based on the Vmax of the primary enzyme.[5][6] |
| PNP (Coupling Enzyme) | ~1 Unit/mL | Must be in sufficient excess to ensure the MESG conversion rate is faster than Pi production.[6] |
| Phosphate Standards | 0.5 µM - 50 µM | Used to generate a standard curve for quantifying the amount of phosphate produced.[1][2][4] |
| Primary Enzyme | Variable (nM to µM range) | Must be optimized to ensure a linear reaction rate within the desired assay time frame.[5][11] |
| Assay pH | 6.5 - 8.5 | Optimal pH depends on the primary enzyme; the MESG/PNP system is robust in this range.[1][2][4] |
| Wavelength for Detection | 360 nm | The peak absorbance for the product of the PNP-catalyzed reaction.[1][4] |
Experimental Protocols
Protocol: Standard MESG Assay for Measuring Enzyme Activity
This protocol provides a general framework. Volumes and concentrations should be optimized for your specific enzyme.
-
Reagent Preparation:
-
Thaw all assay components (MESG, PNP, Assay Buffer, primary enzyme, substrate) at room temperature, then place enzymes on ice.[1][4]
-
Prepare a phosphate standard curve. Perform a 1:2 serial dilution of a 1 mM KH₂PO₄ stock solution in assay buffer to create standards ranging from 50 µM down to approximately 0.78 µM.[1][2]
-
-
Reaction Setup:
-
Working Solution Preparation:
-
Initiating the Reaction:
-
To start the reaction, add 50 µL of the MESG Assay Working Solution to all wells, bringing the total volume to 100 µL.[2]
-
Mix the plate gently, avoiding the introduction of bubbles.
-
-
Measurement:
-
Endpoint Assay: Incubate the plate at a constant temperature (e.g., room temperature) for 30 minutes.[1][2] After incubation, measure the absorbance at 360 nm.
-
Kinetic Assay: Immediately place the plate in a microplate reader pre-set to the desired assay temperature. Measure the absorbance at 360 nm at regular intervals (e.g., every 60 seconds) for 15-30 minutes. The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
-
Visualizations
Caption: Workflow for a standard MESG-based enzyme assay.
Caption: Troubleshooting decision tree for common MESG assay issues.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. MESG *Phosphate assay reagent* | AAT Bioquest [aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 8. monash.edu [monash.edu]
- 9. bioassaysys.com [bioassaysys.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 7-Methyl-6-thioguanosine (MeS-G) Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for 7-Methyl-6-thioguanosine (MeS-G) based assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is there no or very low signal (i.e., no change in absorbance at 355-360 nm)?
Possible Causes & Solutions:
-
Inactive Primary Enzyme: The enzyme of interest (e.g., ATPase, GTPase, phosphatase) may be inactive or in insufficient concentration.
-
Solution: Verify the enzyme's activity using an orthogonal assay. Ensure the enzyme is from a reliable source and has been stored correctly. Increase the enzyme concentration in the assay.
-
-
Inactive Purine (B94841) Nucleoside Phosphorylase (PNP): The coupling enzyme, PNP, is essential for converting MeS-G.
-
Solution: Confirm the activity of your PNP stock. Include a positive control with a known source of inorganic phosphate (B84403) (Pi) to test the PNP/MeS-G detection system directly.
-
-
Degraded MeS-G Reagent: MeS-G is unstable in solution.[1]
-
Sub-optimal Buffer Conditions: The pH, ionic strength, or presence of specific ions (e.g., Mg²⁺ for many ATPases) can critically affect the primary enzyme's activity.
-
Solution: Review the literature for the optimal buffer conditions for your specific enzyme. Ensure all buffer components are at the correct final concentration.
-
-
Inhibitory Contaminants: Contaminants in the buffer, enzyme preparations, or water could be inhibiting the reaction.
-
Solution: Use high-purity reagents and water (e.g., Milli-Q or equivalent).
-
Question: Why is the background signal (absorbance at t=0) too high or increasing without the primary enzyme?
Possible Causes & Solutions:
-
Phosphate Contamination: The most common cause of high background is contaminating inorganic phosphate (Pi) in assay components.
-
Solution: Use freshly prepared, high-purity buffers. Check ATP/GTP stock solutions for Pi contamination, as they can hydrolyze over time. If possible, treat buffers and solutions with a phosphate-scavenging system before use.
-
-
Spontaneous Substrate Hydrolysis: ATP or GTP can spontaneously hydrolyze, releasing Pi. This is often accelerated by temperature and certain buffer components.
-
Solution: Prepare ATP/GTP solutions fresh. Run a "no enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from your experimental data.
-
-
MeS-G Instability: While less common, the MeS-G itself could be degrading.
-
Solution: Ensure MeS-G is dissolved in a suitable buffer and used promptly after preparation.[1]
-
Question: Why is the reaction rate non-linear or stopping prematurely (substrate consumption is not complete)?
Possible Causes & Solutions:
-
Substrate Depletion: The concentration of ATP, GTP, or the primary substrate for your enzyme is being rapidly consumed and becoming the limiting factor.
-
Solution: Lower the enzyme concentration or increase the initial substrate concentration. Ensure you are measuring the initial velocity (typically the first 10-15% of the reaction).
-
-
MeS-G Depletion: In highly active systems, the MeS-G substrate itself may be depleted.
-
Solution: Increase the initial concentration of MeS-G. Ensure its concentration is well above the total amount of Pi that will be generated.
-
-
Enzyme Instability: The primary enzyme or the PNP may be unstable under the assay conditions (e.g., temperature, pH).
-
Solution: Perform the assay at a lower temperature. Add stabilizing agents like BSA or glycerol (B35011) to the buffer, if compatible with your enzyme.
-
-
Product Inhibition: The product of the primary reaction (e.g., ADP, GDP) or the ribose 1-phosphate from the PNP reaction may be inhibiting one of the enzymes.
-
Solution: Analyze only the initial linear phase of the reaction. If necessary, characterize the inhibition to understand its mechanism.
-
Question: How can I identify and mitigate interference from test compounds?
Possible Causes & Solutions:
-
Compound Absorbance: The test compound may absorb light at or near 360 nm, causing a false signal.
-
Solution: Measure the absorbance of the compound at 360 nm in the assay buffer. If it absorbs, include a control well with the compound but without the enzyme, and subtract this background absorbance.
-
-
Compound-Induced Signal Quenching: The compound may interfere with the spectrophotometric reading through quenching effects.
-
Solution: Test the compound in a reaction that has already produced a stable amount of 7-methyl-6-thioguanine to see if it reduces the signal.
-
-
Inhibition of PNP: The test compound may be a direct inhibitor of the coupling enzyme, PNP, rather than the primary target enzyme.
-
Solution: Perform a counter-screen. Run a control reaction where Pi is provided directly, and measure the effect of the compound on the PNP/MeS-G system. A reduction in signal indicates PNP inhibition.
-
-
Compound Reactivity: The compound may chemically react with MeS-G or other assay components.
-
Solution: Incubate the compound with MeS-G and PNP in the absence of the primary enzyme and substrate to check for any direct reactions.
-
Frequently Asked Questions (FAQs)
What is the principle of the MeS-G assay? The MeS-G assay is a continuous spectrophotometric method used to measure the production of inorganic phosphate (Pi).[3] It is a coupled enzyme assay. First, an enzyme of interest (e.g., an ATPase) catalyzes a reaction that releases Pi. Second, this Pi is used by a coupling enzyme, purine nucleoside phosphorylase (PNP), to catalyze the phosphorolysis of this compound (MeS-G). This reaction produces ribose 1-phosphate and 7-methyl-6-thioguanine.[2][3] The product, 7-methyl-6-thioguanine, has a different absorption spectrum than the substrate, MeS-G. The increase in absorbance at 355-360 nm is directly proportional to the amount of Pi produced.[1][3]
What types of enzymes can be assayed using MeS-G? This assay is suitable for any enzyme that produces inorganic phosphate (Pi) as a product. This includes, but is not limited to, ATPases, GTPases, protein phosphatases, and phosphorylase kinases.[3]
How should I store MeS-G? this compound is stable as a solid for at least four years when stored appropriately.[3] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2] It is crucial to use the dissolved MeS-G as soon as possible, as it has limited stability in aqueous solutions.[1]
What are the typical concentrations of MeS-G and PNP in an assay? The optimal concentrations can vary depending on the specific enzyme system being studied. However, common starting concentrations are:
-
MeS-G: 100-200 µM
-
PNP: 1-2 units/mL
These concentrations should be optimized for your specific experimental conditions to ensure that the detection system is not rate-limiting.
Can this assay be used for high-throughput screening (HTS)? Yes, the "add-mix-measure" format of the MeS-G assay makes it amenable to HTS in microplate formats. However, careful consideration must be given to potential compound interference, as outlined in the troubleshooting guide.
Quantitative Data Summary
Table 1: Stability of Thiopurine Analogs and MeS-G
| Compound | Form | Storage Temperature | Duration | Stability Notes | Citation |
|---|---|---|---|---|---|
| This compound | Solid | -20°C | ≥ 4 years | Stable as a lyophilized powder. | [3] |
| This compound | Stock Solution | -80°C | 6 months | Protect from light. | [2] |
| This compound | Stock Solution | -20°C | 1 month | Protect from light. | [2] |
| This compound | Working Solution | Room Temp | Same day | Should be used as soon as possible after dissolution. | [1] |
| 6-Thioguanine Nucleotides (6-TGN) | In preprocessed RBCs | -70°C | 6 months | ~5% decrease in concentration. | [4] |
| 6-Thioguanine Nucleotides (6-TGN) | In preprocessed RBCs | -20°C | 6 months | ~30% decrease in concentration. |[4] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
|---|---|
| DMF | 50 mg/mL |
| DMSO | 30 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Data sourced from Cayman Chemical product information.[3]
Experimental Protocols
Protocol: General Kinase/ATPase Activity Assay
This protocol provides a general framework. Specific concentrations of the enzyme, substrate, and cofactors must be optimized for each system.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for your enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT). Ensure it is free from contaminating phosphate.
-
PNP Stock: Reconstitute purine nucleoside phosphorylase to a stock concentration of 100 units/mL in assay buffer. Store in aliquots at -20°C or -80°C.
-
MeS-G Stock: Prepare a 10 mM stock solution of MeS-G in DMSO. Store at -20°C or -80°C.[2][3]
-
ATP/GTP Stock: Prepare a 100 mM stock solution of high-purity ATP or GTP in water or a suitable buffer. Adjust pH to ~7.0. Store in aliquots at -20°C or -80°C.
-
Enzyme Stock: Prepare a concentrated stock of your enzyme in a suitable storage buffer.
-
-
Assay Setup (96-well plate format):
-
Prepare a Detection Mix containing assay buffer, PNP (final concentration 1 unit/mL), and MeS-G (final concentration 200 µM). Prepare enough for all wells.
-
To each well, add:
-
50 µL of the Detection Mix.
-
10 µL of test compound (dissolved in DMSO, then diluted in assay buffer) or vehicle control.
-
20 µL of the primary enzyme diluted in assay buffer.
-
-
Controls:
-
No Enzyme Control: Replace enzyme volume with assay buffer.
-
No Substrate Control: Replace ATP/GTP volume with assay buffer.
-
Positive Control (for PNP): Add a known concentration of Pi (e.g., 10 µM) instead of the primary enzyme and ATP.
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the substrate (e.g., ATP, to a final concentration of 1 mM) to all wells.
-
Immediately place the plate in a spectrophotometer capable of kinetic reads.
-
Measure the absorbance at 360 nm every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each well, plot absorbance vs. time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Convert the rate (mOD/min) to the rate of Pi production (µM/min) using a standard curve generated with known concentrations of Pi or by using the molar extinction coefficient for the conversion of MeS-G to 7-methyl-6-thioguanine.
-
Visualizations
Caption: Experimental workflow for a typical MeS-G based enzyme assay.
Caption: Role of MeS-G assay in studying eIF4E translation initiation inhibitors.
Caption: Decision tree for troubleshooting common MeS-G assay problems.
References
improving signal-to-noise ratio in MESG assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing MESG (2-amino-6-mercapto-7-methylpurine riboside) assays to improve the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the basic principle of the MESG assay?
The MESG assay is a continuous spectrophotometric method used to measure the amount of inorganic phosphate (B84403) (Pi) released in an enzymatic reaction.[1][2][3] The assay system contains MESG and the enzyme purine (B94841) nucleoside phosphorylase (PNP). In the presence of inorganic phosphate, PNP catalyzes the phosphorolysis of MESG, converting it to ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine.[1][2][3] This reaction causes a shift in the maximum absorbance of light from 330 nm to 360 nm.[3] The increase in absorbance at 360 nm is directly proportional to the amount of inorganic phosphate produced in the primary enzymatic reaction being studied.
Q2: I am observing a very low signal-to-noise ratio in my MESG assay. What are the common causes and how can I troubleshoot this?
A low signal-to-noise ratio can stem from either a weak signal or high background noise. A systematic approach to troubleshooting this issue is crucial.
Low Signal:
-
Inactive or Insufficient Enzyme: Your primary enzyme (the one producing phosphate) may be inactive or used at a suboptimal concentration.
-
Sub-optimal Substrate Concentration: The concentration of the substrate for your primary enzyme may be too low, limiting the reaction rate.
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme's activity.
High Background:
-
Phosphate Contamination: This is a very common issue. Your reagents, buffers, or enzyme/substrate preparations may be contaminated with inorganic phosphate.[1][2]
-
Instability of MESG: MESG can degrade over time, especially at room temperature and higher pH, leading to an increased background signal.[2]
-
Interfering Substances: Components in your sample or buffer may absorb light at 360 nm.
To systematically troubleshoot, it is recommended to first identify whether the issue is a weak signal or high background by running appropriate controls.
Q3: My signal is very weak. How can I increase it?
To increase the signal in your MESG assay, you need to optimize the conditions for your primary enzyme reaction.
-
Enzyme Titration: Perform an enzyme titration to find the optimal concentration that produces a robust and linear reaction rate. You may need to experiment with different enzyme concentrations to achieve a rate that is easily measurable within your desired timeframe.
-
Substrate Titration: The relationship between substrate concentration and reaction rate is often hyperbolic.[4] To ensure the reaction is not substrate-limited, it is advisable to use a substrate concentration that is significantly higher than the Michaelis constant (Km) of your enzyme, typically 10-20 times the Km.[4] If the Km is unknown, perform a substrate titration to determine the concentration at which the reaction rate is maximal (Vmax).[4][5]
-
Optimize Assay Conditions: Ensure the pH and temperature of your assay buffer are optimal for your enzyme's activity. Most enzymatic reactions are sensitive to these parameters.
Q4: My background signal is very high. How can I reduce it?
High background is often due to phosphate contamination. Here are several strategies to mitigate this:
-
Use High-Purity Reagents: Utilize freshly prepared buffers and reagents made with phosphate-free water. Check the specifications of all chemicals for phosphate content.
-
"Pi Mop" Technique: Before starting your primary enzymatic reaction, you can pre-incubate your assay mixture (excluding your primary substrate) to allow the MESG/PNP system to consume any contaminating phosphate.[1][2] This is often referred to as a "Pi mop."
-
Test Individual Reagents: To identify the source of contamination, test each of your reagents individually in the MESG assay system.
-
Proper MESG Handling: Prepare MESG solutions fresh and keep them on ice to minimize degradation.[2]
Q5: Could there be substances in my sample that are interfering with the assay?
Yes, certain substances can interfere with spectrophotometric assays.
-
Compounds Absorbing at 360 nm: If your sample contains compounds that absorb light at or near 360 nm, this will lead to a false-positive signal. It is important to run a control with your sample in the absence of the primary enzyme to check for this.
-
Enzyme Inhibitors: Your sample may contain inhibitors of your primary enzyme or the PNP enzyme.
-
Reducing Agents: High concentrations of reducing agents can sometimes interfere with the assay chemistry.
If you suspect interference, it may be necessary to perform a buffer exchange or dialysis on your sample.
Data Presentation
Table 1: Typical MESG Assay Reagent Concentrations
| Reagent | Typical Concentration | Reference |
| MESG | 0.2 mM | [6] |
| Purine Nucleoside Phosphorylase (PNP) | 0.1 - 1 U/mL | [6][7] |
| Tris Buffer pH | 7.5 - 8.0 | [6] |
| MgCl₂ | 5 mM | [6] |
| Primary Enzyme | Varies (Titration recommended) | [6] |
| Primary Substrate | Varies (Titration recommended) | [6] |
Table 2: Troubleshooting Summary for Low Signal-to-Noise Ratio
| Issue | Potential Cause | Recommended Action |
| Low Signal | Inactive/Insufficient Primary Enzyme | Verify enzyme activity; Perform enzyme titration. |
| Sub-optimal Substrate Concentration | Perform substrate titration; Use substrate concentration >10x Km.[4] | |
| Non-optimal Assay Conditions | Optimize pH and temperature for your enzyme. | |
| High Background | Phosphate Contamination | Use high-purity reagents; Prepare fresh buffers; Utilize "Pi mop" technique.[1][2] |
| MESG Degradation | Prepare MESG solution fresh and store on ice.[2] | |
| Interfering Substances | Run controls without enzyme; Consider sample purification. |
Experimental Protocols
Protocol 1: Standard MESG Assay for Phosphate Quantification
This protocol is for determining the concentration of inorganic phosphate in a sample.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂. Use high-purity water.
-
MESG Stock Solution: Dissolve MESG powder in assay buffer to a final concentration of 1 mM. Prepare fresh and keep on ice.
-
PNP Stock Solution: Reconstitute lyophilized PNP in assay buffer to a stock concentration of 100 U/mL. Store at 4°C.
-
Phosphate Standard: Prepare a 1 mM stock solution of KH₂PO₄ in high-purity water. Create a standard curve by serially diluting the stock solution in assay buffer.
-
-
Assay Setup (96-well UV-transparent plate):
-
Add 50 µL of your sample or phosphate standard to each well.
-
Prepare a master mix containing:
-
Assay Buffer
-
MESG Stock Solution (to a final concentration of 0.2 mM)
-
PNP Stock Solution (to a final concentration of 1 U/mL)
-
-
Add 50 µL of the master mix to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 360 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank control (assay buffer only) from all readings.
-
Plot the absorbance of the phosphate standards against their known concentrations to generate a standard curve.
-
Determine the phosphate concentration of your samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: Troubleshooting High Background with the "Pi Mop" Technique
This protocol is for a kinetic assay where the primary enzyme produces phosphate.
-
Prepare Reagents: As in Protocol 1, with the addition of your primary enzyme and its substrate.
-
"Pi Mop" Pre-incubation:
-
In a 96-well UV-transparent plate, prepare your reaction mixture without the substrate that initiates the primary reaction. This mixture should contain:
-
Assay Buffer
-
MESG (final concentration 0.2 mM)
-
PNP (final concentration 1 U/mL)
-
Your primary enzyme (at its optimized concentration)
-
-
Incubate this mixture at room temperature and monitor the absorbance at 360 nm until the reading stabilizes. This indicates that all contaminating phosphate has been consumed.
-
-
Initiate the Reaction:
-
Add the substrate for your primary enzyme to each well to start the reaction.
-
Immediately begin monitoring the increase in absorbance at 360 nm over time.
-
-
Data Analysis:
-
The rate of the reaction (change in absorbance per unit time) is proportional to the activity of your primary enzyme.
-
Visualizations
Caption: MESG Assay Signaling Pathway.
Caption: Troubleshooting Workflow for MESG Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Invitrogen™ EnzChek™ Phosphate Assay Kit | Fisher Scientific [fishersci.ca]
- 4. Untitled Document [ucl.ac.uk]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
correcting for background phosphate in MESG assays
This guide provides troubleshooting advice and frequently asked questions for researchers using MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside) based assays to measure inorganic phosphate (B84403) (Pi). A primary focus is addressing the common issue of high background phosphate contamination.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MESG assay?
The MESG assay is a continuous, spectrophotometric method for measuring the concentration of inorganic phosphate in a sample. It is commonly used to monitor the activity of phosphate-generating enzymes like ATPases and GTPases.[1][2] The assay works in a two-step coupled enzymatic reaction:
-
An enzyme of interest (e.g., an ATPase) catalyzes a reaction that releases inorganic phosphate (Pi).
-
In the presence of this Pi, the enzyme Purine Nucleoside Phosphorylase (PNP) catalyzes the phosphorolysis of MESG into ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine.[3][4] This product results in an increase in absorbance at approximately 360 nm, which is directly proportional to the amount of phosphate present.[1][5]
Q2: What causes high background absorbance in an MESG assay?
High background absorbance is almost always due to contamination with inorganic phosphate (Pi). Because the assay is very sensitive—able to detect phosphate concentrations as low as 0.2 µM—even trace amounts of Pi in your reagents or labware can lead to a significant background signal.[2][3]
Q3: What are the common sources of background phosphate?
Phosphate is ubiquitous in biological and laboratory settings. Common sources of contamination include:
-
Reagents and Buffers: Buffers (especially phosphate-based buffers), ATP/GTP stocks (which can degrade over time, releasing Pi), and even some acids used for cleaning labware can contain significant phosphate.[6]
-
Enzyme Preparations: The enzyme being studied may itself be stored in a buffer containing phosphate or have contaminating phosphatases.
-
Labware: Glassware and plasticware that have not been properly rinsed with phosphate-free water can leach Pi.
-
Environmental Sources: Runoff from fertilizers, wastewater, and animal waste can introduce phosphate into water sources.[7][8][9][10] Using insufficiently purified water for reagent preparation is a common pitfall.
Q4: Why is correcting for background phosphate important?
Troubleshooting Guide
Problem: My negative control (no enzyme) has high absorbance.
A high signal in the absence of your primary enzyme is a clear indicator of phosphate contamination in one or more of the reaction components.
Solutions:
-
Identify the Source: Systematically test each component (buffer, substrate, MESG/PNP solution) by omitting one at a time to pinpoint the source of the contamination.
-
Use Phosphate-Free Reagents:
-
Ensure your water is of the highest purity (e.g., Milli-Q or equivalent).
-
Avoid phosphate-based buffers. Use alternatives like HEPES or Tris, ensuring they are prepared with phosphate-free water.
-
Use fresh, high-quality ATP or GTP stocks.
-
-
"Pi Mop" Technique: Pre-incubate the potentially contaminated reagent with the MESG and PNP enzymes before starting the main reaction by adding your substrate.[11] This allows the assay enzymes to "mop up" the contaminating phosphate. The reaction can then be started, and the change in absorbance can be attributed solely to the enzyme of interest.
Problem: My results are inconsistent and not reproducible.
Inconsistent results can be caused by variable background phosphate levels between experiments or even between wells of a single plate.
Solutions:
-
Standardize Reagent Preparation: Always prepare fresh buffers and master mixes immediately before use.[12] Avoid repeated freeze-thaw cycles of reagents, especially nucleotide stocks.
-
Improve Pipetting Technique: Use calibrated pipettes and be meticulous, especially when working with small volumes, to ensure consistency across all wells.[12] Prepare a master mix for the reaction components to minimize pipetting errors.[12]
-
Dedicated Labware: Use dedicated, acid-washed, and thoroughly rinsed (with phosphate-free water) labware for MESG assays to prevent cross-contamination.[5]
Experimental Protocols
Protocol 1: Preparing a Phosphate Standard Curve
This is essential for converting absorbance values into phosphate concentrations.
-
Prepare a 50 µM Phosphate Standard: Dilute a 1 mM KH2PO4 stock solution 1:20 in your phosphate-free assay buffer (e.g., add 50 µL of 1 mM KH2PO4 to 950 µL of buffer).[2]
-
Create Serial Dilutions: Perform 1:2 serial dilutions of the 50 µM standard to generate concentrations ranging from approximately 0.78 µM to 50 µM.[2]
-
Assay Plate Setup: Add 50 µL of each standard dilution to separate wells of a UV-transparent 96-well plate.[5] Include a "zero phosphate" blank containing only the assay buffer.
-
Add Assay Solution: Add 50 µL of the MESG Assay Solution (containing MESG and PNP) to each well.
-
Incubate and Read: Incubate at room temperature for 20-30 minutes and measure the absorbance at 360 nm.[2][5]
-
Plot Data: Subtract the absorbance of the blank from all standards and plot absorbance vs. phosphate concentration.
Protocol 2: Correcting for Background Phosphate
This protocol uses a "no enzyme" control to measure and subtract background phosphate.
-
Plate Setup: Design your experiment to include the following controls for each condition being tested (see Table 1).
-
Test Sample (TS): Contains your enzyme, substrate, and assay buffer.
-
Background Control (BC): Contains the substrate and assay buffer but no enzyme .
-
Blank: Contains only the assay buffer.
-
-
Reaction Setup:
-
In the appropriate wells, add your enzyme, substrate, and any inhibitors or other compounds. Bring the total volume to 50 µL with assay buffer.
-
For the Background Control, substitute the enzyme volume with an equal volume of assay buffer.
-
-
Initiate Reaction: Add 50 µL of the MESG Assay Solution to all wells to start the detection reaction.
-
Incubate and Read: Incubate for the desired time period at room temperature, measuring absorbance at 360 nm.
-
Calculate Corrected Absorbance:
-
Corrected Absorbance = (Absorbance of TS) - (Absorbance of BC)
-
-
Determine Phosphate Concentration: Use the corrected absorbance value and the equation from your phosphate standard curve to determine the concentration of phosphate generated by your enzyme.
Data Presentation
Table 1: Example 96-Well Plate Layout for Background Correction
| Well | Contents | Purpose |
| A1-A3 | Buffer Only | Blank (Zero Phosphate) |
| B1-B3 | Phosphate Standard 1 | Standard Curve Point |
| C1-C3 | Phosphate Standard 2 | Standard Curve Point |
| D1-D3 | Phosphate Standard 3 | Standard Curve Point |
| E1-E3 | Test Sample (Enzyme + Substrate) | Measures total Pi |
| F1-F3 | Background Control (Substrate only) | Measures contaminating Pi |
Table 2: Example Data Illustrating Background Correction
| Sample | Raw Absorbance (360 nm) | Corrected Absorbance | Calculated Pi (µM) |
| Test Sample | 0.450 | 0.250 | 15.0 |
| Background Control | 0.200 | N/A | 9.0 |
In this example, the background phosphate accounts for an absorbance of 0.200. Subtracting this from the test sample reveals the true signal generated by the enzyme.
Visualizations
References
- 1. PhosphoWorks™ Colorimetric MESG Phosphate Assay Kit *UV absorption* | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. MESG Phosphate Assay Kit - Creative BioMart [creativebiomart.net]
- 4. MESG *Phosphate assay reagent* | AAT Bioquest [aatbio.com]
- 5. interchim.fr [interchim.fr]
- 6. cf-store.widencdn.net [cf-store.widencdn.net]
- 7. extension.okstate.edu [extension.okstate.edu]
- 8. unep.org [unep.org]
- 9. Phosphate Water Testing Water Quality Monitoring Growth Lake Eutrophication [knowyourh2o.com]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
stability issues of 7-Methyl-6-thioguanosine in solution
Welcome to the technical support center for 7-Methyl-6-thioguanosine (7-Me-6-TG), also known as MESG. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and provide troubleshooting for experiments involving this chromogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chromogenic substrate used for the sensitive quantification of inorganic phosphate (B84403) (Pi).[1][2] In the presence of the enzyme purine (B94841) nucleoside phosphorylase (PNP), 7-Me-6-TG reacts with inorganic phosphate, leading to the enzymatic cleavage of the glycosidic bond. This reaction produces ribose 1-phosphate and 7-methyl-6-thioguanine. The formation of 7-methyl-6-thioguanine results in a detectable shift in absorbance, which can be monitored spectrophotometrically at approximately 360 nm to quantify the amount of phosphate present.[2][3]
Q2: How should solid this compound be stored?
A2: Solid this compound is stable for at least four years when stored at -20°C.[1]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in several common laboratory solvents. The approximate solubilities are provided in the table below.[1] For aqueous solutions, it is important to note that extensive mixing (e.g., 10 minutes) may be required for complete dissolution, and heating should be avoided.[3]
Q4: How should I prepare and store stock solutions of this compound?
A4: It is recommended to prepare stock solutions and use them as fresh as possible.[4] For short-term storage, a solution on ice at pH 7.5 is stable for at least 4 hours.[3] For longer-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them frozen. Stock solutions in DMSO or water are stable for up to one month at -20°C and up to six months at -80°C.[5] It is crucial to protect these solutions from light.[5] Avoid repeated freeze-thaw cycles.[5] When using a frozen aliquot, it should be thawed rapidly in a 37°C water bath just before use.[3]
Q5: What is the stability of this compound in aqueous solutions?
A5: The stability of this compound in aqueous solutions is highly dependent on pH and temperature. The molecule is more stable at a slightly acidic pH compared to an alkaline pH. At room temperature, its half-life is approximately 4 hours at pH 8.0, but this increases to about 40 hours at pH 6.0.[3]
Q6: Is this compound sensitive to light?
A6: While specific photostability studies on this compound are not widely published, the related compound 6-thioguanosine (B559654) is known to be sensitive to UVA radiation, which can lead to the generation of reactive oxygen species and phototoxicity.[6] Therefore, it is best practice to protect solutions of this compound from light during storage and handling to minimize potential photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background absorbance in the assay | Phosphate contamination in buffers, water, or labware. | Use phosphate-free water and reagents. Ensure all labware is thoroughly rinsed with deionized water. Run a blank control with all assay components except the phosphate source to check for contamination.[2] |
| Non-enzymatic degradation of 7-Me-6-TG. | Prepare the 7-Me-6-TG solution fresh before each experiment. Store stock solutions properly at -80°C in single-use aliquots and protect from light.[4][5] | |
| Instability of the substrate at the assay pH. | If possible, perform the assay at a pH closer to 6.5-7.0 where 7-Me-6-TG is more stable.[3][7] | |
| Low or no signal change during the assay | Inactive Purine Nucleoside Phosphorylase (PNP) enzyme. | Ensure the PNP enzyme has been stored correctly and has not expired. Prepare fresh enzyme dilutions for each experiment. |
| Degraded 7-Me-6-TG substrate. | Use a fresh aliquot of 7-Me-6-TG stock solution. Verify the storage conditions and age of the stock. | |
| Incorrect wavelength measurement. | Ensure the spectrophotometer is set to measure the absorbance of the product, 7-methyl-6-thioguanine, which is typically around 360 nm.[2] | |
| Non-linear standard curve | Saturation of the enzyme or substrate. | Ensure that the phosphate concentrations used for the standard curve are within the linear range of the assay (typically 2 to 150 µM Pi).[3] |
| Pipetting errors. | Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency across wells.[8] | |
| Incomplete dissolution of 7-Me-6-TG. | Ensure the 7-Me-6-TG is fully dissolved during stock solution preparation by vortexing thoroughly.[3] | |
| Precipitation in the assay well | High concentration of protein or metals in the sample. | If precipitation is observed, dilute the sample in ultrapure water and repeat the assay.[2] |
| Low solubility of 7-Me-6-TG. | While 7-Me-6-TG is soluble in aqueous solutions, high concentrations may lead to precipitation. Ensure the working concentration is within its solubility limits. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMF | 50 mg/mL |
| DMSO | 30 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
| Data sourced from Cayman Chemical product information.[1] |
Table 2: Stability of this compound in Solution
| Condition | pH | Temperature | Stability/Half-life |
| Aqueous Solution | 8.0 | Room Temperature | ~4 hours (Half-life) |
| Aqueous Solution | 6.0 | Room Temperature | ~40 hours (Half-life) |
| Aqueous Solution | 7.5 | On Ice | Stable for at least 4 hours |
| Stock Solution (DMSO or Water) | N/A | -20°C | Up to 1 month |
| Stock Solution (DMSO or Water) | N/A | -80°C | Up to 6 months |
| Data compiled from Thermo Fisher Scientific and MedChemExpress product information.[3][5] |
Experimental Protocols
Protocol for Assessing this compound Stability by UV-Vis Spectrophotometry
This protocol provides a basic framework for evaluating the stability of 7-Me-6-TG in a specific buffer solution over time.
-
Preparation of 7-Me-6-TG Solution:
-
Prepare a fresh solution of 7-Me-6-TG in the desired buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of approximately 0.2 mM.
-
Protect the solution from light by wrapping the container in aluminum foil.
-
-
Initial Absorbance Measurement (Time 0):
-
Immediately after preparation, measure the full UV-Vis absorbance spectrum (e.g., from 250 nm to 450 nm) of the solution using a spectrophotometer.
-
Record the absorbance at the maximum wavelength for 7-Me-6-TG (around 330 nm) and at the maximum for its degradation product, 7-methyl-6-thioguanine (around 360 nm).
-
-
Incubation:
-
Store the solution under the desired test conditions (e.g., room temperature, 4°C, protected from light).
-
-
Time-Point Measurements:
-
At regular intervals (e.g., every hour for room temperature studies, or every 24 hours for refrigerated studies), take an aliquot of the solution and measure the UV-Vis absorbance spectrum as in step 2.
-
-
Data Analysis:
-
Plot the absorbance at 330 nm versus time. A decrease in absorbance indicates the degradation of 7-Me-6-TG.
-
The half-life can be calculated from the rate of decrease in absorbance, assuming first-order kinetics.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Excited-state dynamics in 6-thioguanosine from the femtosecond to microsecond time scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. docs.abcam.com [docs.abcam.com]
Technical Support Center: MESG Stability in Enzymatic Assays
Welcome to the technical support center for ensuring the stability of 6-mercapto-7-methylguanosine (MESG) in your experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals prevent MESG degradation and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is MESG and how is it used in experiments?
A1: MESG, or 6-mercapto-7-methylguanosine, is a chromogenic substrate used in coupled enzymatic assays to quantify inorganic phosphate (B84403) (Pi) release. In the presence of the enzyme purine (B94841) nucleoside phosphorylase (PNP), MESG reacts with inorganic phosphate, leading to a shift in its maximum absorbance from 330 nm to 360 nm. This property allows for the continuous and sensitive monitoring of enzyme reactions that produce phosphate, such as those catalyzed by ATPases and GTPases.[1]
Q2: Why is my MESG solution turning yellow or showing high background absorbance?
A2: Degradation of MESG can lead to a yellow appearance and high background absorbance in your assay. This is often due to the oxidation of the mercapto group on the MESG molecule. Several factors can contribute to this, including improper storage, suboptimal pH of the buffer, and prolonged exposure to light and room temperature.
Q3: What are the primary causes of MESG degradation?
A3: The main causes of MESG degradation are:
-
Oxidation: The thiol (-SH) group of MESG is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species. This is a primary cause of increased background signal.
-
pH-dependent hydrolysis: MESG is more stable in slightly acidic conditions compared to alkaline conditions. At a higher pH, the rate of degradation increases significantly.[2]
-
Temperature: MESG is unstable at room temperature, with degradation occurring over time.[2] For long-term storage, it should be kept at -20°C or below.[1]
-
Light Exposure: Minimizing light exposure is recommended for MESG storage, as light can contribute to its degradation.[1]
Q4: How should I properly store MESG?
A4: Proper storage is critical for maintaining MESG stability. Please refer to the following table for recommended storage conditions.
Data Presentation: MESG Storage and Stability
Table 1: Recommended Storage Conditions for MESG
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C or colder | Long-term | Keep desiccated and protected from light.[1] |
| Stock Solution (in DMSO or water) | -20°C | At least one month | Aliquot into single-use volumes to avoid freeze-thaw cycles.[2] |
| Working Solution (in assay buffer) | On ice | Up to 4 hours | Prepare fresh before each experiment.[2] |
Table 2: pH-Dependent Half-Life of MESG in Solution at Room Temperature [2]
| pH | Half-life |
| 6.0 | ~40 hours |
| 8.0 | ~4 hours |
Troubleshooting Guide
Problem: High background signal in the assay.
| Possible Cause | Troubleshooting Steps |
| Degraded MESG solution | - Prepare fresh MESG working solution from a frozen stock for each experiment. - Ensure MESG stock solution has been stored properly at -20°C or below in single-use aliquots. - Visually inspect the MESG solution; a noticeable yellow color can indicate degradation. |
| Contaminated reagents | - Use high-purity, phosphate-free water and reagents to prepare buffers. - Filter-sterilize buffers to remove any microbial contamination that could introduce phosphatases. |
| Suboptimal assay conditions | - Optimize the pH of your assay buffer; a pH around 7.0 is a good starting point for MESG stability. - If possible, perform the assay at a lower temperature to slow down MESG degradation. |
| Presence of oxidizing agents in the sample | - Consider adding a reducing agent like DTT or TCEP to the assay buffer (see protocol below). |
Problem: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Steps |
| Variable MESG degradation | - Prepare a master mix of your assay reagents (buffer, MESG, PNP) to ensure consistency across all wells. - Minimize the time the assay plate sits (B43327) at room temperature before reading. |
| Pipetting errors | - Use calibrated pipettes and proper pipetting techniques. - Prepare a sufficient volume of each solution to avoid pipetting very small volumes. |
| Fluctuations in temperature | - Ensure all reagents and the plate reader are equilibrated to the assay temperature. - Use a temperature-controlled plate reader for kinetic assays. |
Experimental Protocols
Protocol for Preparing a Stable MESG Stock Solution
-
Equilibration: Allow the vial of solid MESG to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Reconstitute the solid MESG in high-quality, anhydrous DMSO to a concentration of 10 mM.[1] Alternatively, phosphate-free water can be used, but extensive mixing (e.g., 10 minutes) is required for full dissolution. Do not heat the solution.[2]
-
Aliquoting: Immediately after reconstitution, aliquot the stock solution into small, single-use volumes in light-protecting tubes.
-
Storage: Store the aliquots at -20°C or colder. Avoid repeated freeze-thaw cycles.[2]
Protocol for a Kinase Assay with Minimized MESG Degradation
This protocol provides a general framework for a continuous kinase assay using the PNP/MESG system. Optimization of specific concentrations and incubation times will be necessary for your particular enzyme and substrate.
-
Prepare Assay Buffer:
-
Prepare Reagent Master Mix:
-
In a single tube, prepare a master mix containing the assay buffer, 200 µM MESG (from your stock solution), and 1 U/mL Purine Nucleoside Phosphorylase (PNP).
-
-
Assay Procedure:
-
To the wells of a microplate, add your kinase and its substrate.
-
Initiate the reaction by adding the Reagent Master Mix.
-
Immediately place the plate in a microplate reader pre-set to the desired temperature.
-
Monitor the increase in absorbance at 360 nm over time.
-
Visualizations
Caption: MESG Degradation Pathways and Prevention Strategies.
Caption: Troubleshooting Workflow for MESG-based Assays.
Caption: PNP-Coupled Kinase Assay Signaling Pathway.
References
- 1. MESG *Phosphate assay reagent* | AAT Bioquest [aatbio.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. benchchem.com [benchchem.com]
- 5. mstechno.co.jp [mstechno.co.jp]
- 6. agscientific.com [agscientific.com]
dealing with high background in MESG spectrophotometry
Welcome to the technical support center for MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside) spectrophotometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on addressing high background signals.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific problems you may encounter.
High Background Signal
Question: Why is my blank or negative control showing a high absorbance reading at 360 nm?
Answer: A high background signal in your MESG assay can be attributed to several factors, primarily related to phosphate (B84403) contamination, reagent stability, and the experimental setup. Below is a breakdown of potential causes and their solutions.
1. Phosphate Contamination
The MESG assay is highly sensitive to inorganic phosphate (Pi).[1] Contamination with even minute amounts of Pi can lead to a significant background signal.
-
Source of Contamination:
-
Reagents and Buffers: Buffers prepared with contaminated water or reagents are a common source. ATP or other nucleotide solutions can also contain contaminating phosphate.[2]
-
Glassware and Plasticware: Phosphate can leach from glassware or be present as residue from detergents.
-
Samples: The biological sample itself may contain endogenous free phosphate.
-
-
Solutions:
-
Use high-purity, phosphate-free water and reagents for all buffers and solutions.
-
Utilize new, sterile plasticware or treat glassware with a phosphate-free cleaning solution and rinse thoroughly with phosphate-free water.
-
If samples contain endogenous phosphate, a sample blank (without the enzyme being assayed) should be run to determine the background contribution.[3] For continuous assays where this is not possible, consider a "Pi mop" pre-incubation step where the sample is incubated with MESG and PNP to consume the contaminating phosphate before starting the reaction with the substrate of interest.[1]
-
2. Reagent Instability and Degradation
The stability of the MESG substrate and the coupling enzyme, Purine Nucleoside Phosphorylase (PNP), is critical for a low background.
-
MESG Substrate Instability:
-
Solutions:
-
PNP Enzyme Instability:
-
The PNP enzyme can lose activity if not stored or handled correctly.
-
-
Solutions:
-
Reconstituted PNP should be stored at 4°C for no more than one month.[1]
-
Ensure the correct concentration of PNP is used as specified in the protocol.
-
3. Spectrophotometer and Plate Reader Issues
Problems with the spectrophotometer or microplate reader can also manifest as high background.
-
Source of Error:
-
Incorrect Blanking: Using an inappropriate blank solution.
-
Dirty Optics: Contamination in the light path of the instrument.
-
Lamp Instability: The instrument's lamp has not been given sufficient time to warm up and stabilize.
-
Improper Plate Type: Using plates that are not UV-transparent.
-
-
Solutions:
-
The blank solution should contain all the components of the reaction mixture except the one that initiates the reaction (e.g., the enzyme or substrate being tested).
-
Regularly clean the optical surfaces of the spectrophotometer.
-
Allow the spectrophotometer lamp to warm up for at least 15-30 minutes before taking readings.
-
Use UV-transparent plates or cuvettes for measurements at 360 nm.[5]
-
Inconsistent or Non-Reproducible Results
Question: My results are varying significantly between wells and between experiments. What could be the cause?
Answer: Inconsistent results can stem from several sources, including pipetting errors, temperature fluctuations, and reagent preparation.
-
Pipetting Inaccuracy: Small volumes are often used in 96- or 384-well plates, and any inaccuracies in pipetting can lead to large variations in results.
-
Temperature Effects: Enzyme kinetics are sensitive to temperature. Inconsistent incubation temperatures can affect the rate of the reaction.
-
Incomplete Reagent Mixing: Failure to properly mix the contents of each well can lead to variable reaction rates.
-
Solutions:
-
Use calibrated pipettes and proper pipetting techniques.
-
Ensure a stable and consistent incubation temperature.
-
After adding all reagents, mix the contents of the wells thoroughly by gentle tapping or using a plate shaker.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the MESG assay.
Table 1: MESG Assay Parameters
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (Product) | 360 nm | [4][5] |
| Molar Extinction Coefficient Change (Δε) at pH 7.6 | 11,000 M⁻¹cm⁻¹ | [2][5] |
| pH Range | 6.5 - 8.5 | [5] |
| Lower Limit of Phosphate Detection | ~0.2 - 2 µM | [5][6] |
Table 2: MESG Reagent Stability
| Reagent | Storage Condition | Stability | Reference |
| Reconstituted MESG | -20°C | Up to 1 month | [1] |
| Reconstituted MESG (on ice) | 4°C | At least 4 hours | [4][5] |
| Reconstituted PNP | 4°C | At least 1 month | [1] |
Experimental Protocols
Key Experiment: Measuring Phosphate Production using MESG Assay
This protocol provides a general guideline for a 96-well plate format. Optimization may be required for specific applications.
1. Reagent Preparation:
-
1X Reaction Buffer: Prepare a buffer at the desired pH (e.g., 50 mM Tris-HCl, pH 7.5, with MgCl₂). Ensure all components are phosphate-free.
-
MESG Substrate Solution: Reconstitute lyophilized MESG in phosphate-free water to a stock concentration (e.g., 1 mM). Mix thoroughly but do not heat. Aliquot and store at -20°C.[1]
-
PNP Enzyme Solution: Reconstitute lyophilized PNP in reaction buffer to a stock concentration (e.g., 100 U/mL). Store at 4°C.[1]
-
Phosphate Standard Curve: Prepare a series of phosphate standards (e.g., 0 to 50 µM) by diluting a stock solution of KH₂PO₄ in the 1X reaction buffer.[6]
-
Assay Solution: Prepare a fresh assay solution containing the reaction buffer, MESG substrate, and PNP enzyme at their final desired concentrations. Keep on ice.[5]
2. Assay Procedure:
-
Add 50 µL of each phosphate standard, test sample, and a blank control (reaction buffer only) to the wells of a UV-transparent 96-well plate.[6]
-
Add 50 µL of the assay solution to each well.[6]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes).[6]
-
Measure the absorbance at 360 nm using a microplate reader.
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards against their concentrations to generate a standard curve.
-
Determine the phosphate concentration in the test samples from the standard curve.
Visualizations
MESG Assay Signaling Pathway
The following diagram illustrates the enzymatic reaction that forms the basis of the MESG assay.
Caption: The enzymatic conversion of MESG in the presence of inorganic phosphate.
Troubleshooting Workflow for High Background
This workflow provides a logical sequence of steps to diagnose and resolve high background issues.
Caption: A step-by-step guide to troubleshooting high background signals.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ATPase Activity of Escherichia coli Expressed AAA+-ATPase Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Optimizing Buffer Conditions for MESG-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for 2-amino-6-mercapto-7-methylpurine riboside (MESG)-based assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MESG-based assay?
A1: The MESG-based assay is a continuous spectrophotometric method used to measure the activity of enzymes that produce inorganic phosphate (B84403) (Pi). The assay relies on the enzyme purine (B94841) nucleoside phosphorylase (PNP), which catalyzes the phosphorolysis of MESG in the presence of Pi. This reaction yields ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine. The product of this reaction causes a shift in the maximum absorbance from 330 nm (for MESG) to 360 nm, allowing for the real-time monitoring of phosphate production.[1]
Q2: What is the optimal pH range for an MESG-based assay?
A2: MESG-based assays are typically effective within a pH range of 6.5 to 8.5.[2][3] However, the optimal pH for your specific enzyme of interest must be determined empirically. The pH can significantly influence enzyme activity and stability.
Q3: Which buffer system is best for my MESG-based assay: Tris, HEPES, or Phosphate?
A3: The choice of buffer system can significantly impact enzyme activity and assay performance. Here are some considerations for common biological buffers:
-
Tris Buffer: Widely used and cost-effective, with a buffering range of 7.0-9.0.[4][5] However, Tris can chelate metal ions, which may affect the activity of metalloenzymes.[6] Its pH is also sensitive to temperature changes.
-
HEPES Buffer: A zwitterionic buffer with a pKa around 7.5, making it suitable for many physiological assays. It is generally considered less interactive with metal ions compared to Tris.[6]
-
Phosphate Buffer: Useful in the pH range of 6.0-8.0. However, it should be avoided in assays where phosphate is a product or a competitive inhibitor of the enzyme under study.[7][8][9] Phosphate can also precipitate with certain divalent cations.
A buffer screening experiment is highly recommended to determine the optimal buffer for your specific enzyme and assay conditions.
Q4: How does ionic strength affect the MESG assay?
A4: Ionic strength, adjusted with neutral salts like NaCl or KCl, can influence enzyme conformation, stability, and substrate binding. The effect is enzyme-dependent. For some enzymes, higher ionic strength can increase activity, while for others it can be inhibitory.[10] It is crucial to optimize the ionic strength for your specific enzyme by testing a range of salt concentrations.
Troubleshooting Guide
Problem 1: High Background Signal
High background absorbance at 360 nm can mask the signal from your enzymatic reaction, leading to inaccurate results.
| Potential Cause | Troubleshooting Steps |
| Phosphate Contamination | Use Pi-free water, reagents, and labware. Consider treating solutions with a phosphate-scavenging system if necessary.[1] |
| Spontaneous MESG Degradation | MESG is less stable at higher pH values. If working at the upper end of the pH range (e.g., pH 8.0-8.5), prepare MESG solution fresh and keep it on ice.[1] |
| Buffer Interference | Some buffer components can contribute to background absorbance. Run a "buffer blank" containing all assay components except your enzyme of interest to quantify the background signal. |
| Contaminated Reagents | Test each reagent individually for phosphate contamination. |
Problem 2: Low or No Signal
A weak or absent signal suggests an issue with one or more components of the assay system.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | The pH, buffer type, or ionic strength may not be optimal for your enzyme. Perform a buffer optimization screen (see Experimental Protocols). |
| Inactive Enzyme | Verify the activity of your enzyme of interest and the coupling enzyme, PNP, using a known positive control. Ensure proper storage and handling of enzymes. |
| Insufficient Substrate | The concentration of your primary substrate or MESG may be too low. Determine the Km of your enzyme for its substrate and use a concentration several-fold above the Km. |
| Presence of Inhibitors in the Sample or Buffer | Some buffer components or contaminants in your sample can inhibit the enzyme. For example, phosphate buffers can be inhibitory for phosphatases.[8] |
| Incorrect Wavelength Measurement | Ensure your spectrophotometer is set to measure absorbance at 360 nm. |
Data Presentation
Table 1: Comparison of Common Biological Buffers for MESG-Based Assays
| Buffer System | pKa (at 25°C) | Effective pH Range | Key Considerations |
| Tris-HCl | 8.1 | 7.0 - 9.0 | Cost-effective; pH is temperature-dependent; can chelate metal ions.[4][5][6] |
| HEPES | 7.5 | 6.8 - 8.2 | Zwitterionic; less interaction with metal ions compared to Tris.[6] |
| Phosphate | 7.2 | 6.0 - 8.0 | Can inhibit enzymes that utilize phosphate as a substrate or are sensitive to phosphate ions.[7][8][9] |
| MOPS | 7.2 | 6.5 - 7.9 | A "Good's" buffer, known for being gentle on enzymes and stable.[9] |
| MES | 6.1 | 5.5 - 6.7 | Suitable for assays requiring slightly acidic conditions.[9] |
Table 2: Typical MESG Assay Buffer Components and Their Working Concentrations
| Component | Typical Concentration Range | Purpose |
| Buffer | 20 - 100 mM | Maintain a stable pH |
| MESG | 100 - 200 µM | Substrate for PNP |
| PNP | 0.5 - 2 U/mL | Coupling enzyme |
| MgCl₂ | 1 - 10 mM | Cofactor for many enzymes |
| NaCl or KCl | 0 - 200 mM | Adjust ionic strength |
| DTT or β-mercaptoethanol | 0.1 - 1 mM | Reducing agent to maintain enzyme activity (if required) |
Experimental Protocols
Protocol 1: Buffer Screening and pH Optimization
This protocol outlines a method to screen different buffer systems and identify the optimal pH for your enzyme in an MESG-based assay.
Materials:
-
Enzyme of interest
-
MESG
-
Purine Nucleoside Phosphorylase (PNP)
-
Substrate for the enzyme of interest
-
Buffer stock solutions (e.g., Tris-HCl, HEPES, Phosphate) at various pH values
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 360 nm
Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5) for each buffer system you want to test (Tris, HEPES, etc.).
-
Prepare Reaction Mix: For each buffer and pH condition, prepare a master mix containing the buffer, MESG, PNP, and any necessary cofactors.
-
Set up the Plate:
-
Add the appropriate reaction mix to triplicate wells of a 96-well plate.
-
Include control wells for each condition:
-
No Enzyme Control: Reaction mix without the enzyme of interest.
-
No Substrate Control: Reaction mix with the enzyme of interest but without its specific substrate.
-
-
-
Initiate the Reaction: Add the substrate for your enzyme of interest to all wells except the "No Substrate Control" wells.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 360 nm in kinetic mode at a constant temperature for a set period (e.g., 15-30 minutes).
-
Analyze Data:
-
Calculate the initial reaction rate (V₀) for each condition by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the "No Enzyme Control" from the corresponding experimental wells.
-
Plot the reaction rate as a function of pH for each buffer system to identify the optimal conditions.
-
Protocol 2: Ionic Strength Optimization
This protocol is designed to determine the optimal salt concentration for your enzymatic reaction.
Materials:
-
Same as Protocol 1, plus a stock solution of a neutral salt (e.g., 1 M NaCl or KCl).
Procedure:
-
Prepare Buffers with Varying Salt Concentrations: Using the optimal buffer and pH determined in Protocol 1, prepare a series of buffer solutions containing different concentrations of NaCl or KCl (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Follow Steps 2-6 from Protocol 1: Use the buffers with varying ionic strengths to set up and run the MESG assay.
-
Analyze Data: Plot the reaction rate as a function of salt concentration to determine the optimal ionic strength for your assay.
Mandatory Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Tris [sigmaaldrich.com]
- 5. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 7-Methyl-6-thioguanosine (MESG) Assays
Welcome to the technical support center for 7-Methyl-6-thioguanosine (MESG) based assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low signal, that may be encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (MESG) assay?
The MESG assay is a spectrophotometric method used to quantify inorganic phosphate (B84403) (Pi) in a solution.[1][2] The assay is based on the enzymatic conversion of this compound (MESG) to 7-methyl-6-thioguanine and ribose-1-phosphate (B8699412) by the enzyme purine (B94841) nucleoside phosphorylase (PNP).[1][3][4] This conversion only occurs in the presence of inorganic phosphate. The product, 7-methyl-6-thioguanine, has a different absorption spectrum than the substrate, MESG, with a maximum absorbance at 360 nm.[1][2] By measuring the change in absorbance at this wavelength, the amount of inorganic phosphate can be determined. This assay is commonly used to measure the activity of enzymes that release phosphate, such as ATPases, GTPases, and phosphatases.[1][4]
Q2: My assay is showing a very low or no signal. What are the common causes?
A low or absent signal in your MESG assay can be attributed to several factors, ranging from reagent integrity to experimental setup. The most common culprits include:
-
Degraded or improperly prepared reagents: The stability of MESG and PNP is critical.
-
Inactive enzyme of interest: The enzyme you are studying may not be active.
-
Suboptimal assay conditions: pH, temperature, and buffer composition can significantly impact the reaction.
-
Presence of inhibitors: Contaminants in your sample or reagents may be inhibiting the enzymatic reaction.
-
Incorrect instrument settings: The spectrophotometer may not be set to the correct wavelength.
-
High background signal: Contamination with inorganic phosphate can mask the signal from your reaction.
The following sections will provide detailed troubleshooting steps for each of these potential issues.
Troubleshooting Guide: Low Signal
Issue 1: Problems with Assay Reagents
A common reason for low signal is the degradation or improper preparation of the MESG substrate or the PNP enzyme.
Q: How can I ensure my MESG and PNP reagents are active?
A: Proper preparation and storage are crucial for the activity of both MESG and PNP.
-
MESG Substrate:
-
Preparation: When preparing a stock solution, ensure the MESG is fully dissolved. This may require extensive mixing.[1] It is important not to heat the solution to aid dissolution.[1]
-
Storage: MESG stock solutions should be stored at -20°C or -80°C and protected from light.[3] It is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Do not refreeze leftover MESG substrate.[1][4]
-
Stability: The stability of MESG in solution is pH-dependent. At room temperature, the half-life of MESG is approximately 4 hours at pH 8.0, but increases to 40 hours at pH 6.0.[1] On ice, a MESG solution at pH 7.5 is stable for at least 4 hours.[1][4]
-
-
Purine Nucleoside Phosphorylase (PNP):
-
Preparation: Reconstitute lyophilized PNP with the recommended buffer as per the manufacturer's instructions.
-
Storage: Reconstituted PNP can typically be stored at 4°C for at least one month.[1] For longer-term storage, follow the manufacturer's recommendations, which may include storing at -20°C.
-
Troubleshooting Steps:
-
Prepare Fresh Reagents: If you suspect reagent degradation, prepare fresh solutions of both MESG and PNP.
-
Perform a Positive Control: Test the activity of your newly prepared reagents by running a reaction with a known concentration of inorganic phosphate. You should observe a significant increase in absorbance at 360 nm.
| Reagent | Storage Temperature | Stability of Stock Solution |
| MESG | -20°C or -80°C (protected from light) | 1 month at -20°C; 6 months at -80°C[3] |
| PNP (reconstituted) | 4°C | At least 1 month[1] |
Table 1: Recommended Storage and Stability of MESG Assay Reagents.
Issue 2: Inactive Enzyme of Interest
If your assay reagents are working correctly, the issue may lie with the enzyme you are studying.
Q: How can I determine if my enzyme is active?
A: It is essential to verify the activity of your enzyme of interest independently before using it in the MESG assay.
Troubleshooting Steps:
-
Consult Literature for Optimal Conditions: Ensure that you are using the optimal buffer, pH, temperature, and any necessary cofactors for your specific enzyme.
-
Use an Alternative Assay: If possible, use a different method to confirm the activity of your enzyme.
-
Check for Proper Protein Folding and Concentration: Verify the integrity and concentration of your enzyme preparation.
Issue 3: Suboptimal Assay Conditions
The MESG assay is sensitive to various experimental parameters.
Q: What are the optimal conditions for the MESG assay?
A: The MESG assay can be performed over a pH range of 6.5 to 8.5.[1][2] However, the stability of MESG is lower at higher pH values.[1] It is crucial to maintain a consistent pH throughout your experiment and to use a buffer that does not interfere with the assay.
Troubleshooting Steps:
-
Optimize pH: If you are experiencing low signal, consider testing a range of pH values within the 6.5-8.5 range to find the optimum for your specific enzyme and conditions.
-
Check Buffer Compatibility: Ensure that your buffer components do not inhibit either the PNP enzyme or your enzyme of interest.
-
Temperature Considerations: While the assay can be performed at various temperatures, ensure that the temperature is optimal for your enzyme of interest and is kept constant during the measurement.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 8.5[1][2] | MESG is more stable at lower pH.[1] |
| Temperature | Dependent on the enzyme of interest | Maintain a constant temperature. |
Table 2: General Assay Condition Parameters.
Issue 4: High Background Signal and Phosphate Contamination
A high background signal due to phosphate contamination can obscure a weak positive signal, making it appear as if there is no activity.
Q: How can I minimize phosphate contamination in my assay?
A: Due to the high sensitivity of the MESG assay for inorganic phosphate, it is critical to use phosphate-free labware and reagents.[1][2]
Troubleshooting Steps:
-
Use Phosphate-Free Consumables: Use new or acid-washed plasticware. Avoid using glassware, as it can leach phosphate.
-
Use High-Purity Water: Use deionized, phosphate-free water for all solutions.
-
Check Reagents for Phosphate Contamination: Your enzyme preparation, substrate, or buffer could be a source of contaminating phosphate.
-
Implement a "Phosphate Mop": If you suspect phosphate contamination in your enzyme preparation, you can pre-incubate the sample with MESG and PNP before starting the reaction by adding the substrate (e.g., ATP).[1] This will consume any free phosphate, reducing the background signal.
Experimental Protocols
General Protocol for MESG-based Phosphate Assay
This protocol provides a general framework. Concentrations and volumes may need to be optimized for your specific application.
-
Reagent Preparation:
-
Assay Setup (1 mL reaction volume):
-
In a cuvette or microplate well, combine:
-
50 µL of 20X reaction buffer
-
200 µL of 1 mM MESG
-
10 µL of 100 U/mL PNP
-
Your enzyme of interest
-
High-purity water to a final volume of 1 mL (minus the volume of the substrate to be added)
-
-
Incubate the mixture at the desired temperature for a few minutes to allow the temperature to equilibrate and to consume any contaminating phosphate.
-
-
Initiate the Reaction:
-
Start the reaction by adding the substrate for your enzyme of interest (e.g., ATP for an ATPase).
-
Immediately start monitoring the absorbance at 360 nm over time.
-
-
Data Analysis:
-
The rate of the reaction is determined by the slope of the linear portion of the absorbance versus time curve.
-
To quantify the amount of phosphate produced, a standard curve should be generated using known concentrations of a phosphate standard.
-
Visualizations
MESG Assay Principle
The following diagram illustrates the enzymatic cascade in the MESG assay.
Caption: The MESG assay couples the release of inorganic phosphate from an enzymatic reaction to the PNP-catalyzed conversion of MESG, resulting in a detectable absorbance shift.
Troubleshooting Workflow for Low Signal
This flowchart provides a logical sequence of steps to diagnose the cause of a low signal in your MESG assay.
Caption: A step-by-step decision tree for troubleshooting low signal in this compound assays.
References
Technical Support Center: MESG Assay Performance and Reducing Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of reducing agents on the performance of the 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MESG assay?
The MESG assay is a continuous spectrophotometric method used to measure the concentration of inorganic phosphate (B84403) (Pi) in a sample. The assay relies on the enzyme purine (B94841) nucleoside phosphorylase (PNPase), which catalyzes the phosphorolysis of MESG in the presence of inorganic phosphate. This enzymatic reaction cleaves MESG into ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine. The product, 2-amino-6-mercapto-7-methylpurine, exhibits a significant increase in absorbance at a wavelength of 360 nm.[1][2] The rate of this absorbance increase is directly proportional to the amount of inorganic phosphate present in the sample, allowing for the kinetic measurement of phosphate-generating enzymes such as ATPases and GTPases.
Q2: Why are reducing agents typically included in enzyme assays?
Reducing agents are often added to enzyme assay buffers to prevent the oxidation of sulfhydryl groups (cysteine residues) in the enzyme of interest. Oxidation of these residues can lead to the formation of disulfide bonds, which may cause enzyme inactivation, aggregation, or a decrease in activity. Common reducing agents used for this purpose include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and β-mercaptoethanol.
Q3: Can reducing agents interfere with the MESG assay?
Yes, certain reducing agents can potentially interfere with the MESG assay. Interference can occur through several mechanisms:
-
Direct reaction with MESG: The reducing agent could potentially reduce or otherwise modify the MESG substrate, altering its spectrophotometric properties and leading to a high background signal or instability.
-
Inhibition or activation of PNPase: The reducing agent might directly interact with the coupling enzyme, PNPase, affecting its catalytic activity and, consequently, the accuracy of the phosphate measurement.
-
Interference with the absorbance reading: Some reducing agents or their breakdown products might absorb light at or near 360 nm, contributing to a higher background reading and reducing the assay's sensitivity. Thiol-containing compounds, in particular, can sometimes interfere with spectrophotometric measurements.[3]
Q4: Are there any known compatible reducing agents and concentrations for the MESG assay?
Yes, dithiothreitol (DTT) has been successfully used in MESG-based assays at specific concentrations. Published research on PNPase activity often includes DTT in the reaction buffer at concentrations of 1 mM to 2 mM, suggesting compatibility at these levels.[4][5] However, it is always recommended to empirically test the compatibility of any reducing agent and its concentration within your specific assay conditions.
Q5: What are the key differences between DTT, TCEP, and β-mercaptoethanol to consider for my MESG assay?
DTT, TCEP, and β-mercaptoethanol are all effective reducing agents, but they have distinct properties that can influence their suitability for a particular assay. A summary of their characteristics is provided in the table below. TCEP is a potent, odorless, and more stable reducing agent than DTT in many situations; however, it has been reported to be unstable in phosphate buffers, which are commonly used in MESG assays.[6] β-mercaptoethanol is a volatile and pungent reducing agent that is generally less potent than DTT and TCEP.
Troubleshooting Guide
Issue 1: High Background Absorbance in the Presence of a Reducing Agent
Possible Cause:
-
The reducing agent is reacting with the MESG substrate, causing its premature conversion and a high initial absorbance reading.
-
The reducing agent or a contaminant within it absorbs light at 360 nm.
Troubleshooting Steps:
-
Run a blank reaction: Prepare a reaction mixture containing the assay buffer, MESG, PNPase, and the reducing agent at the desired concentration, but without any inorganic phosphate or the enzyme being tested.
-
Monitor absorbance: Immediately measure the absorbance at 360 nm over time. A high and/or increasing absorbance in this blank reaction indicates interference from the reducing agent.
-
Test different concentrations: If interference is observed, systematically decrease the concentration of the reducing agent and repeat the blank measurement to identify a non-interfering concentration.
-
Consider an alternative reducing agent: If the interference persists even at low concentrations, consider switching to a different reducing agent (see the comparison table below).
Issue 2: Non-linear or Reduced Reaction Rate
Possible Cause:
-
The reducing agent is inhibiting the activity of the PNPase enzyme.
-
The reducing agent is affecting the activity of your primary enzyme of interest.
Troubleshooting Steps:
-
Perform a phosphate standard curve: Generate a standard curve for inorganic phosphate with and without the reducing agent in the assay buffer. A significant change in the slope of the curve in the presence of the reducing agent suggests an effect on the PNPase-coupled reaction.
-
Test PNPase activity directly: If you suspect PNPase inhibition, you can perform a direct assay of a known amount of PNPase with a saturating concentration of MESG and phosphate, both with and without the reducing agent.
-
Validate with an alternative assay: If possible, confirm the activity of your primary enzyme using an independent, non-MESG-based assay to rule out direct inhibition by the reducing agent.
Data Presentation: Comparison of Common Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (BME) |
| Mechanism of Action | Thiol-disulfide exchange | Reduction by a phosphine | Thiol-disulfide exchange |
| Potency | Strong | Stronger than DTT at pH < 8.0 | Weaker than DTT and TCEP |
| Odor | Unpleasant | Odorless[6][7] | Strong, unpleasant |
| Stability | Prone to air oxidation, especially at neutral to alkaline pH | More stable to air oxidation than DTT[6][7] | Prone to air oxidation |
| pH Range | Optimal activity at pH > 7 | Effective over a broad pH range (1.5 - 8.5)[7] | Optimal activity at pH > 7 |
| Known Compatibility with MESG Assay | Compatible at 1-2 mM[4][5] | Potential for instability in phosphate buffers[6] | Less commonly reported; requires empirical testing |
| Potential Issues | Can interfere with maleimide (B117702) chemistry; may absorb near 360 nm at high concentrations | Unstable in some phosphate buffers; can interfere with certain fluorescent dyes[8] | Volatile; less potent, requiring higher concentrations |
Experimental Protocols
Protocol 1: General MESG Assay for Phosphate Quantification
This protocol provides a general framework for performing the MESG assay. Specific concentrations and incubation times may need to be optimized for your particular enzyme and experimental conditions.
Materials:
-
MESG substrate
-
Purine Nucleoside Phosphorylase (PNPase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with MgCl2)
-
Inorganic phosphate standard solution (e.g., KH2PO4)
-
Enzyme sample that generates inorganic phosphate
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 360 nm
Procedure:
-
Prepare the MESG/PNPase reaction mix: In the assay buffer, prepare a working solution containing MESG (e.g., 200 µM) and PNPase (e.g., 1 unit/mL).
-
Prepare phosphate standards: Create a series of dilutions of the phosphate standard solution in the assay buffer to generate a standard curve (e.g., 0 to 100 µM).
-
Set up the reactions:
-
For the standard curve: To each well, add a defined volume of each phosphate standard.
-
For the enzyme reaction: To each well, add your enzyme sample.
-
-
Initiate the reaction: Add the MESG/PNPase reaction mix to all wells to start the reaction. For kinetic assays, the final component to be added should be the substrate for your enzyme of interest.
-
Measure absorbance: Immediately begin monitoring the absorbance at 360 nm at regular intervals (e.g., every 30 seconds) for a set period of time (e.g., 10-30 minutes).
-
Analyze the data:
-
For the standard curve: Plot the final absorbance reading against the phosphate concentration.
-
For the enzyme reaction: Calculate the rate of change in absorbance over time (Vmax). This rate can be converted to the rate of phosphate production using the standard curve.
-
Protocol 2: Testing the Compatibility of a Reducing Agent with the MESG Assay
This protocol is designed to validate the use of a specific reducing agent and determine its optimal, non-interfering concentration.
Materials:
-
All materials from Protocol 1
-
Stock solution of the reducing agent to be tested (e.g., DTT, TCEP)
Procedure:
-
Prepare assay buffers with the reducing agent: Prepare a series of assay buffers containing different concentrations of the reducing agent (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).
-
Assess background interference:
-
In a 96-well plate, add the MESG/PNPase reaction mix prepared in each of the different reducing agent-containing buffers.
-
Do not add any external phosphate.
-
Monitor the absorbance at 360 nm for 30 minutes.
-
Analysis: Identify the highest concentration of the reducing agent that does not cause a significant increase in background absorbance over time compared to the 0 mM control.
-
-
Evaluate the effect on the standard curve:
-
Using the highest non-interfering concentration of the reducing agent identified in the previous step, generate a phosphate standard curve as described in Protocol 1.
-
Compare this standard curve to one generated in the absence of the reducing agent.
-
Analysis: A significant change in the slope of the standard curve indicates that the reducing agent is affecting the performance of the MESG/PNPase system.
-
-
Confirm enzyme activity (optional but recommended):
-
Perform your primary enzyme assay using the determined compatible concentration of the reducing agent.
-
Compare the enzyme activity to that measured in the absence of the reducing agent (if your enzyme is stable enough for a short period without it) or to an alternative, non-MESG-based assay.
-
Analysis: This step ensures that the reducing agent is not directly inhibiting your enzyme of interest at the tested concentration.
-
Mandatory Visualizations
Caption: Workflow of the coupled MESG enzymatic assay.
Caption: Troubleshooting flowchart for reducing agent interference.
References
- 1. PhosphoWorks™ Colorimetric MESG Phosphate Assay Kit *UV absorption* | AAT Bioquest [aatbio.com]
- 2. MESG Phosphate Assay Kit - Creative BioMart [creativebiomart.net]
- 3. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of Escherichia coli PNPase: Central channel residues are involved in processive RNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. yunbiopharm.com [yunbiopharm.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
how to handle MESG reagent preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of MESG (7-methyl-6-thioguanosine) reagent for use in phosphate (B84403) detection assays.
Frequently Asked Questions (FAQs)
Q1: What is MESG and how does it work in a phosphate assay?
A1: MESG (this compound) is a chromogenic substrate used to quantify inorganic phosphate (Pi). In the presence of the enzyme purine (B94841) nucleoside phosphorylase (PNP), inorganic phosphate cleaves MESG into ribose-1-phosphate (B8699412) and 7-methyl-6-thioguanine. This enzymatic reaction causes a shift in the maximum absorbance of light from 330 nm to 360 nm. The increase in absorbance at 360 nm is directly proportional to the concentration of inorganic phosphate in the sample.[1] This assay provides a sensitive, continuous, and non-radioactive method for measuring phosphate, making it suitable for studying enzymes that generate phosphate, such as ATPases and GTPases.[1][2]
Q2: What is the optimal pH range for an MESG-based phosphate assay?
A2: The MESG assay can be performed over a pH range of 6.5 to 8.5.[1][2][3] At a pH of 7.6, the change in the extinction coefficient is 11,000 M⁻¹cm⁻¹.[3]
Q3: What are the recommended storage conditions for MESG powder and its stock solution?
A3: Solid MESG reagent should be stored at temperatures below -15°C and protected from light.[4] Once reconstituted, the storage recommendations for the MESG stock solution are summarized in the table below. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q4: Can I refreeze my MESG stock solution after thawing?
A4: It is generally not recommended to refreeze MESG stock solutions after they have been thawed.[1] Repeated freeze-thaw cycles can lead to reagent degradation and affect assay performance.[5] To avoid this, it is best practice to aliquot the stock solution into smaller, single-use volumes immediately after preparation.[1][5]
Q5: What are common substances that can interfere with the MESG assay?
A5: Several substances can interfere with enzymatic assays and should be avoided in sample preparations. While specific interferents for the MESG assay are not extensively documented in the provided results, general interferents for enzymatic assays include EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (B81097) (>0.2%), NP-40, and Tween-20 (>1%).[6] Additionally, any compound that absorbs light at or near 360 nm can interfere with the assay readings. It is also crucial to use phosphate-free labware and reagents to prevent contamination.[1][3]
Reagent Preparation and Storage
Proper preparation and storage of the MESG reagent are critical for obtaining accurate and reproducible results.
MESG Reagent Preparation Workflow
Caption: Workflow for MESG reagent preparation and storage.
Quantitative Data Summary
| Parameter | Condition | Stability/Recommendation |
| Storage Temperature (Solid) | - | Freeze (< -15°C)[4] |
| Storage Temperature (Stock Solution) | -20°C | Stable for at least one month[1] |
| -80°C | Stable for up to 6 months | |
| Freeze-Thaw Cycles | Multiple | Not recommended; aliquot into single-use volumes[1][5] |
| Stability on Ice (Working Solution) | pH 7.5 | Stable for at least 4 hours[1] |
| Stability at Room Temperature | pH 6.0 | Half-life of approximately 40 hours[1] |
| pH 8.0 | Half-life of approximately 4 hours[1] | |
| Assay pH Range | - | 6.5 - 8.5[1][2][3] |
Experimental Protocol: Phosphate Quantification Assay
This protocol provides a general guideline for quantifying inorganic phosphate using the MESG reagent in a 96-well plate format.
Materials:
-
MESG Assay Kit (containing MESG substrate, Purine Nucleoside Phosphorylase (PNP), Assay Buffer, and Phosphate Standard)
-
Phosphate-free deionized water
-
UV-transparent 96-well microplate
-
Microplate reader capable of measuring absorbance at 360 nm
-
Calibrated pipettes and phosphate-free tips
Procedure:
-
Reagent Preparation:
-
Thaw all kit components at room temperature.
-
Prepare the MESG substrate solution and PNP solution according to the kit manufacturer's instructions, often by adding a specified volume of assay buffer or deionized water.[3][7] Mix thoroughly.
-
Prepare the final Assay Solution by combining the MESG solution, PNP solution, and assay buffer as directed by the protocol.[3]
-
-
Phosphate Standard Curve Preparation:
-
Prepare a stock solution of a known phosphate concentration (e.g., 50 µM) by diluting the provided phosphate standard with phosphate-free deionized water or the enzyme reaction buffer.[3][7]
-
Perform serial dilutions of the phosphate stock solution to create a standard curve (e.g., 0.78 µM to 50 µM).[3][7]
-
Add 50 µL of each phosphate standard dilution to separate wells of the 96-well plate.
-
Include a blank control well containing 50 µL of phosphate-free deionized water or buffer.
-
-
Sample Preparation:
-
Add 50 µL of your test samples to separate wells of the 96-well plate.
-
-
Assay Reaction:
-
Add 50 µL of the prepared Assay Solution to each well containing the standards, blank, and test samples.[3]
-
Mix the reagents completely by gently tapping the plate.
-
-
Incubation:
-
Measurement:
-
Data Analysis:
-
Subtract the absorbance value of the blank control from the absorbance values of all standards and samples.
-
Plot the corrected absorbance values of the phosphate standards against their known concentrations to generate a standard curve.
-
Determine the phosphate concentration in your test samples by interpolating their absorbance values on the standard curve.
-
Troubleshooting Guide
This guide addresses common issues encountered during MESG-based phosphate assays.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for common MESG assay issues.
Common Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Omission of a key reagent. | Carefully check that all reagents were added in the correct order as per the protocol.[6][8] |
| Expired or improperly stored reagents. | Always check the expiration date and ensure reagents have been stored correctly.[6] Use fresh reagents if in doubt. | |
| Incorrect wavelength reading. | Verify that the plate reader is set to measure absorbance at 360 nm.[6] | |
| Use of an unsuitable microplate. | Use a UV-transparent plate for this assay.[3] | |
| High Background Signal | Phosphate contamination in reagents or labware. | Use high-purity, phosphate-free water and reagents. Ensure all labware is thoroughly rinsed and phosphate-free.[1][3] |
| MESG substrate degradation. | Prepare fresh MESG solution for each experiment, as it has a limited half-life at room temperature.[1] | |
| Non-Linear Standard Curve | Inaccurate preparation of standards. | Use calibrated pipettes and ensure accurate serial dilutions. Avoid pipetting very small volumes.[6] |
| Pipetting errors. | Prepare a master mix for the assay solution to ensure consistency across wells.[6] | |
| Air bubbles in wells. | Pipette gently against the side of the wells to avoid introducing air bubbles, which can interfere with absorbance readings.[9] | |
| Inconsistent or Variable Readings | Incomplete mixing of reagents in wells. | Ensure thorough but gentle mixing after adding the assay solution to each well.[9] |
| Temperature fluctuations during incubation. | Ensure the plate is incubated at a stable room temperature, away from drafts or direct heat sources.[8] | |
| Sample precipitation. | If samples appear cloudy or contain precipitate, clarify them by centrifugation before adding them to the assay plate.[9] |
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. MESG Phosphate Assay Kit - Creative BioMart [creativebiomart.net]
- 3. interchim.fr [interchim.fr]
- 4. MESG *Phosphate assay reagent* | AAT Bioquest [aatbio.com]
- 5. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 9. bioassaysys.com [bioassaysys.com]
Technical Support Center: Troubleshooting Enzyme Inhibition in MESG-Based Assays
Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing the MESG (2-amino-6-mercapto-7-methylpurine riboside) substrate system for enzymatic assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome potential enzyme inhibition and other sources of interference in your experiments.
Understanding the MESG Assay
The MESG assay is a continuous spectrophotometric method used to measure the activity of enzymes that release inorganic phosphate (B84403) (Pi). The assay system couples the release of phosphate to the enzymatic conversion of MESG by purine (B94841) nucleoside phosphorylase (PNP). In the presence of Pi, PNP catalyzes the phosphorolysis of MESG, producing ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine. This reaction causes a shift in the maximum absorbance of light to 360 nm, which can be monitored to determine the rate of the primary enzymatic reaction.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected results in a MESG-based assay?
A1: Unexpected results in MESG assays can stem from several sources:
-
Contaminating Phosphate: The assay is highly sensitive to inorganic phosphate. Contamination in your enzyme preparation, buffers, or labware can lead to high background signal.[3]
-
Inhibition of the Coupling Enzyme (PNP): Test compounds may not inhibit your primary enzyme but could be potent inhibitors of the purine nucleoside phosphorylase (PNP) used in the reporter reaction.
-
Instability of MESG Substrate: MESG is susceptible to hydrolysis, particularly at higher pH. Its stability decreases with increasing pH, having a half-life of about 4 hours at pH 8.0 compared to 40 hours at pH 6.0.[3]
-
Interference with Spectrophotometric Reading: Colored or fluorescent compounds can interfere with the absorbance reading at 360 nm.
-
General Assay Problems: Issues such as incorrect buffer temperature, improper reagent concentrations, or pipetting errors can also lead to inconsistent results.[4]
Q2: My primary enzyme shows no activity. How can I determine if my compound is inhibiting the coupling enzyme, PNP?
A2: To test for PNP inhibition, run a control reaction where you measure the activity of PNP directly. In this reaction, you will include all the components of your standard assay, including your test compound, but instead of relying on your primary enzyme to generate phosphate, you will add a known, fixed concentration of a phosphate standard. If you observe a reduced rate of MESG conversion in the presence of your compound compared to a control without the compound, it is a strong indication that your compound is inhibiting PNP.
Q3: What are some known inhibitors of Purine Nucleoside Phosphorylase (PNP)?
A3: Several classes of compounds are known to inhibit PNP. These are often purine analogs that act as competitive inhibitors. Notable examples include:
-
Immucillins: These are powerful transition-state analog inhibitors of PNP, with some exhibiting picomolar to nanomolar Ki values.[5][6]
-
Guanine and its Analogs: Compounds like 8-aminoguanine (B17156) and its derivatives are known competitive inhibitors of PNP.
-
Acyclovir diphosphate: This is a tight-binding inhibitor of PNP.
The inhibitory potential of these compounds can vary depending on the source of the PNP and the substrate used in the assay (e.g., inosine (B1671953) vs. MESG).[7]
Quantitative Data on PNP Inhibitors
The following table summarizes the inhibitory constants (Ki or IC50) for several known PNP inhibitors. It is important to note that assay conditions, such as the substrate used, can influence the apparent inhibitor potency.
| Inhibitor Class | Compound Example | Source of PNP | Substrate | Ki / IC50 | Reference |
| Immucillins | Immucillin-H (Forodesine) | Human | Inosine | ~pM range | [5] |
| F-DADMe-ImmH | Human | Inosine | 0.032 nM (Ki*) | [6] | |
| Guanine Analogs | 8-Aminoguanine | Human | Inosine | 0.2 - 290 µM (Ki) | |
| 9-(3,3-Dimethyl-5-phosphonopentyl)guanine | - | - | 44 nM (IC50) | [8] | |
| Pyrrolo[3,2-d]pyrimidine | CI-972 | - | - | 0.83 µM (Ki) | [9] |
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing issues with your MESG-based assay, follow this logical troubleshooting workflow to pinpoint the problem.
Detailed Experimental Protocols for Troubleshooting
Protocol 1: Control for Phosphate Contamination
Objective: To determine if there is significant inorganic phosphate contamination in any of the assay components.
Methodology:
-
Prepare a reaction mixture containing all assay components (buffer, MESG, PNP) except for your primary enzyme and its substrate.
-
Incubate this mixture under the same conditions as your standard assay.
-
Monitor the absorbance at 360 nm over time.
-
Interpretation: A significant increase in absorbance indicates the presence of contaminating Pi. To address this, consider preparing fresh buffers with high-purity water, using new lots of reagents, or treating your enzyme preparation with a "phosphate mop" system prior to the assay.[3]
Protocol 2: Direct Test for PNP Inhibition
Objective: To determine if a test compound directly inhibits the coupling enzyme, purine nucleoside phosphorylase (PNP).
Methodology:
-
Prepare two sets of reactions. Both will contain the standard assay buffer, MESG, PNP, and a known concentration of a phosphate standard (e.g., 20 µM KH2PO4).
-
Test Reaction: Add your test compound at the desired concentration.
-
Control Reaction: Add the vehicle (e.g., DMSO) used to dissolve your compound.
-
-
Initiate the reaction by adding the phosphate standard.
-
Monitor the rate of increase in absorbance at 360 nm for both reactions.
-
Interpretation: If the rate of the "Test Reaction" is significantly lower than the "Control Reaction," your compound is inhibiting PNP.
Alternatives to the MESG Assay
If your compound is found to be an insurmountable inhibitor of PNP or if it interferes with the spectrophotometric reading, several alternative phosphate detection methods are available.
-
Malachite Green Assay: This is a colorimetric, endpoint assay where a malachite green-molybdate complex binds to inorganic phosphate, forming a colored product that can be measured at ~620-660 nm.[10]
-
Advantages: High sensitivity, not a coupled assay system.
-
Disadvantages: It is an endpoint assay and not continuous. The acidic conditions required can hydrolyze labile phosphate esters, and the reagent itself can be unstable.
-
-
Fluorescence-Based Phosphate Assays: These assays utilize a phosphate-binding protein that, upon binding to Pi, elicits a change in the fluorescence of a reporter molecule.
-
Advantages: Very high sensitivity, can be configured for continuous monitoring.
-
Disadvantages: Can be more expensive and may be susceptible to interference from fluorescent compounds.
-
-
Phosphomolybdate Assay: This method involves the reaction of phosphate with ammonium (B1175870) molybdate (B1676688) in an acidic medium to form a complex that absorbs light in the UV range (around 340 nm).[11]
-
Advantages: Simple, single-reagent addition.
-
Disadvantages: Lower sensitivity compared to other methods, and subject to interference from substances that absorb in the UV range.
-
By carefully considering the potential for inhibition and interference, and by using the appropriate controls and troubleshooting steps, researchers can confidently utilize the MESG assay system or choose a suitable alternative to obtain accurate and reliable data on their enzyme of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Immucillin H, a powerful transition-state analog inhibitor of purine nucleoside phosphorylase, selectively inhibits human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A β-Fluoroamine Inhibitor of Purine Nucleoside Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships for a class of inhibitors of purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design of inhibitors of purine nucleoside phosphorylase. 4. A study of phosphate mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and pharmacological properties of CI-972, a novel 9-deazaguanine analog purine nucleoside phosphorylase (PNP) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. raybiotech.com [raybiotech.com]
Technical Support Center: Method Refinement for High-Throughput Screening with MESG
Welcome to the technical support center for MESG-based high-throughput screening (HTS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MESG assay for measuring phosphate (B84403) production?
A1: The MESG (2-amino-6-mercapto-7-methylpurine riboside) assay is a continuous, spectrophotometric method for detecting inorganic phosphate (Pi). The assay is based on the enzymatic conversion of MESG in the presence of phosphate. The enzyme purine (B94841) nucleoside phosphorylase (PNP) catalyzes the phosphorolysis of MESG to ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine. This reaction causes a shift in the maximum absorbance of the solution from 330 nm to 360 nm.[1] The rate of increase in absorbance at 360 nm is directly proportional to the amount of inorganic phosphate produced in the reaction, allowing for the kinetic analysis of phosphate-generating enzymes like ATPases and GTPases.[1]
Q2: What are the essential components of a MESG-based assay?
A2: A typical MESG assay includes the following components:
-
MESG substrate: The chromogenic substrate that reacts in the presence of phosphate.[1]
-
Purine Nucleoside Phosphorylase (PNP): The coupling enzyme that catalyzes the reaction between MESG and phosphate.[1]
-
Buffer: To maintain a stable pH, which is critical for enzyme activity. Common buffers include Tris-HCl and HEPES.[2][3]
-
Phosphate-generating enzyme and its substrate: The enzyme of interest (e.g., an ATPase) and its corresponding substrate (e.g., ATP) that produces inorganic phosphate.
-
Test compounds: In an HTS setting, these are the potential inhibitors or activators being screened.
Q3: How should MESG and other reagents be stored for optimal stability?
A3: Proper storage of reagents is crucial for assay performance.
-
MESG: Lyophilized MESG should be stored at -20°C, protected from light.[4] Reconstituted MESG solution can be stored at -20°C for at least one month, but repeated freeze-thaw cycles should be avoided.[1] For daily use, a thawed aliquot can be kept on ice for up to 4 hours at pH 7.5.[1]
-
Purine Nucleoside Phosphorylase (PNP): Lyophilized PNP is typically stored at -20°C. Once reconstituted, it can be stored at 4°C for at least one month.[1]
-
Assay Buffer: Store at room temperature or as recommended by the manufacturer.[5]
-
Phosphate Standard: Store at 2-8°C or as indicated. To avoid evaporation, keep the vial tightly closed.
Troubleshooting Guides
This section provides solutions to common problems encountered during MESG-based HTS assays.
Problem 1: High Background Signal
Q: My negative control wells (without enzyme or with an inhibitor) show a high absorbance reading at 360 nm. What could be the cause?
A: High background signal can obscure the true signal from your enzymatic reaction and reduce the assay window. The most common culprit is phosphate contamination.
Troubleshooting Steps:
-
Check for Phosphate Contamination:
-
Reagents: Use high-purity, phosphate-free water and reagents. Test each component of your assay mixture (buffer, ATP, enzyme preparation) for phosphate contamination by running the MESG assay without the phosphate-generating enzyme.
-
Labware: Use phosphate-free plasticware. Thoroughly rinse all labware with deionized water to prevent phosphate carryover.[1]
-
-
"Pi Mop" Procedure: If your enzyme preparation is contaminated with phosphate, you can pre-incubate it with the MESG/PNP reaction mixture before starting the kinetic reaction. This will "mop up" any contaminating phosphate. After a short pre-incubation, initiate the primary enzymatic reaction by adding the substrate.[1]
-
Reagent Stability: Ensure that your MESG and ATP solutions have not degraded, which can release phosphate. Prepare these solutions fresh if degradation is suspected.
Problem 2: Low Signal or No Signal
Q: I am not observing a significant increase in absorbance at 360 nm in my positive control wells. What should I do?
A: Low or no signal suggests that one or more components of the assay are not functioning correctly.
Troubleshooting Steps:
-
Check Reagent Activity:
-
PNP Enzyme: Verify the activity of your purine nucleoside phosphorylase (PNP). You can do this by adding a known concentration of phosphate standard to the MESG/PNP mixture and observing the change in absorbance.
-
Primary Enzyme: Ensure your phosphate-generating enzyme is active. Check its storage conditions and consider running a different type of activity assay if possible.
-
-
Optimize Assay Conditions:
-
pH: The MESG assay can be performed over a pH range of 6.5 to 8.5.[1] Ensure your buffer pH is optimal for both the primary enzyme and PNP.
-
Component Concentrations: The concentrations of MESG, PNP, and the primary enzyme's substrate (e.g., ATP) may need to be optimized. Insufficient concentrations of any of these can be rate-limiting.
-
-
Review Plate Reader Settings:
Problem 3: High Variability Between Replicate Wells
Q: My replicate wells show a wide range of absorbance values, leading to a high coefficient of variation (CV%). How can I improve reproducibility?
A: High variability can be caused by several factors, from pipetting errors to uneven temperature distribution across the plate.
Troubleshooting Steps:
-
Pipetting Technique:
-
Accuracy: Ensure that your single and multichannel pipettes are properly calibrated. Inaccurate liquid handling is a major source of variability in HTS.
-
Mixing: Thoroughly mix all reagents before and after adding them to the wells. Avoid introducing air bubbles.
-
-
Edge Effects: Wells on the edge of the plate are more prone to evaporation and temperature fluctuations, which can lead to inconsistent results. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with buffer or water.[7]
-
Automation and Liquid Handling: If using automated liquid handlers, ensure they are calibrated and dispensing uniformly across the plate. Regular maintenance and performance verification are critical in an HTS setting.[8]
-
Data Analysis: Use statistical methods to identify and potentially exclude outliers. However, this should be done with caution and clear justification.
Problem 4: Non-linear Standard Curve
Q: My phosphate standard curve is not linear. What could be the issue?
A: A non-linear standard curve can lead to inaccurate quantification of phosphate production.
Troubleshooting Steps:
-
Pipetting and Dilution Errors: Carefully check the preparation of your serial dilutions for the phosphate standard. Small errors in the initial dilutions can propagate through the series.
-
Reagent Preparation: Ensure all components for the standard curve wells are thoroughly mixed. Prepare a master mix for the MESG and PNP components to ensure consistency across all standard wells.[5]
-
Detector Saturation: At high phosphate concentrations, the absorbance may exceed the linear range of your plate reader's detector. If the curve flattens at the top, consider narrowing the concentration range of your standards.
Experimental Protocols
General Protocol for MESG-based HTS in a 384-well Plate
This protocol provides a general workflow for screening compound libraries for inhibitors of a phosphate-generating enzyme.
-
Reagent Preparation:
-
Prepare a concentrated stock solution of MESG (e.g., 10 mM in DMSO) and store at -20°C.[4]
-
Reconstitute PNP to a stock concentration (e.g., 100 U/mL in assay buffer) and store at 4°C.[1]
-
Prepare a concentrated stock of your primary enzyme's substrate (e.g., 100 mM ATP in phosphate-free water, pH adjusted).
-
Prepare your primary enzyme at a working concentration in assay buffer.
-
Prepare a phosphate standard curve by serially diluting a phosphate standard solution in assay buffer.[6]
-
-
Assay Procedure:
-
Add 25 µL of your test compounds (at various concentrations) or controls (e.g., DMSO for negative control, known inhibitor for positive control) to the wells of a UV-transparent 384-well plate.
-
Prepare a reaction mix containing assay buffer, MESG, and PNP at their final desired concentrations.
-
Add 25 µL of the reaction mix to each well.
-
Add 25 µL of the primary enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at the desired temperature for a set period (e.g., 10-30 minutes).
-
Initiate the reaction by adding 25 µL of the substrate (e.g., ATP) to all wells.
-
Immediately begin monitoring the increase in absorbance at 360 nm over time using a microplate reader.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| MESG Concentration | 100 - 200 µM | Higher concentrations may be needed for enzymes with high activity. |
| PNP Concentration | 0.5 - 2 U/mL | Should be in excess to ensure the MESG conversion is not rate-limiting. |
| ATP Concentration | 10 µM - 1 mM | Should be at or near the Km for the enzyme of interest. |
| Phosphate Detection Limit | ~0.2 - 2 µM | Varies depending on the specific kit and conditions.[6][9] |
| Incubation Time | 15 - 60 minutes | Depends on the activity of the primary enzyme. |
| Wavelength | 360 nm | The wavelength at which the product of the MESG reaction absorbs maximally.[6] |
| Z'-factor | > 0.5 | A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.[10][11] |
Visualizations
MESG Assay Principle
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MESG *Phosphate assay reagent* | AAT Bioquest [aatbio.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. dispendix.com [dispendix.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. support.collaborativedrug.com [support.collaborativedrug.com]
Technical Support Center: Synthesis of 7-Methyl-6-thioguanosine (m⁷s⁶G) Modified RNA
Welcome to the technical support center for the synthesis of 7-Methyl-6-thioguanosine (m⁷s⁶G) modified RNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the chemical synthesis of RNA containing this unique modification.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of m⁷s⁶G-modified RNA, from phosphoramidite (B1245037) preparation to final purification.
Problem 1: Low Coupling Efficiency of m⁷s⁶G Phosphoramidite
Symptoms:
-
A significant drop in the trityl cation signal during automated synthesis after the m⁷s⁶G incorporation step.[1]
-
Analysis of the crude oligonucleotide by HPLC or mass spectrometry shows a high proportion of truncated sequences (n-1, n-2, etc.).[1]
-
The overall yield of the full-length RNA is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Degraded Phosphoramidite | Use freshly prepared or properly stored m⁷s⁶G phosphoramidite. Store in a desiccator at -20°C and warm to room temperature before use. | Phosphoramidites are sensitive to moisture and oxidation. The N7-methylation of guanosine (B1672433) can make the phosphoramidite even more susceptible to degradation. |
| Suboptimal Activator | Use a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1] Optimize the activator concentration and ensure it is anhydrous. | Sterically hindered modified phosphoramidites may require a more reactive activator to achieve high coupling efficiencies.[2] |
| Insufficient Coupling Time | Increase the coupling time for the m⁷s⁶G phosphoramidite. | Modified phosphoramidites often react slower than standard RNA phosphoramidites due to steric hindrance. |
| Secondary Structure of RNA | Synthesize the RNA with a 5'-DMT-on protecting group and consider using a high-temperature synthesis protocol if your synthesizer supports it. | The growing RNA chain can form secondary structures that hinder the accessibility of the 5'-hydroxyl group for coupling. |
Experimental Protocol: Assessing Coupling Efficiency
-
Trityl Cation Monitoring: During automated synthesis, monitor the absorbance of the trityl cation released at each detritylation step. A consistent and high signal indicates efficient coupling in the previous cycle. A sudden drop after the introduction of the m⁷s⁶G phosphoramidite points to a coupling issue.[1]
-
Small-Scale Test Synthesis: Synthesize a short test sequence (e.g., a 5-mer) containing the m⁷s⁶G modification. Analyze the crude product by HPLC and mass spectrometry to quantify the full-length product versus truncated sequences.
Problem 2: Degradation of m⁷s⁶G During Deprotection
Symptoms:
-
Mass spectrometry analysis of the purified RNA shows unexpected masses corresponding to depurination or other degradation products.
-
The final yield of the purified RNA is significantly lower than expected based on the crude synthesis yield.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Harsh Deprotection Conditions | Use mild deprotection conditions. For base deprotection, consider using aqueous ammonia (B1221849)/methylamine (AMA) at a lower temperature or for a shorter duration. For 2'-hydroxyl deprotection, ensure anhydrous conditions when using fluoride (B91410) reagents. | The N7-methylated guanosine is susceptible to degradation under alkaline conditions, which can lead to ring-opening of the imidazole (B134444) moiety or depurination.[3] |
| Prolonged Deprotection Time | Optimize the deprotection time to be sufficient for the removal of protecting groups from standard bases while minimizing degradation of the m⁷s⁶G. | Extended exposure to basic conditions increases the risk of side reactions with the labile m⁷s⁶G modification. |
Experimental Protocol: Mild Deprotection of m⁷s⁶G-Modified RNA
-
Cleavage and Base Deprotection:
-
Treat the solid support with a solution of aqueous ammonia/methylamine (AMA) (1:1, v/v) at room temperature for 2 hours or at 35°C for 30 minutes.
-
Alternatively, use gaseous ammonia for deprotection.
-
-
2'-Hydroxyl Silyl Group Deprotection:
-
After evaporation of the AMA solution, dissolve the RNA pellet in anhydrous DMSO.
-
Add triethylamine (B128534) trihydrofluoride (TEA·3HF) and heat at 65°C for 2.5 hours.[4]
-
Quench the reaction with an appropriate buffer and proceed to purification.
-
Problem 3: Difficulty in Purifying Full-Length m⁷s⁶G-Modified RNA
Symptoms:
-
Co-elution of the full-length product with truncated sequences during HPLC purification.
-
Low recovery of the desired RNA after purification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Explanation |
| Similar Hydrophobicity of Full-Length and Truncated Sequences | Use DMT-on synthesis and purify the crude product using a reverse-phase cartridge. The DMT group provides a strong hydrophobic handle for separation. | The presence of the lipophilic DMT group on the full-length product allows for efficient separation from DMT-off failure sequences. |
| RNA Degradation During Purification | Maintain an RNase-free environment throughout the purification process. Use sterile, RNase-free solutions and plasticware. | RNA is highly susceptible to degradation by RNases. |
| Inappropriate Purification Method | For high-purity RNA, consider using denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution. For desalting and removal of small molecules, size-exclusion chromatography can be used. | The choice of purification method depends on the length of the RNA, the required purity, and the scale of the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound modified RNA?
A1: The primary challenges include the synthesis of the stable m⁷s⁶G phosphoramidite, achieving high coupling efficiency during solid-phase synthesis due to its steric bulk, and preventing degradation of the labile N7-methylated guanosine moiety during the final deprotection steps, which are typically performed under basic conditions.[3]
Q2: How can I prepare the this compound phosphoramidite?
A2: The synthesis of the m⁷s⁶G phosphoramidite is a multi-step process that typically involves the protection of the exocyclic amine and the 2'-hydroxyl group of 6-thioguanosine (B559654), followed by N7-methylation, and finally phosphitylation to introduce the phosphoramidite group. It is crucial to use appropriate protecting groups that are stable during synthesis but can be removed under mild conditions. For the thio-functional group, a 2,4-dinitrophenyl group has been used for 6-thioguanosine phosphoramidite synthesis.[5]
Q3: What quality control measures are recommended for the m⁷s⁶G phosphoramidite?
A3: Before use in RNA synthesis, the m⁷s⁶G phosphoramidite should be characterized by ³¹P NMR to confirm the presence of the phosphoramidite peak and the absence of phosphate (B84403) byproducts. ¹H NMR and mass spectrometry should also be used to confirm the structure and purity of the compound.
Q4: Can I use standard deprotection conditions for m⁷s⁶G-modified RNA?
A4: It is not recommended. Standard deprotection conditions, which often involve prolonged heating in concentrated ammonia or other strong bases, can lead to the degradation of the N7-methylated guanosine. Milder deprotection strategies are necessary to preserve the integrity of the modification.[3]
Q5: How does the presence of internal m⁷s⁶G affect RNA structure and function?
A5: Internal N7-methylguanosine modifications can influence RNA structure and function. They are known to be involved in regulating RNA processing, metabolism, and translation.[6][7] Specifically, m⁷G modifications can impact mRNA stability and translation efficiency, and have been implicated in stress response pathways and various diseases, including cancer.[6][8][9] The additional 6-thio modification can introduce unique photochemical properties and may further modulate RNA structure and interactions with proteins.
Visualizations
Caption: Workflow for the chemical synthesis of m⁷s⁶G-modified RNA.
Caption: Simplified signaling pathway involving internal m⁷G RNA modification in stress response.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glenresearch.com [glenresearch.com]
- 5. Preparation of 6-thioguanosine phosphoramidite for oligoribonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic methylome of internal mRNA N7-methylguanosine and its regulatory role in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N7-methylguanosine modification: from regulatory roles to therapeutic implications in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression pattern and prognostic value of key regulators for N7-methylguanosine RNA modification in prostate cancer: m7G RNA modification in PCa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of MESG and Malachite Green Assays for Inorganic Phosphate Detection
For researchers, scientists, and drug development professionals, the accurate quantification of inorganic phosphate (B84403) (Pi) is crucial for studying a wide range of enzymatic reactions, including those involving ATPases, GTPases, and phosphatases. Two of the most commonly employed methods for this purpose are the MESG assay and the Malachite Green assay. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable assay for your research needs.
At a Glance: MESG vs. Malachite Green
| Feature | MESG Assay | Malachite Green Assay |
| Principle | Enzymatic, continuous | Colorimetric, end-point |
| Detection Wavelength | ~360 nm | ~620 - 660 nm |
| Sensitivity | High (as low as 0.2 µM)[1][2] | Very High (as low as 1.6 pmoles)[3] |
| Linear Range | Typically 2 to 150 µM[4] | Typically 0.02 to 40 µM[3] |
| Assay Type | Continuous monitoring of reaction kinetics | Typically end-point measurement |
| Interferences | Less susceptible to interference from detergents and some common buffer components. | Sensitive to detergents (e.g., Triton X-100, Tween 20, SDS), high protein concentrations, and paraproteins.[5][6] |
| Reagent Stability | MESG substrate can be unstable at room temperature and alkaline pH.[4] | Reagent is generally stable, though some formulations require fresh preparation.[3] |
| Throughput | Amenable to high-throughput screening | Amenable to high-throughput screening |
Unveiling the Mechanisms: How They Work
The MESG Assay: An Enzymatic Approach
The MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside) assay is an enzyme-coupled method that allows for the continuous monitoring of phosphate production. In the presence of inorganic phosphate, the enzyme purine (B94841) nucleoside phosphorylase (PNP) catalyzes the phosphorolysis of MESG. This reaction yields ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine, a product with a distinct absorbance maximum at approximately 360 nm.[2] The rate of increase in absorbance at this wavelength is directly proportional to the rate of phosphate generation.
Figure 1. Signaling pathway of the MESG assay.
The Malachite Green Assay: A Classic Colorimetric Method
The Malachite Green assay is a well-established colorimetric method for the detection of orthophosphate. The principle is based on the formation of a stable, colored complex between phosphomolybdate and the malachite green dye under acidic conditions.[5] Free orthophosphate reacts with molybdate (B1676688) to form a phosphomolybdate complex, which then binds to malachite green. This results in a significant color change, producing a green-colored solution that is quantified by measuring its absorbance, typically in the range of 620 to 660 nm.[5] The intensity of the color is directly proportional to the concentration of inorganic phosphate in the sample.
Figure 2. Reaction principle of the Malachite Green assay.
Performance Deep Dive: A Quantitative Comparison
| Parameter | MESG Assay | Malachite Green Assay | Source |
| Limit of Detection | ~0.2 µM | ~0.02 µM (1.6 pmoles) | [1],[3] |
| Linear Range | 2 - 150 µM | 0.02 - 40 µM | [4],[3] |
| Assay Time | Continuous or ~30 min endpoint | ~15 - 30 min endpoint | [1],[3] |
| Common Interferences | High concentrations of some buffers may affect enzyme activity. | Detergents (Triton X-100, Tween 20, SDS), high protein concentrations, paraproteins, hydrophobic amines, mannitol. | [4],[5][6][7][8] |
Experimental Protocols
MESG Assay: A General Protocol for Enzyme Kinetics
This protocol is a generalized procedure and may require optimization for specific enzymes and conditions.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) ensuring it is free of contaminating phosphate.
-
Reconstitute the MESG substrate and purine nucleoside phosphorylase (PNP) enzyme in the reaction buffer to the desired stock concentrations. Store on ice.[4]
-
-
Assay Mixture Preparation:
-
In a UV-transparent microplate well or cuvette, prepare the assay mixture containing the reaction buffer, MESG, and PNP.
-
Include the enzyme to be assayed and any necessary cofactors.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate of the enzyme of interest.
-
Immediately begin monitoring the increase in absorbance at 360 nm using a spectrophotometer or microplate reader.
-
The rate of change in absorbance is used to calculate the rate of phosphate release.
-
Malachite Green Assay: A General Protocol for End-Point Measurement
This protocol provides a general outline. Specific concentrations and volumes may need to be adjusted based on the sample and expected phosphate concentration.
-
Reagent Preparation:
-
Malachite Green Reagent: Prepare a solution of Malachite Green hydrochloride in sulfuric acid.
-
Ammonium (B1175870) Molybdate Solution: Prepare a solution of ammonium molybdate in water.
-
Working Reagent: Mix the Malachite Green and ammonium molybdate solutions. A stabilizer like Tween 20 may be added.[5]
-
-
Sample Preparation:
-
Prepare samples and phosphate standards in a clear microplate.
-
-
Reaction and Measurement:
-
Add the Malachite Green working reagent to each well.
-
Incubate at room temperature for 10-30 minutes to allow for color development.[3][9]
-
Measure the absorbance at a wavelength between 620 and 660 nm.[5]
-
The phosphate concentration in the samples is determined by comparing their absorbance to the standard curve.
-
Figure 3. A generalized experimental workflow for phosphate detection assays.
Choosing the Right Assay: Key Considerations
-
For continuous monitoring of enzyme kinetics , the MESG assay is the superior choice due to its real-time measurement capabilities.
-
For high-sensitivity end-point measurements , the Malachite Green assay often provides a lower limit of detection.
-
If your samples contain detergents or high concentrations of protein , the MESG assay is likely to be more robust and less prone to interference.
-
For high-throughput screening , both assays are suitable, but the single-reagent addition step of some Malachite Green formulations can simplify automation.[3]
-
Cost and convenience can also be factors. Malachite Green reagents are generally less expensive, but the MESG assay can be more convenient for kinetic studies as it does not require a stop reagent.
Conclusion
Both the MESG and Malachite Green assays are powerful tools for the quantification of inorganic phosphate. The choice between them depends on the specific experimental requirements, including the need for continuous monitoring, the sensitivity required, and the composition of the sample matrix. By understanding the principles, performance characteristics, and protocols of each assay, researchers can make an informed decision to ensure accurate and reliable data in their drug discovery and development efforts.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. interchim.fr [interchim.fr]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Characteristics of monoclonal immunoglobulins that interfere with serum inorganic phosphate measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interferences in the measurement of circulating phosphate: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Phosphate Probes: 7-Methyl-6-thioguanosine and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of inorganic phosphate (B84403) (Pi) is crucial for studying a wide array of enzymatic reactions. This guide provides an objective comparison of 7-Methyl-6-thioguanosine (MESG) with other commonly used phosphate probes, supported by experimental data and detailed protocols.
Introduction to this compound (MESG)
This compound is a chromophoric substrate employed for the continuous spectrophotometric quantification of inorganic phosphate.[1] Its utility lies in a coupled enzyme reaction where, in the presence of purine (B94841) nucleoside phosphorylase (PNP), it reacts with inorganic phosphate. This reaction yields ribose 1-phosphate and 7-methyl-6-thioguanine. The production of 7-methyl-6-thioguanine can be monitored by measuring the increase in absorbance at approximately 360 nm, providing a direct measure of the phosphate released in the primary enzymatic reaction.[1][2][3] This method is widely used for assaying enzymes such as ATPases, GTPases, and phosphatases.[1]
Comparative Analysis of Phosphate Probes
The selection of an appropriate phosphate probe is contingent on the specific requirements of the experiment, such as the need for continuous monitoring, sensitivity, and the nature of the enzyme being studied. Below is a comparative summary of MESG and its alternatives.
| Probe/Assay | Assay Type | Principle of Detection | Sensitivity | Advantages | Disadvantages | Common Applications |
| This compound (MESG) | Colorimetric, Continuous | Enzymatic conversion of MESG in the presence of Pi leads to a product with increased absorbance at ~360 nm.[1][3] | Micromolar range | Continuous, real-time kinetic measurements; less prone to interference from assay components compared to Malachite Green.[1] | Requires a coupling enzyme (PNP); sensitivity is lower than fluorescent or radiometric assays. | Kinase, phosphatase, ATPase, and GTPase activity assays.[1][2] |
| Malachite Green | Colorimetric, Endpoint | Forms a colored complex with phosphomolybdate under acidic conditions, measured at ~620-630 nm.[4][5][6] | Low micromolar to nanomolar range[4][5] | High sensitivity; simple and inexpensive.[7] | Endpoint assay; sensitive to detergents and high protein concentrations, which can interfere with the reaction.[6][7] | Quantification of phosphate from various enzymatic reactions, often used in high-throughput screening.[6] |
| Radiolabeled ATP ([γ-³²P]ATP) | Radiometric, Endpoint | Transfer of the radiolabeled terminal phosphate from [γ-³²P]ATP to a substrate, which is then separated and quantified.[8][9][10] | Picomolar to femtomolar range | Considered the "gold standard" for kinase assays due to its directness, high sensitivity, and low background.[10][11] | Involves handling of radioactive material, requiring special safety precautions and disposal procedures.[9] | Highly sensitive protein kinase assays.[8][10] |
| Fluorescent Probes (e.g., Phosphate Sensor™) | Fluorometric, Continuous | Binding of Pi to a fluorescently labeled phosphate-binding protein causes a conformational change and an increase in fluorescence intensity.[12][13][14] | Nanomolar range[13][14] | Extremely high sensitivity; allows for real-time kinetic measurements; non-radioactive.[12][13] | Can be more expensive than colorimetric assays; potential for interference from fluorescent compounds in the sample. | Real-time kinetics of phosphate-releasing enzymes, especially for low-activity enzymes.[13] |
Experimental Protocols and Methodologies
Detailed and standardized protocols are essential for reproducible and accurate results. The following sections outline the methodologies for the key phosphate detection assays.
MESG-Based Continuous Spectrophotometric Assay
This protocol is adapted for measuring protein phosphatase activity.
Reagents:
-
MESG stock solution (in DMSO)
-
Purine Nucleoside Phosphorylase (PNP)
-
Reaction buffer appropriate for the phosphatase of interest
-
Phosphatase enzyme
-
Phosphorylated substrate
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, MESG, and PNP in a suitable microplate or cuvette.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 25°C) for 5 minutes.[2]
-
Add the phosphorylated substrate to the mixture.
-
Initiate the reaction by adding the protein phosphatase.
-
Immediately begin monitoring the absorbance at 360 nm using a spectrophotometer.
-
The initial reaction rate is determined from the linear portion of the absorbance versus time curve.[2]
-
The concentration of released phosphate is calculated using the change in absorbance and the molar extinction coefficient of 7-methyl-6-thioguanine.
Malachite Green Endpoint Assay
This protocol provides a general procedure for determining the final phosphate concentration.
Reagents:
-
Malachite Green Reagent A (Malachite green in sulfuric acid)[5]
-
Malachite Green Reagent B (stabilizer, e.g., Tween 20 or polyvinyl alcohol)[4]
-
Phosphate standards
-
Enzyme reaction mixture
Procedure:
-
Perform the enzymatic reaction in a separate tube or microplate well for a defined period.
-
Stop the reaction (e.g., by adding a quenching agent or by proceeding directly to the detection step).
-
Prepare a standard curve using known concentrations of phosphate.[5]
-
Add Malachite Green Reagent A to each sample and standard, mix, and incubate for approximately 10 minutes at room temperature.[5]
-
Add Malachite Green Reagent B, mix, and incubate for 20-30 minutes at room temperature to allow for color development.[4][5]
-
Determine the phosphate concentration in the samples by comparing their absorbance to the standard curve.
Radiolabeled ATP Kinase Assay (Dot Blot)
This protocol outlines a common method for measuring kinase activity.
Reagents:
-
Kinase of interest
-
Peptide or protein substrate
-
5x Kinase reaction buffer (e.g., 50 mM HEPES pH 8.0, 50 mM MgCl₂, 5 mM DTT)[15]
-
Unlabeled ("cold") ATP
-
Radiolabeled ("hot") [γ-³²P]ATP[9]
-
Phosphocellulose paper (e.g., P81)[9]
-
Wash buffers (e.g., phosphoric acid)
Procedure:
-
Prepare a master mix containing the reaction buffer, substrate, cold ATP, and hot [γ-³²P]ATP.[15]
-
Initiate the kinase reaction by adding the kinase to the master mix.
-
Incubate at the optimal temperature (e.g., 30°C) for a specific time.[15]
-
Stop the reaction by spotting a small volume of the reaction mixture onto the phosphocellulose paper.[9]
-
Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.[9]
-
Allow the paper to dry completely.
-
Quantify the incorporated radioactivity using a phosphorimager or scintillation counter.[9]
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the MESG reaction pathway and a typical experimental workflow for a kinase inhibitor screening assay.
Caption: MESG-based phosphate detection pathway.
Caption: General workflow for a kinase inhibitor assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
- 4. A malachite green procedure for orthophosphate determination and its use in alkaline phosphatase-based enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencellonline.com [sciencellonline.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PhosphoWorks™ Fluorimetric Phosphate Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 13. Phosphate Sensor Assay Kit [sbsgenetech.com]
- 14. tools.thermofisher.cn [tools.thermofisher.cn]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Enzyme Inhibition Data: A Comparison of the MESG Assay and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate validation of enzyme inhibition data is a critical step in the journey of discovery. The choice of assay can significantly impact the quality and reliability of these findings. This guide provides an objective comparison of the colorimetric MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside) assay with other widely used alternatives for measuring the activity of phosphate-generating enzymes, such as kinases and ATPases. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
At a Glance: Performance Comparison of Kinase Inhibition Assays
The selection of an appropriate assay technology is pivotal for the success of any screening campaign. Key performance indicators include the Z'-factor, a measure of assay robustness, and the accurate determination of inhibitor potency (IC50 values). The following table summarizes a comparison of the MESG assay with popular alternative methods.
| Parameter | MESG Assay | Luminescence (ADP-Glo™) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Fluorescence Polarization (FP) |
| Principle | Measures inorganic phosphate (B84403) (Pi) production via an enzyme-coupled reaction leading to a colorimetric change. | Quantifies ADP production by converting it to ATP, which generates a luminescent signal via luciferase.[1][2] | Measures the transfer of energy between a donor and an acceptor fluorophore on a substrate and a phospho-specific antibody.[3] | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner, such as an antibody. |
| Signal Output | Absorbance at 360 nm | Luminescence | TR-FRET Ratio (e.g., 665 nm/615 nm) | Millipolarization (mP) |
| Z'-Factor | Generally ≥ 0.5 | Consistently high, often > 0.7, with values around 0.9 reported.[1] | Consistently high, often > 0.7, with values around 0.79 reported.[4][5] | Generally > 0.5, with values of 0.73-0.81 reported for some assays.[4] |
| Sensitivity | Can detect phosphate concentrations down to 0.2-2 µM. | High sensitivity, capable of detecting low ATP-to-ADP conversion.[6] | High sensitivity, suitable for detecting low levels of phosphorylation.[7] | Sensitivity is dependent on the binding affinity of the antibody and the fluorescent tracer. |
| Advantages | Continuous, direct measurement of product formation; relatively low cost. | High sensitivity and dynamic range; robust against compound interference.[2][6] | Homogeneous, no-wash format; less susceptible to interference from fluorescent compounds due to time-resolved measurements.[4][8] | Homogeneous, no-wash format; relatively low cost. |
| Disadvantages | Potential for interference from colored compounds; lower sensitivity compared to luminescence or TR-FRET. | Indirect measurement; potential for interference from compounds affecting luciferase. | Higher reagent costs; requires specific instrumentation. | Potential for false positives from fluorescent compounds; can be less sensitive than TR-FRET or luminescence.[9] |
Experimental Protocols: A Side-by-Side Look
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are generalized protocols for the MESG assay and its common alternatives for determining kinase inhibitor IC50 values.
MESG Kinase Assay Protocol
This protocol outlines a typical procedure for a continuous spectrophotometric kinase assay using the MESG system.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Reconstitute Purine Nucleoside Phosphorylase (PNP) and MESG substrate according to the manufacturer's instructions.
-
Prepare a stock solution of ATP at a concentration relevant to the kinase being studied (e.g., at its Km).
-
Prepare serial dilutions of the test inhibitor in the reaction buffer.
-
-
Assay Setup (96-well UV-transparent plate) :
-
To each well, add:
-
Reaction Buffer
-
Kinase
-
PNP
-
MESG substrate
-
Inhibitor at various concentrations (or vehicle for control)
-
-
Incubate for a short period to allow for inhibitor binding.
-
-
Initiate Reaction :
-
Add ATP and the kinase-specific substrate to each well to start the reaction.
-
-
Measurement :
-
Immediately begin monitoring the increase in absorbance at 360 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes) using a microplate reader.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Luminescence-Based Kinase Assay (ADP-Glo™) Protocol
This protocol provides a general workflow for an endpoint luminescence-based kinase assay.[10]
-
Kinase Reaction :
-
In a white, opaque 96-well plate, set up the kinase reaction containing:
-
Reaction Buffer
-
Kinase
-
Kinase-specific substrate
-
ATP
-
Serial dilutions of the inhibitor.
-
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion :
-
ADP to ATP Conversion and Signal Generation :
-
Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and to provide the luciferase and luciferin (B1168401) for the luminescent reaction.[10]
-
Incubate at room temperature for 30-60 minutes.[10]
-
-
Measurement :
-
Measure the luminescence signal using a plate reader.[10]
-
-
Data Analysis :
-
The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50.
-
TR-FRET Kinase Assay Protocol
The following is a generalized protocol for a homogeneous TR-FRET kinase assay.
-
Kinase Reaction :
-
In a low-volume, black 384-well plate, combine:
-
Reaction Buffer
-
Kinase
-
Fluorescently labeled substrate (e.g., biotinylated peptide)
-
ATP
-
Serial dilutions of the inhibitor.
-
-
Incubate at room temperature for the optimized reaction time.
-
-
Detection :
-
Add a "stop/detection" solution containing EDTA (to stop the reaction), a Europium-labeled anti-phospho-specific antibody (donor fluorophore), and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
-
Measurement :
-
Measure the time-resolved fluorescence at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor) using a TR-FRET-compatible plate reader.
-
-
Data Analysis :
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to determine the IC50 value.
-
Visualizing the Assay Workflows
To better understand the principles and procedural differences between these assays, the following diagrams illustrate their respective workflows.
Caption: Workflow of the MESG Assay for Kinase Inhibition.
Caption: Workflow of the ADP-Glo™ Luminescence Kinase Assay.
Caption: Workflow of the TR-FRET Kinase Assay.
Conclusion
The validation of enzyme inhibition data is a multifaceted process where the choice of assay technology plays a defining role. The MESG assay offers a straightforward, continuous, and cost-effective method for monitoring the activity of phosphate-generating enzymes. However, for applications demanding higher sensitivity and robustness, particularly in high-throughput screening environments, luminescence-based and TR-FRET assays often present superior alternatives. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the generation of high-quality, reliable, and reproducible enzyme inhibition data.
References
- 1. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of miniaturized time-resolved fluorescence resonance energy transfer and enzyme-coupled luciferase high-throughput screening assays to discover inhibitors of Rho-kinase II (ROCK-II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. dovepress.com [dovepress.com]
- 8. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. promega.com [promega.com]
A Comparative Guide to the Sensitivity of MESG and Other Chromophoric Substrates
For researchers and drug development professionals engaged in enzyme kinetics and inhibitor screening, the choice of substrate is paramount to achieving accurate and sensitive results. This guide provides a detailed comparison of 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), a widely used chromophoric substrate for purine (B94841) nucleoside phosphorylase (PNP), with other chromophoric alternatives. The focus is on providing objective performance data and supporting experimental methodologies to inform substrate selection.
Quantitative Comparison of Substrate Sensitivity
The sensitivity of a chromophoric substrate is a critical parameter, dictating the lower limit of detection for enzyme activity or analyte concentration. Below is a summary of the reported sensitivities for MESG and a common alternative, the Malachite Green assay, for the detection of inorganic phosphate (B84403) (Pi), which is the readout in the coupled PNP-MESG assay.
| Substrate/Assay | Analyte | Limit of Detection (LOD) | Molar Extinction Coefficient (ε) | Wavelength |
| MESG | Phosphate (Pi) | ~0.2 - 2 µM[1][2][3] | 11,000 M⁻¹cm⁻¹ at pH 7.6[1] | 360 nm |
| Malachite Green | Phosphate (Pi) | ~0.02 µM[4][5] | 46,841 M⁻¹cm⁻¹[6] | ~620 - 650 nm |
| p-Nitrophenyl Phosphate (pNPP) | p-Nitrophenol | Not directly comparable for PNP | 18,000 M⁻¹cm⁻¹ at pH > 8[7] | 405 nm |
Signaling Pathways and Experimental Workflows
To visualize the underlying principles and experimental setups, the following diagrams have been generated.
Caption: Coupled enzymatic reaction for MESG substrate.
Caption: Reaction principle of the Malachite Green assay.
Caption: Experimental workflow for sensitivity comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for the MESG and Malachite Green assays.
MESG-Based Purine Nucleoside Phosphorylase (PNP) Assay
This protocol describes a continuous spectrophotometric assay for PNP activity.
Materials:
-
Purified Purine Nucleoside Phosphorylase (PNP)
-
MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside)
-
Inorganic Phosphate (Pi) standard solution (e.g., KH₂PO₄)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 360 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of MESG (e.g., 10 mM in DMSO).
-
Prepare a stock solution of PNP in assay buffer. The final concentration will depend on the enzyme's specific activity.
-
Prepare a series of phosphate standards (e.g., 0 to 100 µM) in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of phosphate standards or your experimental samples per well.
-
Prepare a reaction mixture containing assay buffer, MESG (final concentration, e.g., 200 µM), and PNP (e.g., 0.1 U/mL).
-
Initiate the reaction by adding 50 µL of the reaction mixture to each well.
-
-
Measurement:
-
Immediately start monitoring the increase in absorbance at 360 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.
-
Generate a phosphate standard curve by plotting the absorbance change against the known phosphate concentrations.
-
Determine the concentration of phosphate in the experimental samples by interpolating their absorbance values on the standard curve.
-
The sensitivity (LOD) can be determined as the lowest concentration of phosphate that gives a signal significantly above the background.
-
Malachite Green Assay for Inorganic Phosphate
This protocol describes an endpoint colorimetric assay for the determination of inorganic phosphate.
Materials:
-
Malachite Green reagent (a solution of malachite green, ammonium (B1175870) molybdate, and a stabilizer in acid)
-
Inorganic Phosphate (Pi) standard solution (e.g., KH₂PO₄)
-
Assay Buffer (ensure it is low in free phosphate)
-
96-well clear microplate
-
Microplate spectrophotometer capable of reading absorbance at ~620-650 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a series of phosphate standards (e.g., 0 to 40 µM) in the same buffer as your samples.
-
-
Assay Setup:
-
In a 96-well microplate, add 80 µL of your samples or phosphate standards to each well.
-
Add 20 µL of the Malachite Green reagent to each well.
-
Mix gently by pipetting or on a plate shaker.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 620 nm and 650 nm.
-
-
Data Analysis:
-
Generate a phosphate standard curve by plotting the absorbance values against the known phosphate concentrations.
-
Determine the phosphate concentration in your samples from the standard curve.
-
The sensitivity (LOD) is determined as the lowest phosphate concentration that yields an absorbance significantly above the blank.
-
Conclusion
The choice between MESG and other chromophoric substrates or assays depends on the specific requirements of the experiment. The MESG assay offers the advantage of a continuous, real-time measurement of enzyme kinetics. In contrast, the Malachite Green assay, while being an endpoint measurement, demonstrates significantly higher sensitivity for the detection of inorganic phosphate. For studies requiring the detection of very low levels of enzyme activity or for high-throughput screening where cost and simplicity are factors, the Malachite Green assay may be the more suitable option. Researchers should carefully consider the trade-offs between continuous monitoring and absolute sensitivity when selecting the appropriate method for their application.
References
- 1. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. A comparison of kinetic parameters of polypeptide substrates for protein methylase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinase Activity Confirmation: The 7-Methyl-6-thioguanosine (MESG) Assay in Focus
For researchers, scientists, and drug development professionals, the accurate measurement of kinase activity is a cornerstone of discovery. Kinases, as central regulators of cellular signaling, are a major class of drug targets. Consequently, a variety of assays have been developed to quantify their enzymatic activity and screen for potential inhibitors. This guide provides a detailed comparison of the 7-Methyl-6-thioguanosine (MESG) assay with other common alternatives, supported by experimental data and protocols to aid in selecting the most suitable method for your research needs.
The this compound (MESG) Assay: A Coupled Approach
The MESG-based assay is a continuous spectrophotometric method that indirectly measures kinase activity by quantifying the production of inorganic phosphate (B84403) (Pi).[1] The kinase itself does not directly interact with MESG. Instead, the assay relies on a coupling enzyme system.
The core kinase reaction involves the transfer of the gamma-phosphate from ATP to a substrate, producing a phosphorylated substrate and ADP. In the MESG-coupled assay, a nucleotidase is added to the reaction to hydrolyze the generated ADP into AMP and inorganic phosphate (Pi).[2] This released phosphate becomes the substrate for the enzyme purine (B94841) nucleoside phosphorylase (PNP). In the presence of Pi, PNP catalyzes the phosphorolysis of MESG, converting it to 7-methyl-6-thioguanine.[3][4] This conversion results in a detectable shift in maximum absorbance from 330 nm to 360 nm, which can be monitored in real-time to determine the rate of the kinase reaction.[1]
Comparison of Kinase Assay Technologies
While the MESG assay offers a continuous and label-free approach, it is one of many techniques available. The choice of assay depends on various factors including the specific kinase, the experimental goal (e.g., high-throughput screening vs. mechanistic studies), and available instrumentation. The "gold standard" for kinase assays has traditionally been the radiometric method, which directly measures the incorporation of a radiolabeled phosphate into a substrate.[5] However, concerns over safety and waste disposal have spurred the development of non-radiometric alternatives, such as luminescence and fluorescence-based methods.[5][6]
Below is a comparative summary of common kinase assay platforms.
| Feature | This compound (MESG) Assay | Radiometric Assay ([³³P]ATP) | Luminescence Assay (e.g., ADP-Glo™) | Fluorescence Polarization (FP) Assay |
| Principle | Indirectly measures ADP via coupled enzymatic reactions that produce inorganic phosphate (Pi), which is then detected by a chromogenic shift.[2] | Directly measures the transfer of a radiolabeled phosphate ([³³P]) from ATP to a substrate.[5][7] | Measures ADP production. Remaining ATP is depleted, then ADP is converted to ATP, which is used by luciferase to generate light.[8][9] | Measures the change in polarization of fluorescently labeled substrate upon phosphorylation. Smaller, free substrates tumble faster (low polarization) than larger, kinase-bound or phosphorylated substrates (high polarization). |
| Signal Type | Absorbance (Spectrophotometry) | Radioactivity (Scintillation Counting) | Luminescence | Fluorescence Polarization |
| Format | Continuous or Endpoint | Endpoint | Endpoint | Endpoint |
| Advantages | - Continuous monitoring of reaction- Label-free (no modified substrates)- Universal for any ADP-producing enzyme | - "Gold Standard", direct measurement- High sensitivity and robustness- Versatile for different substrates | - High sensitivity and broad dynamic range- Amenable to HTS- Low enzyme and ATP consumption | - Homogeneous ("mix-and-read") format- Non-radioactive- Amenable to HTS |
| Disadvantages | - Prone to interference from compounds affecting coupling enzymes- Lower sensitivity than luminescence or radiometric methods | - Requires handling of radioactive materials and specialized waste disposal- Discontinuous (endpoint) assay | - Prone to interference from compounds affecting luciferase- Multi-step reagent addition | - Requires fluorescently labeled substrate- Signal window can be small- Potential for light-scattering interference |
| Typical Z'-factor * | > 0.5[2] | Generally high, serves as a benchmark | > 0.7[9] | Variable, typically 0.5 - 0.8 |
*The Z'-factor is a statistical measure of assay quality for high-throughput screening (HTS), where a value between 0.5 and 1.0 is considered excellent.[10][11]
Experimental Protocols
To provide a practical comparison, detailed methodologies for the MESG-coupled assay and the widely used ADP-Glo™ luminescence assay are provided below.
Protocol 1: MESG-Coupled Kinase Assay
This protocol is a generalized procedure and should be optimized for the specific kinase and substrates being investigated.
Reagents:
-
Kinase of interest
-
Kinase-specific substrate (protein or peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Coupling enzyme: Nucleotidase (e.g., CD39L2)
-
Detection enzymes: Purine Nucleoside Phosphorylase (PNP)
-
MESG substrate solution (e.g., 200 µM)
-
Test compounds (inhibitors) and DMSO (vehicle control)
Procedure:
-
Prepare Reaction Mix: In a 96-well or 384-well UV-transparent plate, prepare a reaction mix containing kinase buffer, the coupling enzyme (Nucleotidase), PNP, and MESG.
-
Add Kinase and Inhibitor: Add the kinase to the wells. Then, add the test compounds (dissolved in DMSO) or DMSO vehicle control. Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing ATP and the kinase substrate.
-
Monitor Absorbance: Immediately place the plate in a spectrophotometer capable of kinetic reads. Measure the absorbance at 360 nm continuously over a set period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Data Analysis: The rate of reaction is determined from the linear phase of the absorbance curve (ΔAbs/min). Inhibitor potency (e.g., IC₅₀) can be calculated by plotting the reaction rate against the inhibitor concentration.
Protocol 2: ADP-Glo™ Luminescence Kinase Assay
This protocol is based on the commercially available ADP-Glo™ assay from Promega.
Reagents:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds and DMSO control
Procedure:
-
Kinase Reaction: In a white, opaque 96-well or 384-well plate, set up the kinase reaction. Add kinase buffer, kinase, substrate, and test compound/DMSO.
-
Initiate Reaction: Add ATP to all wells to start the reaction. Incubate at the desired temperature for the desired time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
Kinase Signaling Pathway Context
Kinase assays are fundamental to understanding the complex signaling networks that govern cellular function. A typical pathway involves a receptor tyrosine kinase (RTK) that, upon binding its ligand, dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. These proteins are then activated, often via phosphorylation, to continue the signal cascade. Assays like the MESG method allow researchers to isolate and study the activity of a specific kinase within such a pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Phosphatase-coupled universal kinase assay and kinetics for first-order-rate coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. biomolecularsystems.com [biomolecularsystems.com]
- 9. ADP-Glo™ Kinase Assay [se.promega.com]
- 10. chicagobiomedicalconsortium.org [chicagobiomedicalconsortium.org]
- 11. indigobiosciences.com [indigobiosciences.com]
Comparative Analysis of Thiopurine Analogs in RNA Incorporation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of thiopurine analogs—specifically 6-thioguanine (B1684491) (6-TG) and 6-mercaptopurine (B1684380) (6-MP)—in their incorporation into ribonucleic acid (RNA). This analysis is supported by a review of their metabolic pathways, mechanisms of action, and available experimental data.
Thiopurine drugs are a class of antimetabolites widely used in the treatment of various cancers and autoimmune diseases. Their therapeutic effects are largely attributed to their conversion into 6-thioguanine nucleotides (6-TGNs), which are subsequently incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.[1][2][3] While the incorporation into DNA is a well-established mechanism of action, the extent and consequences of their incorporation into RNA are also of significant interest.
Performance Overview: 6-Thioguanine vs. 6-Mercaptopurine
-
More Direct Metabolic Pathway: 6-Thioguanine is a more direct precursor to the active 6-thioguanine nucleotides (6-TGNs), including thioguanosine triphosphate (TGTP), which is the substrate for RNA polymerases. 6-Mercaptopurine, on the other hand, requires additional enzymatic steps to be converted to 6-TGNs.[1][4]
-
Higher Intracellular 6-TGN Concentrations: Studies have shown that administration of 6-TG results in significantly higher intracellular concentrations of 6-TGNs in red blood cells compared to equivalent doses of 6-MP.[5] This higher availability of the active metabolites likely translates to a greater extent of incorporation into RNA.
It has been noted that in certain 6-mercaptopurine-resistant leukemic cell lines, 6-thioguanine can be incorporated into transfer RNA (tRNA), leading to growth arrest, highlighting a specific instance of its RNA-related activity.[6]
Quantitative Data Summary
The following table summarizes the key differences in the metabolic conversion and resulting active metabolite concentrations between 6-thioguanine and 6-mercaptopurine, which indirectly support the hypothesis of higher RNA incorporation for 6-TG.
| Parameter | 6-Thioguanine (6-TG) | 6-Mercaptopurine (6-MP) | Reference |
| Metabolic Pathway to 6-TGNs | Direct conversion | Requires multiple enzymatic steps | [1][4] |
| Intracellular 6-TGN Levels | Significantly higher | Lower | [5] |
| Primary Cytotoxic Mechanism | Incorporation into DNA | Inhibition of purine (B94841) biosynthesis and incorporation into DNA | [4] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic conversion of these drugs and the experimental procedure for analyzing their incorporation into RNA, the following diagrams are provided.
Caption: Metabolic pathways of 6-MP and 6-TG to TGTP for RNA incorporation.
Caption: Experimental workflow for quantifying thiopurine incorporation into RNA.
Experimental Protocols
Protocol for Quantification of 6-Thioguanosine in RNA by LC-MS/MS
This protocol is adapted from established methods for the analysis of modified nucleosides in RNA.
1. Materials and Reagents:
-
Cell culture medium and supplements
-
6-thioguanine and 6-mercaptopurine
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Nuclease P1 (from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)
-
HEPES buffer (pH 7.0)
-
LC-MS grade water, acetonitrile, and formic acid
-
6-Thioguanosine analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled guanosine)
2. Cell Culture and Treatment:
-
Culture cells of interest (e.g., cancer cell lines) to the desired confluency.
-
Treat cells with varying concentrations of 6-thioguanine or 6-mercaptopurine for a specified duration (e.g., 24-72 hours). Include an untreated control group.
-
Harvest cells by trypsinization or scraping.
3. RNA Extraction:
-
Extract total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
4. Enzymatic Digestion of RNA:
-
In a microcentrifuge tube, combine up to 5 µg of total RNA with nuclease P1 (e.g., 1 U) and bacterial alkaline phosphatase (e.g., 1 U) in a final volume of 50 µL containing ammonium acetate buffer.
-
Incubate the reaction mixture at 37°C for 2-4 hours to ensure complete digestion of RNA into nucleosides.
-
Terminate the reaction by adding a stable isotope-labeled internal standard and then proceed to LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Optimize the gradient to achieve good separation of 6-thioguanosine from other nucleosides.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 6-thioguanosine and the internal standard.
-
MRM Transition for 6-Thioguanosine: m/z 299.1 → 167.1 (This is a predicted transition and should be optimized experimentally).
-
6. Quantification:
-
Generate a standard curve using known concentrations of the 6-thioguanosine analytical standard.
-
Quantify the amount of 6-thioguanosine in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the results to the total amount of RNA used in the digestion.
This guide provides a framework for the comparative analysis of thiopurine analog incorporation into RNA. While direct comparative data is limited, the available evidence on metabolic pathways and intracellular metabolite concentrations strongly suggests a higher rate of RNA incorporation for 6-thioguanine compared to 6-mercaptopurine. The provided experimental protocol offers a robust method for researchers to generate such comparative data in their own experimental systems.
References
- 1. Oral 6-mercaptopurine versus oral 6-thioguanine and veno-occlusive disease in children with standard-risk acute lymphoblastic leukemia: report of the Children's Oncology Group CCG-1952 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of deoxythioguanosine in human DNA with LC-MS/MS, a marker for thiopurine therapy optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is 6-thioguanine more appropriate than 6-mercaptopurine for children with acute lymphoblastic leukaemia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Kinetic Parameters: A Comparative Guide to 7-Methyl-6-thioguanosine and Alternative Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enzyme kinetic parameters is fundamental to understanding enzyme mechanisms, identifying potent inhibitors, and advancing drug discovery. The 7-Methyl-6-thioguanosine (B160171) (MESG) based assay is a widely used continuous spectrophotometric method for quantifying inorganic phosphate (B84403) (Pi) release, particularly for enzymes such as phosphatases, GTPases, and ATPases. However, a variety of alternative methods exist, each with its own advantages and limitations. This guide provides an objective comparison of the MESG assay with other common techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Look at Kinetic Parameters
The choice of assay can influence the determined kinetic parameters. Below is a summary of kinetic data for various enzymes obtained using the MESG assay and alternative methods. These tables highlight the importance of considering the assay methodology when comparing kinetic data from different studies.
Table 1: Comparison of Kinetic Parameters for Protein Tyrosine Phosphatase 1B (PTP1B)
| Assay Method | Substrate | Km (µM) | kcat (s-1) | Reference |
| MESG Assay | p-Nitrophenyl Phosphate (pNPP) | 2300 | 0.02 | [1] |
| Phosphate Sensor (Fluorescence) | Phosphopeptide | Not Reported | Not Reported | [2] |
| pNPP Assay (Colorimetric) | p-Nitrophenyl Phosphate (pNPP) | Not Reported | Not Reported | [3][4] |
Table 2: Comparison of Kinetic Parameters for Terpene Synthases
| Enzyme | Assay Method | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| AaFS | Malachite Green | 11.2 ± 1.2 | 0.049 ± 0.002 | 4375 | [5][6] |
| Radioactive Assay | 2.5 ± 0.7 | 0.012 ± 0.001 | 4800 | [5][6] | |
| GC-MS Vial Assay | 2.9 ± 0.5 | 0.012 ± 0.001 | 4137 | [5][6] | |
| CsTPS-car | Malachite Green | 1.8 ± 0.5 | 0.007 ± 0.001 | 3888 | [5][6] |
| Radioactive Assay | 0.3 ± 0.1 | 0.0012 ± 0.0001 | 4000 | [5][6] | |
| ShBAS | Malachite Green | 15.1 ± 2.9 | 0.28 ± 0.02 | 18543 | [5][6] |
| Radioactive Assay | 3.6 ± 1.1 | 0.07 ± 0.005 | 19444 | [5][6] |
Table 3: Comparison of Kinetic Parameters for Myosin ATPase
| Myosin Isoform | Assay Method | KATPase (µM actin) | kcat (s-1) | Reference |
| Myosin VI | NADH-coupled assay | 2.8 ± 0.3 | 8.3 ± 0.2 | [7] |
| Myosin VIIa-5IQ | NADH-coupled assay | 10.5 ± 1.7 | 0.62 ± 0.02 | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections provide overviews of the experimental protocols for the MESG assay and its common alternatives.
This compound (MESG) Assay
This continuous spectrophotometric assay measures the release of inorganic phosphate (Pi). The assay mixture typically contains the enzyme of interest, its substrate, and the MESG reagent in a suitable buffer. The MESG reagent is a mixture of this compound and purine (B94841) nucleoside phosphorylase (PNP). In the presence of Pi, PNP catalyzes the phosphorolysis of MESG to ribose-1-phosphate (B8699412) and 7-methyl-6-thioguanine. This reaction causes a shift in the maximum absorbance from 330 nm to 360 nm, which can be monitored continuously to determine the rate of Pi release.[7]
DOT Script for MESG Assay Workflow
Caption: Workflow of the this compound (MESG) assay.
Malachite Green Assay
The Malachite Green assay is a colorimetric endpoint assay that quantifies inorganic phosphate. The reaction is stopped at various time points, and the Malachite Green reagent is added. This reagent forms a colored complex with free orthophosphate, and the absorbance is measured at approximately 620 nm.[5][9][10] This method is highly sensitive but requires careful handling to avoid phosphate contamination.[9]
DOT Script for Malachite Green Assay Workflow
Caption: Workflow of the Malachite Green assay.
NADH-Coupled Assay
This continuous spectrophotometric assay is commonly used for ATPases. The production of ADP is coupled to the oxidation of NADH through the action of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm. This assay provides real-time kinetic data.[7][8]
DOT Script for NADH-Coupled Assay Workflow
Caption: Workflow of the NADH-coupled ATPase assay.
Fluorescence-Based Assays
A variety of fluorescence-based assays are available for measuring enzyme kinetics. For GTPases, fluorescently labeled GTP analogs can be used to monitor nucleotide exchange and hydrolysis.[11][12] For phosphatases, specialized fluorescent probes that change their emission properties upon binding to inorganic phosphate can be employed.[2] These assays are often highly sensitive and suitable for high-throughput screening.
DOT Script for Fluorescence-Based Phosphate Assay
Caption: Workflow of a fluorescence-based phosphate detection assay.
Radioactive Assays
Radioactive assays, often considered the "gold standard," directly measure the conversion of a radiolabeled substrate to a product. For example, in an ATPase assay, [γ-³²P]ATP is used as a substrate, and the release of ³²Pi is quantified. These assays are highly sensitive and direct but require specialized handling and disposal of radioactive materials.[5][6]
Signaling Pathways and Logical Relationships
The enzymes studied with these assays are often key players in cellular signaling pathways. Understanding their kinetic properties is crucial for elucidating their role in these complex networks.
DOT Script for a Generic Kinase-Phosphatase Signaling Pathway
Caption: A simplified signaling pathway regulated by a kinase and a phosphatase.
Conclusion
The validation of kinetic parameters is a critical step in biochemical and pharmacological research. While the this compound assay provides a convenient and continuous method for monitoring phosphate-releasing enzymes, a range of alternative assays are available, each with distinct advantages in terms of sensitivity, throughput, and the nature of the data they provide. The choice of assay should be carefully considered based on the specific research question, the properties of the enzyme under investigation, and the available instrumentation. This guide provides a starting point for researchers to compare and select the most suitable method for their kinetic studies.
References
- 1. Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.cn [tools.thermofisher.cn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Michaelis-Menten kinetics of RasGAP proteins by a rapid fluorescence-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Established and emerging fluorescence-based assays for G-protein function: Ras-superfamily GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Phosphate Quantification: MESG vs. Colorimetric Methods
For researchers, scientists, and drug development professionals, the accurate quantification of inorganic phosphate (B84403) (Pi) is crucial for a myriad of applications, from enzyme kinetics to drug screening. This guide provides an objective comparison of the enzyme-coupled 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)-based assay with traditional colorimetric methods, offering insights into their accuracy, protocols, and performance characteristics to aid in selecting the most suitable assay for your research needs.
The MESG-based assay offers a continuous, spectrophotometric method for phosphate determination, while colorimetric assays, such as the Malachite Green and Molybdenum Blue methods, are well-established endpoint assays. The choice between these methods often depends on the specific requirements of the experiment, including the need for continuous monitoring, the expected concentration of phosphate, and the presence of potentially interfering substances.
Principle of the Assays
The MESG-based assay is an enzyme-coupled reaction. In the presence of inorganic phosphate, the enzyme purine (B94841) nucleoside phosphorylase (PNP) catalyzes the phosphorolysis of MESG. This reaction yields ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine, leading to an increase in absorbance at 360 nm.[1][2][3][4][5] This allows for the continuous monitoring of phosphate production in real-time.
In contrast, colorimetric assays like the Malachite Green and Molybdenum Blue methods are based on the formation of a colored complex. In an acidic environment, inorganic phosphate reacts with molybdate (B1676688) to form a phosphomolybdate complex. In the Malachite Green assay, this complex then binds to the malachite green dye, resulting in a colored product with high absorbance around 620-660 nm. The Molybdenum Blue method involves the reduction of the phosphomolybdate complex by agents like ascorbic acid to form a stable blue-colored compound, with absorbance typically measured at higher wavelengths (700-880 nm).
Performance Comparison
The selection of a phosphate quantification assay is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters for the MESG-based assay and its common colorimetric alternatives.
| Parameter | MESG-Based Assay | Malachite Green Assay | Molybdenum Blue Assay | Ion Chromatography |
| Principle | Enzyme-coupled, UV absorbance | Colorimetric, dye-binding | Colorimetric, reduction | Anion exchange separation |
| Detection Mode | Continuous or Endpoint | Endpoint | Endpoint | Endpoint |
| Wavelength | 360 nm[1][2][3][4][5] | 620 - 660 nm | 700 - 880 nm | Conductivity Detector |
| Limit of Detection (LOD) | ~0.2 - 2 µM[1][2][3][4][5] | ~0.1 - 1 µM | ~0.1 - 0.5 µM | ~0.02 µg/mL (as P)[1] |
| Linear Range | Up to ~150 µM[6] | Up to ~40 µM | 0.004 to 1.2 mg/L Pi[4] | Varies with column and conditions |
| Assay Time | ~15 - 30 minutes[1][4][7] | ~15 - 30 minutes | ~15 - 30 minutes | Varies, typically longer |
| Throughput | High | High | High | Lower |
| Interfering Substances | PNP inhibitors[8][9], high concentrations of some buffers | Detergents, high protein concentrations, arsenate, some hydrophobic amines[10] | Silicate (B1173343), arsenate, high concentrations of reducing agents | High concentrations of other anions |
Experimental Protocols
Detailed and accurate experimental protocols are fundamental to achieving reliable results. Below are representative protocols for the MESG and Malachite Green assays in a 96-well microplate format.
This protocol is a generalized procedure and may require optimization based on the specific kit and experimental conditions.
-
Reagent Preparation:
-
Prepare the MESG substrate solution and the purine nucleoside phosphorylase (PNP) enzyme solution according to the manufacturer's instructions.
-
Prepare a reaction buffer at the optimal pH for the enzyme being studied (typically pH 6.5-8.5 for the MESG assay).[1][5]
-
Prepare a series of phosphate standards (e.g., 0 to 100 µM) in the reaction buffer.
-
-
Assay Procedure:
-
To each well of a UV-transparent 96-well plate, add 50 µL of the sample or phosphate standard.
-
Prepare a working solution containing the MESG substrate and PNP enzyme in the reaction buffer.
-
Initiate the reaction by adding 50 µL of the working solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the absorbance at 360 nm using a microplate reader.[1][4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM phosphate) from all readings.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the phosphate concentration in the samples from the standard curve.
-
This protocol is a generalized procedure and may require optimization based on the specific kit and experimental conditions.
-
Reagent Preparation:
-
Prepare the Malachite Green reagent, which typically contains malachite green, ammonium (B1175870) molybdate, and a stabilizer in an acidic solution, according to the manufacturer's instructions.
-
Prepare a series of phosphate standards (e.g., 0 to 40 µM) in the same buffer as the samples.
-
-
Assay Procedure:
-
To each well of a clear 96-well plate, add 80 µL of the sample or phosphate standard.
-
Add 20 µL of the Malachite Green reagent to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM phosphate) from all readings.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the phosphate concentration in the samples from the standard curve.
-
Visualizing the Methodologies
To better understand the workflows and underlying principles, the following diagrams illustrate the MESG-based assay and the general scheme for colorimetric phosphate detection.
MESG-Based Phosphate Assay Workflow.
Principle of Colorimetric Phosphate Assays.
Accuracy and Interferences
The accuracy of any phosphate assay can be compromised by interfering substances. The MESG-based assay, being enzymatic, is susceptible to inhibitors of purine nucleoside phosphorylase.[8][9] Therefore, it is crucial to ensure that components of the sample matrix do not inhibit the PNP enzyme. A validation step involving spiking the sample with a known concentration of phosphate can help assess potential inhibition.
Colorimetric methods, particularly the Malachite Green assay, are sensitive to detergents, which can cause high background signals.[10] High concentrations of protein can also interfere with color development. Arsenate, being chemically similar to phosphate, can form a complex with molybdate and lead to an overestimation of the phosphate concentration.[10] Some hydrophobic amines have also been reported to interfere with the Malachite Green assay.[10] The Molybdenum Blue method can be affected by silicate and high concentrations of reducing agents that are not part of the reagent.
Conclusion: Making an Informed Choice
Both MESG-based and colorimetric assays are powerful tools for phosphate quantification. The MESG-based assay is particularly advantageous for continuous monitoring of enzyme kinetics due to its real-time nature. Its sensitivity is comparable to colorimetric methods, and it operates at a neutral pH range, which can be beneficial for maintaining enzyme stability.
Colorimetric assays , such as the Malachite Green method , are robust, cost-effective, and highly sensitive, making them suitable for high-throughput screening and endpoint measurements . However, researchers must be mindful of potential interferences from detergents, proteins, and other substances commonly found in biological samples.
Ultimately, the choice of assay should be guided by the specific experimental goals, the nature of the samples, and the available instrumentation. For accurate and reliable results, it is recommended to perform appropriate validation experiments, including the analysis of spiked samples and the generation of a standard curve in a matrix that closely mimics the experimental samples.
References
- 1. interchim.fr [interchim.fr]
- 2. MESG Phosphate Assay Kit - Creative BioMart [creativebiomart.net]
- 3. MESG Phosphate Assay Kit,21659 [cmscorp.co.kr]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. PhosphoWorks™ Colorimetric MESG Phosphate Assay Kit *UV absorption* | AAT Bioquest [aatbio.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Phosphate determination by enzymatic colorimetric assay [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Novel Inhibitor of Human Purine Nucleoside Phosphorylase by a Simple Hydrophilic Interaction Liquid Chromatography Enzymatic Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinase and ATPase Activity Assays: MESG vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. This guide provides a detailed comparison of the 2-amino-6-mercapto-7-methylpurine riboside (MESG)-based assay with two common alternatives: the Malachite Green assay and the ADP-Glo™ assay. By examining their principles, performance metrics, and protocols, this document aims to equip scientists with the knowledge to select the most suitable assay for their specific research needs.
At a Glance: Comparative Performance of Kinase and ATPase Assays
The selection of an appropriate assay for measuring kinase or ATPase activity hinges on several factors, including sensitivity, signal stability, and throughput. The following table summarizes the key performance characteristics of the MESG, Malachite Green, and ADP-Glo™ assays.
| Feature | MESG Assay | Malachite Green Assay | ADP-Glo™ Assay |
| Principle | Enzymatic, Spectrophotometric | Colorimetric | Bioluminescent |
| Detection | Absorbance shift from 330 nm to 360 nm | Absorbance at ~620-660 nm | Luminescence |
| Sensitivity | 0.2 µM to 2 µM of inorganic phosphate[1][2] | As low as 1.6 pmoles of phosphate[3] | As low as 0.2 pmoles of ADP[4] |
| Z'-Factor | Data not readily available in comparative studies | 0.7 - 0.9[3][5] | Routinely > 0.7[4][6] |
| Assay Time | ~30 minutes | ~20-30 minutes[5] | ~1.5 hours |
| Throughput | High-throughput compatible[1] | High-throughput compatible[3][5] | High-throughput compatible[6] |
| Interference | Potential for interference from compounds that absorb at 360 nm. | Can be sensitive to high concentrations of detergents and reducing agents. | Less susceptible to interference from library compounds due to luminescent detection.[7] |
| Advantages | Continuous assay format, real-time kinetics. | High sensitivity, stable colorimetric signal. | High sensitivity, broad dynamic range, suitable for low-activity kinases.[4][6][7] |
| Disadvantages | Lower sensitivity compared to luminescent assays, pH-dependent signal.[8] | Endpoint assay, potential for reagent precipitation. | Endpoint assay, requires specific plate reader for luminescence. |
Understanding the Assay Principles
The fundamental mechanisms of these assays differ significantly, impacting their application and performance.
MESG Assay: A Continuous Spectrophotometric Method
The MESG assay is an enzyme-coupled continuous assay that measures the production of inorganic phosphate (B84403) (Pi). In the presence of Pi, the enzyme purine (B94841) nucleoside phosphorylase (PNP) catalyzes the phosphorolysis of MESG to ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine. This reaction causes a shift in the maximum absorbance of light from 330 nm to 360 nm, which can be monitored in real-time.
MESG Assay Signaling Pathway
Malachite Green Assay: A Sensitive Colorimetric Endpoint Method
The Malachite Green assay is a colorimetric method that quantifies the amount of inorganic phosphate in a sample. It is based on the formation of a colored complex between phosphomolybdate and the malachite green dye under acidic conditions. The intensity of the color, measured at approximately 620-660 nm, is directly proportional to the phosphate concentration.
ADP-Glo™ Assay: A Highly Sensitive Luminescent System
The ADP-Glo™ assay is a bioluminescent endpoint assay that measures the amount of ADP produced in a kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a light signal. The intensity of the luminescence is proportional to the initial amount of ADP.
Detailed Experimental Protocols
Reproducibility and accuracy are contingent on meticulous adherence to experimental protocols. Below are representative protocols for each assay.
MESG Kinase Assay Protocol
This protocol is adapted from commercially available kits.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Reconstitute the MESG substrate and purine nucleoside phosphorylase (PNP) enzyme in the reaction buffer to their final working concentrations.
-
Prepare the kinase and its substrate in the reaction buffer.
-
Prepare a phosphate standard curve.
-
-
Assay Procedure:
-
Add the reaction buffer, MESG, and PNP to the wells of a UV-transparent microplate.
-
Add the kinase substrate to the wells.
-
Initiate the reaction by adding the kinase.
-
For the standard curve, add known concentrations of phosphate to wells containing all components except the kinase.
-
Incubate the plate at the desired temperature.
-
Monitor the increase in absorbance at 360 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
-
Use the phosphate standard curve to convert the rate of absorbance change to the rate of phosphate production.
-
MESG Assay Experimental Workflow
Malachite Green Kinase Assay Protocol
This protocol is a general guideline based on commercially available kits.
-
Reagent Preparation:
-
Prepare a reaction buffer suitable for the kinase of interest.
-
Prepare the Malachite Green reagent by mixing the dye with ammonium (B1175870) molybdate (B1676688) in an acidic solution.
-
Prepare the kinase, substrate, and ATP in the reaction buffer.
-
Prepare a phosphate standard curve.
-
-
Assay Procedure:
-
Set up the kinase reaction by combining the kinase, substrate, and ATP in a microplate.
-
Incubate the reaction for a defined period at the optimal temperature.
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate for 15-30 minutes at room temperature to allow for color development.
-
Measure the absorbance at approximately 630 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no phosphate) from all readings.
-
Use the phosphate standard curve to determine the amount of phosphate produced in each reaction.
-
ADP-Glo™ Kinase Assay Protocol
This protocol is based on the manufacturer's instructions.
-
Reagent Preparation:
-
Prepare the kinase reaction buffer.
-
Prepare the kinase, substrate, and ATP in the reaction buffer.
-
Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent.
-
-
Assay Procedure:
-
Perform the kinase reaction in a white, opaque microplate.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced.
-
A standard curve can be generated using known concentrations of ADP to quantify the results.
-
Conclusion
The choice between the MESG, Malachite Green, and ADP-Glo™ assays depends on the specific requirements of the experiment. The MESG assay offers the advantage of real-time kinetic analysis. The Malachite Green assay is a robust and sensitive colorimetric method suitable for endpoint measurements. The ADP-Glo™ assay provides the highest sensitivity and is particularly well-suited for high-throughput screening and for enzymes with low activity. By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers can make an informed decision to ensure the generation of high-quality, reliable data in their kinase and ATPase activity studies.
References
- 1. interchim.fr [interchim.fr]
- 2. MESG Phosphate Assay Kit - Creative BioMart [creativebiomart.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. promega.com [promega.com]
- 5. maxanim.com [maxanim.com]
- 6. ADP-Glo™ Kinase Assay [promega.jp]
- 7. promegaconnections.com [promegaconnections.com]
- 8. tandfonline.com [tandfonline.com]
A Researcher's Guide to Selecting a 7-Methyl-6-thioguanosine Supplier
For researchers and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a framework for comparing 7-Methyl-6-thioguanosine (B160171) from various suppliers. Due to the lack of publicly available, direct comparative studies, this guide presents a methodology for in-house validation, alongside a summary of information available from prominent suppliers.
Supplier Information Overview
This compound, a chromogenic substrate used in phosphate (B84403) assays, is available from several life science research suppliers.[1][2][3][4][5] The table below summarizes the information typically provided by suppliers on their websites. It is important to note that purity claims may not be directly comparable without standardized, independent verification.
Table 1: Summary of Supplier-Provided Information for this compound
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Available Formulations |
| Santa Cruz Biotechnology | This compound | 55727-10-1 | C₁₁H₁₅N₅O₄S | 313.33 | Lot-specific (refer to Certificate of Analysis) | Solid |
| Sigma-Aldrich (Merck) | This compound | 55727-10-1 | Not specified | Not specified | Grade-dependent (e.g., Special Grade) | Solid |
| Cayman Chemical | This compound (technical grade) | 55727-10-1 | C₁₁H₁₅N₅O₄S | 313.3 | ≥85% | Crystalline solid |
| Berry & Associates | This compound | 55727-10-1 | Not specified | 313.336 | Not specified | Solid |
| MedChemExpress (MCE) | This compound (MESG) | 55727-10-1 | Not specified | Not specified | 99.0% (by HPLC) | Solid |
| LGC, Biosearch Technologies | This compound (MESG) | 55727-10-1 | Not specified | Not specified | Not specified | Solid |
| Biosynth | This compound inner salt | 55727-10-1 | C₁₁H₁₅N₅O₄S | 313.33 | Not specified | Solid |
Recommended Experimental Protocols for In-House Validation
To ensure the quality and consistency of this compound for your experiments, independent validation is crucial. Below are standardized protocols for purity, identity, and functional assessment.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to assess the purity of this compound by separating it from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 263 nm and 345 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO or water) to a final concentration of 1 mg/mL.
-
Data Analysis: Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
2. Structural Confirmation by ¹H-NMR Spectroscopy
This protocol helps to confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Concentration: 5-10 mg of the compound in 0.5-0.7 mL of solvent.
-
Procedure: Acquire a standard one-dimensional proton NMR spectrum.
-
Data Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with the expected values for the this compound structure.
3. Identity Confirmation by Mass Spectrometry (MS)
This protocol verifies the molecular weight of the compound.
-
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent compatible with the MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Procedure: Infuse the sample directly or via an LC system into the mass spectrometer.
-
Data Analysis: Look for the [M+H]⁺ ion and compare the measured mass-to-charge ratio (m/z) with the theoretical value for this compound (C₁₁H₁₅N₅O₄S, theoretical [M+H]⁺ = 314.09).
4. Functional Assay: Enzymatic Phosphate Detection
The primary application of this compound is in the measurement of inorganic phosphate (Pi) in the presence of purine (B94841) nucleoside phosphorylase (PNP).[2][4]
-
Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Purine nucleoside phosphorylase (PNP).
-
Phosphate standards.
-
Reaction buffer (e.g., Tris-HCl, pH 7.5).
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PNP, and this compound (final concentration typically 0.1-0.2 mM).
-
Add a known concentration of inorganic phosphate to initiate the reaction.
-
Monitor the increase in absorbance at 360 nm over time using a spectrophotometer. The reaction produces 7-methyl-6-thioguanine, which absorbs at this wavelength.
-
-
Data Analysis: Compare the reaction rates and signal-to-noise ratio obtained with compounds from different suppliers. A higher quality reagent should yield a more robust and reproducible signal.
Visualizing the Supplier Selection Workflow
The following diagram outlines a logical workflow for selecting and validating a supplier for this compound.
Caption: Workflow for selecting and validating a this compound supplier.
Conclusion
The selection of a chemical supplier should be a data-driven process. While initial information can be gathered from supplier websites, rigorous in-house testing for purity, identity, and functional performance is essential to ensure the reliability and reproducibility of your research. The protocols and workflow provided in this guide offer a comprehensive framework for making an informed decision when purchasing this compound.
References
A Researcher's Guide to Validating High-Throughput Screening Hits: A Comparative Analysis of the MESG Assay and Its Alternatives
For researchers, scientists, and drug development professionals, the validation of hits from high-throughput screening (HTS) is a critical step in the drug discovery pipeline. This guide provides an objective comparison of the MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside) assay with other common methods for validating HTS hits, particularly for enzymes that produce inorganic phosphate (B84403) (Pi), such as kinases and ATPases. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
The journey from a primary "hit" in an HTS campaign to a validated lead compound is fraught with potential pitfalls, including false positives and assay artifacts. Therefore, robust and reliable secondary assays are essential to confirm the activity and specificity of initial findings. The MESG assay is a continuous, spectrophotometric method that offers a non-radioactive alternative for detecting the activity of phosphate-generating enzymes.
The Principle of the MESG Assay
The MESG assay is an enzyme-coupled assay that quantifies the amount of inorganic phosphate released in a reaction. In the presence of inorganic phosphate, the enzyme purine (B94841) nucleoside phosphorylase (PNP) catalyzes the phosphorolysis of MESG to ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine. This product has a distinct absorbance maximum at 360 nm, and the increase in absorbance at this wavelength is directly proportional to the amount of phosphate produced.
Comparison of HTS Hit Validation Assays
The selection of a secondary assay for hit validation depends on several factors, including the nature of the target enzyme, the desired throughput, sensitivity, and cost, as well as the potential for compound interference. Below is a comparison of the MESG assay with other commonly used technologies.
| Parameter | MESG Assay | ADP-Glo™ (Promega) | LanthaScreen® TR-FRET (Thermo Fisher Scientific) | HTRF® (Cisbio) | Transcreener® ADP² (BellBrook Labs) |
| Principle | Absorbance (Enzyme-coupled) | Luminescence (ADP to ATP conversion) | Time-Resolved FRET (Antibody-based detection of product or tracer displacement) | Time-Resolved FRET (Antibody-based detection of product) | Fluorescence Polarization or TR-FRET (Competitive immunoassay for ADP) |
| Detection Method | Spectrophotometry (360 nm) | Luminometry | TR-FRET Reader | TR-FRET Reader | FP or TR-FRET Reader |
| Assay Format | Continuous or Endpoint | Endpoint | Endpoint | Endpoint | Endpoint |
| Sensitivity | Micromolar range (typically 0.2-2 µM Pi)[1] | Picomolar to nanomolar ADP[2] | Nanomolar to picomolar range | Nanomolar range | Nanomolar to picomolar ADP |
| Z'-Factor | Generally ≥ 0.5 | Routinely > 0.7[2] | Typically > 0.7 | Typically > 0.7 | Typically > 0.7 |
| Throughput | High | High | High | High | High |
| Cost | Relatively low | Moderate to high | High | High | Moderate to high |
| Compound Interference | - Compounds absorbing at 360 nm- Inhibitors of PNP | - Luciferase inhibitors- Colored compounds (quenching) | - Fluorescent compounds- Light scattering compounds | - Fluorescent compounds- Light scattering compounds | - Fluorescent compounds- Quenchers |
| Advantages | - Non-radioactive- Continuous monitoring possible- Inexpensive | - High sensitivity- Broad dynamic range- Less interference from colored/fluorescent compounds | - High sensitivity and robustness- Ratiometric measurement reduces interference | - High sensitivity and robustness- Homogeneous format | - Universal for ADP-producing enzymes- Multiple detection modes available |
| Disadvantages | - Lower sensitivity compared to other methods- Interference from UV-active compounds | - Multi-step procedure- Potential for luciferase inhibition | - Requires specific instrumentation- Higher cost of reagents | - Requires specific instrumentation- Higher cost of reagents | - Potential for compound interference with FP readout |
Experimental Protocols
MESG Assay Protocol (General)
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Reconstitute MESG substrate and Purine Nucleoside Phosphorylase (PNP) in an appropriate buffer as per the manufacturer's instructions.
-
Prepare a working solution containing MESG and PNP in the reaction buffer.
-
-
Assay Procedure:
-
Add test compounds and the enzyme (e.g., kinase) to a 96- or 384-well UV-transparent plate.
-
Initiate the reaction by adding the substrate (e.g., ATP and a peptide substrate for a kinase).
-
Add the MESG/PNP working solution to each well.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes) or monitor the absorbance change continuously at 360 nm.
-
-
Data Analysis:
-
For endpoint assays, measure the absorbance at 360 nm.
-
For kinetic assays, determine the rate of change in absorbance over time.
-
Calculate the concentration of phosphate produced using a standard curve generated with known concentrations of phosphate.
-
ADP-Glo™ Kinase Assay Protocol (Simplified)
-
Kinase Reaction:
-
Set up the kinase reaction in a white, opaque multi-well plate, including the kinase, substrate, ATP, and test compound.
-
Incubate at the desired temperature for the appropriate time.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate-reading luminometer. The signal is proportional to the ADP concentration.
-
LanthaScreen® TR-FRET Kinase Activity Assay Protocol (Simplified)
-
Kinase Reaction:
-
In a suitable microplate, combine the kinase, a fluorescein-labeled substrate, ATP, and the test compound.
-
Incubate to allow for phosphorylation.
-
-
Detection:
-
Add a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA to stop the reaction.
-
Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
-
Data Analysis:
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein (B123965) and 495 nm for terbium).
-
The TR-FRET ratio (emission at 520 nm / emission at 495 nm) is proportional to the extent of substrate phosphorylation.
-
High-Throughput Screen Hit Validation Workflow
A systematic workflow is crucial for efficiently validating hits from a primary HTS campaign and eliminating false positives.
Conclusion
The validation of HTS hits is a multi-faceted process that requires careful consideration of the available assay technologies. The MESG assay provides a cost-effective and straightforward method for validating hits for phosphate-generating enzymes. While it may have lower sensitivity compared to some more modern techniques, its continuous nature can provide valuable kinetic information.
For targets requiring higher sensitivity or for screening campaigns where interference from UV-active compounds is a major concern, alternative technologies such as ADP-Glo™, LanthaScreen®, HTRF®, and Transcreener® offer robust and high-throughput solutions. Ultimately, the choice of assay should be guided by the specific requirements of the project, including the biochemical nature of the target, the desired level of sensitivity, and the available instrumentation and budget. A multi-assay approach, incorporating orthogonal and counter-screens as outlined in the validation workflow, will provide the highest confidence in advancing true hits toward lead optimization.
References
Assessing the Specificity of the MESG Assay: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in enzymatic studies, the choice of assay for detecting inorganic phosphate (B84403) (Pi) is critical for generating accurate and reliable data. The 2-amino-6-mercapto-7-methylpurine riboside (MESG) assay is a widely used spectrophotometric method for the continuous monitoring of phosphate-generating enzymes, such as ATPases and GTPases. This guide provides an objective comparison of the MESG assay's specificity against two common alternatives: the Malachite Green (MG) assay and the radioactive [γ-32P]-ATP assay, supported by experimental data to aid in the selection of the most appropriate method for your research needs.
Mechanism of Action at a Glance
The MESG assay relies on the enzymatic conversion of MESG to 2-amino-6-mercapto-7-methylpurine in the presence of inorganic phosphate, catalyzed by purine (B94841) nucleoside phosphorylase (PNP). This reaction leads to a shift in absorbance to 360 nm, allowing for the real-time monitoring of phosphate production[1][2]. In contrast, the Malachite Green assay is an endpoint colorimetric method where a complex is formed between Malachite Green, molybdate (B1676688), and free orthophosphate under acidic conditions, resulting in a colored product that can be measured between 600-660 nm[3]. The radioactive assay, considered a gold standard for sensitivity, directly measures the enzymatic liberation of radiolabeled [γ-32P] from ATP[4][5].
Comparative Analysis of Assay Specificity
The ideal phosphate detection assay should be highly specific, with minimal interference from common laboratory reagents and sample components. The following table summarizes the performance of the MESG, Malachite Green, and radioactive assays in the presence of potential interfering substances.
| Parameter | MESG Assay | Malachite Green Assay | Radioactive ([γ-32P]-ATP) Assay |
| Principle | Enzymatic, continuous | Colorimetric, endpoint | Radiometric, direct |
| Detection Limit | ~2 µM[1] | ~0.1 µM | Femtomolar range[4][5] |
| Interference | |||
| Arsenate | Potential for interference | Significant interference[6] | Minimal interference |
| High Protein Conc. | Minimal interference | Potential for precipitation[7] | Minimal interference |
| Detergents | Generally low interference | Can interfere with color development[8] | Minimal interference |
| Reducing Agents | Potential for interference with PNP | Can interfere with molybdate chemistry | Minimal interference |
| Nucleotides | Specific for inorganic phosphate | ATP can increase background signal[9] | Requires separation of product and substrate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are representative protocols for assessing enzyme activity using the MESG, Malachite Green, and radioactive assays.
MESG Assay Protocol
This protocol is adapted from a commercially available kit and is suitable for a 96-well plate format.
-
Prepare Assay Reagents:
-
Prepare Phosphate Standards:
-
Prepare a series of phosphate standards by serially diluting a 1 mM KH2PO4 stock solution in the assay buffer[1].
-
-
Enzyme Reaction:
-
Add 50 µL of the enzyme sample (e.g., ATPase) to the wells of a UV-transparent 96-well plate.
-
Initiate the reaction by adding 50 µL of the MESG/PNP working solution containing the substrate (e.g., ATP).
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 360 nm at regular intervals using a microplate reader.
-
The rate of change in absorbance is proportional to the rate of phosphate release.
-
Malachite Green Assay Protocol
This endpoint assay protocol is suitable for determining total phosphate generated after a fixed incubation time.
-
Prepare Malachite Green Reagent:
-
Prepare a solution of Malachite Green, ammonium (B1175870) molybdate, and a stabilizing agent (e.g., polyvinyl alcohol) in an acidic solution. The reagent should be prepared fresh[4].
-
-
Prepare Phosphate Standards:
-
Prepare a standard curve using known concentrations of a phosphate standard.
-
-
Enzyme Reaction:
-
Incubate the enzyme with its substrate in a suitable reaction buffer for a defined period (e.g., 15-30 minutes) at the optimal temperature.
-
-
Color Development and Measurement:
-
Stop the enzymatic reaction by adding the Malachite Green reagent. This also initiates the color development[4].
-
After a short incubation period (e.g., 15 minutes) for color stabilization, measure the absorbance at approximately 620 nm.
-
Radioactive [γ-32P]-ATP Assay Protocol
This highly sensitive assay requires appropriate safety precautions for handling radioactivity.
-
Prepare Reaction Mixture:
-
Prepare a reaction mixture containing the enzyme, buffer, and other necessary cofactors.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding [γ-32P]-ATP.
-
Incubate the reaction for a specific time at the optimal temperature.
-
-
Stopping the Reaction and Separation:
-
Terminate the reaction by adding an acidic solution (e.g., trichloroacetic acid).
-
Separate the liberated [32P]-phosphate from the unreacted [γ-32P]-ATP. This can be achieved by methods such as molybdate extraction or charcoal precipitation.
-
-
Measurement:
-
Quantify the amount of [32P]-phosphate in the separated fraction using a scintillation counter.
-
Visualizing the Methodologies
To further clarify the workflows and underlying principles, the following diagrams illustrate the MESG assay pathway and a general workflow for assessing assay specificity.
Caption: The MESG assay pathway.
Caption: Experimental workflow for assessing assay specificity.
Conclusion
The choice between the MESG, Malachite Green, and radioactive phosphate assays depends on the specific requirements of the experiment. The MESG assay offers a convenient, continuous, and non-radioactive method with good specificity for many applications. The Malachite Green assay provides higher sensitivity than MESG but is an endpoint assay and can be more susceptible to interference. The radioactive assay remains the most sensitive method and is the least prone to chemical interference, but it requires specialized handling and disposal procedures. By understanding the strengths and limitations of each assay, researchers can select the most suitable method to ensure the accuracy and integrity of their enzymatic data.
References
- 1. interchim.fr [interchim.fr]
- 2. MESG *Phosphate assay reagent* | AAT Bioquest [aatbio.com]
- 3. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interferences in the measurement of circulating phosphate: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elimination of paraprotein interference in determination of plasma inorganic phosphate by ammonium molybdate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | The in vitro stimulatory activity of CwlM∼P on mycobacterial MurA depends on a charged predicted interface that is distal from the CwlM phosphorylation site [frontiersin.org]
Benchmarking MESG-Based Assays Against Industry Standards: A Comparative Guide
In the landscape of drug discovery and enzyme kinetics, the selection of an appropriate assay is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of the 7-methylthioguanosine (MESG)-based assay with other industry-standard methods for monitoring enzyme activities, particularly those of kinases and phosphatases. Researchers, scientists, and drug development professionals can leverage this information to make informed decisions on the most suitable assay for their specific research needs.
The MESG-based assay is a continuous spectrophotometric method for measuring the release of inorganic phosphate (B84403) (Pi) in enzymatic reactions. Its principle lies in the enzymatic conversion of MESG to 7-methylthioguanine by purine (B94841) nucleoside phosphorylase (PNP) in the presence of Pi. This reaction causes a shift in absorbance, which can be monitored in real-time to determine enzyme kinetics.
This guide will delve into a comparative analysis of the MESG-based assay against prominent industry standards, including luminescence-based assays (Kinase-Glo® and ADP-Glo™), fluorescence-based assays, and the colorimetric Malachite Green assay. The comparison will focus on key performance metrics, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the MESG-based assay and its alternatives. It is important to note that direct head-to-head comparisons in a single study are limited, and performance can vary depending on the specific enzyme and experimental conditions.
| Assay Type | Principle | Signal Output | Throughput | Sensitivity | Advantages | Disadvantages |
| MESG-Based Assay | Spectrophotometric | Absorbance | High | Moderate | Continuous, real-time kinetics; less prone to interference from colored compounds. | Indirect measurement of product formation; can be affected by compounds that absorb at 360 nm. |
| Kinase-Glo® | Luminescence | Luminescence | High | High | High sensitivity; good Z'-factor values. | Endpoint assay; susceptible to interference from luciferase inhibitors. |
| ADP-Glo™ | Luminescence | Luminescence | High | High | Measures product (ADP) formation directly; high sensitivity and Z'-factor values. | Two-step addition process; more expensive than some alternatives. |
| Fluorescence Polarization | Fluorescence | Polarization | High | Moderate to High | Homogeneous "mix-and-read" format; provides information on binding affinity. | Requires fluorescently labeled substrate or inhibitor; can be affected by light scattering compounds. |
| Malachite Green Assay | Colorimetric | Absorbance | Medium to High | Moderate | Inexpensive and simple. | Endpoint assay; can be prone to high background from detergents and free phosphate in reagents. |
Detailed Experimental Protocols
MESG-Based Assay Protocol for Kinase Inhibitor Screening
This protocol is a general guideline and should be optimized for the specific kinase and inhibitor being tested.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
MESG (7-methylthioguanosine)
-
PNP (Purine Nucleoside Phosphorylase)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
384-well, UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 360 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase/substrate solution in assay buffer.
-
Prepare a 2X ATP/MESG/PNP solution in assay buffer.
-
Prepare serial dilutions of test compounds in DMSO, then dilute into assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the test compound solution to the wells of the microplate.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiate Reaction:
-
Add 10 µL of the 2X ATP/MESG/PNP solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to the reaction temperature.
-
Measure the absorbance at 360 nm every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the absorbance vs. time curve).
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Industry Standard Assay Protocols
Due to the proprietary nature of commercially available kits, detailed protocols for assays like Kinase-Glo® and ADP-Glo™ are typically provided with the product. However, a general workflow is outlined below. For the Malachite Green and Fluorescence Polarization assays, more detailed, publicly available protocols are provided.
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. It is a two-step process where first the kinase reaction is terminated and the remaining ATP is depleted. Then, the ADP is converted to ATP, and a luciferase/luciferin reaction generates a luminescent signal proportional to the ADP produced.
General Workflow:
-
Perform the kinase reaction in a multiwell plate.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
The Kinase-Glo® Assay measures the amount of ATP remaining after a kinase reaction. The luminescent signal is inversely proportional to the amount of kinase activity.
General Workflow:
-
Perform the kinase reaction in a multiwell plate.
-
Add an equal volume of Kinase-Glo® Reagent to the completed kinase reaction.
-
Mix and incubate at room temperature for 10 minutes.
-
Measure luminescence using a plate-reading luminometer.
This is a competitive binding assay where the binding of a fluorescent tracer to an anti-phosphopeptide antibody is measured. The amount of phosphorylated substrate produced by the kinase competes with the tracer, leading to a decrease in fluorescence polarization.
Materials:
-
Kinase and substrate
-
ATP
-
Assay Buffer
-
Fluorescently labeled phosphopeptide tracer
-
Anti-phosphopeptide antibody
-
Test compounds
-
Black, low-volume 384-well microplate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Kinase Reaction:
-
Add test compounds, kinase, and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction (e.g., by adding EDTA).
-
Add a mixture of the fluorescent tracer and the anti-phosphopeptide antibody.
-
Incubate for 30-60 minutes to allow for binding equilibrium.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
A decrease in polarization indicates kinase activity.
-
Plot the change in polarization against the inhibitor concentration to determine the IC50.
-
This colorimetric assay detects the formation of a complex between malachite green, molybdate, and free orthophosphate.
Materials:
-
Completed kinase reaction samples
-
Phosphate standards
-
Malachite Green Reagent A (e.g., containing malachite green and sulfuric acid)
-
Malachite Green Reagent B (e.g., containing ammonium (B1175870) molybdate)
-
96-well clear microplate
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of phosphate standards in the same buffer as the kinase reaction.
-
-
Assay:
-
Add a defined volume of the completed kinase reaction or phosphate standard to the wells of the microplate.
-
Add Malachite Green Reagent A and incubate for 10 minutes at room temperature.
-
Add Malachite Green Reagent B and incubate for 20 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at approximately 620-660 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Use the standard curve to determine the amount of phosphate produced in the kinase reactions.
-
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the signaling pathway of a generic kinase, the workflow of the MESG-based assay, and the workflow of a representative industry-standard assay (ADP-Glo™).
Figure 1: Generalized kinase signaling pathway illustrating the phosphorylation of a substrate and the site of action for an inhibitor.
Safety Operating Guide
Proper Disposal of 7-Methyl-6-thioguanosine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 7-Methyl-6-thioguanosine must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound.
1. Hazard Assessment:
The first critical step is to consult the Safety Data Sheet (SDS) provided by the supplier. According to the SDS from Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is imperative to review the SDS for the specific product in use, as formulations and associated hazards may vary.
Key Safety Data Summary:
| Parameter | Information | Source |
| GHS Classification | Not classified as hazardous | Cayman Chemical SDS |
| First Aid Measures | Standard precautions for chemical handling | Cayman Chemical SDS |
| Environmental Precautions | Do not allow to enter sewers/ surface or ground water | Cayman Chemical SDS |
2. Disposal of Solid this compound:
For uncontaminated, solid this compound, the recommended disposal method is as non-hazardous solid waste.
Step-by-Step Procedure:
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) office for their specific protocols regarding non-hazardous chemical waste disposal.
-
Packaging:
-
Place the solid this compound in a securely sealed, chemically compatible container.
-
Clearly label the container as "Non-Hazardous Waste" and identify the contents as "this compound".
-
-
Disposal:
-
Dispose of the sealed and labeled container in the designated laboratory solid waste stream, as directed by your institutional EHS guidelines.
-
Do not dispose of chemical waste in regular office trash.
-
3. Disposal of Solutions Containing this compound:
Disposal of solutions requires additional consideration of the solvent used.
Step-by-Step Procedure:
-
Solvent Hazard Assessment: Identify all solvents in the solution and consult their respective SDSs to determine if they are hazardous.
-
Non-Hazardous Aqueous Solutions:
-
For small quantities of aqueous solutions containing only non-hazardous components, drain disposal may be an option, but this is highly regulated.
-
Crucially, obtain prior approval from your institution's EHS office before any drain disposal.
-
If approved, flush with a large volume of water (at least 20 parts water to 1 part solution) to ensure dilution.
-
-
Solutions with Hazardous Solvents:
-
If the solution contains hazardous solvents (e.g., flammable, toxic, or corrosive), it must be treated as hazardous waste.
-
Collect the waste solution in a designated, properly labeled hazardous waste container.
-
Follow your institution's hazardous waste disposal procedures for collection and pickup by the EHS department.
-
4. Disposal of Contaminated Materials:
Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be disposed of as solid laboratory waste.
Step-by-Step Procedure:
-
Segregation: Collect all contaminated disposable materials in a designated waste bag within the laboratory.
-
Disposal: Dispose of the bag in the appropriate laboratory solid waste container, following institutional protocols.
Experimental Workflow for Disposal:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Important Considerations:
-
Always prioritize safety: Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, when handling any chemical waste.
-
Local regulations: Disposal regulations can vary. The guidance provided here is general, and it is the user's responsibility to comply with all local, state, and federal regulations.
-
When in doubt, ask: If you are ever unsure about a disposal procedure, contact your institution's Environmental Health and Safety department for guidance. Building a strong relationship with your EHS office is key to maintaining a safe and compliant laboratory environment.
Essential Safety and Logistical Information for Handling 7-Methyl-6-thioguanosine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 7-Methyl-6-thioguanosine, including operational and disposal plans.
Compound Information:
| Chemical Name | This compound |
| Synonyms | MESG |
| CAS Number | 55727-10-1[1] |
| Molecular Formula | C₁₁H₁₅N₅O₄S |
| Molecular Weight | 313.33 g/mol |
| Primary Application | Used in phosphate (B84403) assays[2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:
-
Gloves: Two pairs of chemotherapy-tested nitrile gloves should be worn at all times.[6][7] Gloves should have a suitable thickness to maximize protection.[8]
-
Gown: A disposable, fluid-resistant gown that covers the arms and body is required to protect clothing and skin from accidental splashes.[9]
-
Eye Protection: Safety glasses with side shields, goggles, or a full-face shield must be worn to protect against splashes.[8][9]
-
Respiratory Protection: A surgical mask should be worn to prevent inhalation of airborne particles.[9] For tasks with a higher risk of aerosol generation, such as cleaning up spills, a respirator (e.g., N95) may be necessary.[9]
-
Additional PPE: A cap and shoe covers should also be worn.[6]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Work should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize airborne exposure.[6]
-
Have a spill kit readily accessible.
-
-
Handling and Use:
-
Before handling, obtain and read all available safety information.
-
Wash hands thoroughly before and after handling the compound.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
If dissolving the compound, add it to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate cleaning agent after use.
-
Carefully remove and dispose of all PPE as cytotoxic waste.
-
Wash hands thoroughly after removing PPE.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, weigh boats, and contaminated cleaning materials, must be considered cytotoxic waste.
-
Containerization:
-
Collect all solid waste in a designated, leak-proof, and clearly labeled cytotoxic waste container.
-
Liquid waste should be collected in a separate, sealed, and clearly labeled container.
-
-
Disposal Procedure:
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator if necessary.
-
Contain the spill using absorbent materials from a spill kit.
-
Carefully collect the contaminated materials and place them in a labeled cytotoxic waste container.
-
Decontaminate the spill area.
-
Report the spill to the appropriate safety personnel.
-
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | CAS#:55727-10-1 | Chemsrc [chemsrc.com]
- 2. This compound (MESG) | LGC, Biosearch Technologies [biosearchtech.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. ipservices.care [ipservices.care]
- 10. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
